molecular formula C9H10N2O2S2 B3117538 4-isothiocyanato-N,N-dimethylbenzenesulfonamide CAS No. 223785-92-0

4-isothiocyanato-N,N-dimethylbenzenesulfonamide

Katalognummer: B3117538
CAS-Nummer: 223785-92-0
Molekulargewicht: 242.3 g/mol
InChI-Schlüssel: ZAIFZABYMYTEAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-isothiocyanato-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H10N2O2S2 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-isothiocyanato-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isothiocyanato-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-isothiocyanato-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-11(2)15(12,13)9-5-3-8(4-6-9)10-7-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIFZABYMYTEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Role of 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide in Small Molecule Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of molecular building blocks dictates the efficiency of synthetic pathways and the pharmacokinetic viability of the final drug candidate. 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide (CAS: 223785-92-0) has emerged as a highly versatile, dual-modality electrophile[1]. By combining the rapid, atom-economical reactivity of an isothiocyanate group with the targeted hydrogen-bonding capability of an N,N-dimethylsulfonamide moiety, this compound serves as a critical precursor in the development of highly potent Neuropeptide Y (NPY) Y2 receptor antagonists and selective kinase inhibitors[2],[3].

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind utilizing this specific building block, supported by self-validating experimental protocols and quantitative Structure-Activity Relationship (SAR) data.

Chemical Architecture and Physicochemical Profile

The utility of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide lies in its bifunctional nature. The molecule features an electron-withdrawing sulfonamide group positioned para to the isothiocyanate. This electronic configuration highly activates the isothiocyanate carbon, making it exceptionally susceptible to nucleophilic attack by primary and secondary amines.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide
CAS Number 223785-92-0[1]
Molecular Formula C9H10N2O2S2[4]
Molecular Weight 242.32 g/mol [4]
Key Functional Groups Isothiocyanate (-N=C=S), N,N-dimethylsulfonamide (-SO2N(CH3)2)
Target Applications NPY Y2 Antagonists[5], Triazole Diamine Kinase Inhibitors[2]

Mechanistic Rationale: The Isothiocyanate-Sulfonamide Axis

In drug discovery, the choice of linker and terminal pharmacophore is rarely arbitrary. The use of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide offers two distinct advantages:

  • Electrophilic Coupling Efficiency: Unlike carboxylic acids that require expensive and moisture-sensitive coupling reagents (e.g., HATU, EDC) to form amides, isothiocyanates react spontaneously with amines at room temperature to form stable thiourea linkages[3]. This eliminates the need for harsh thermal conditions and simplifies downstream purification.

  • SAR Optimization via Sulfonamides: The N,N-dimethylsulfonamide group is a privileged pharmacophore. The sulfonamide oxygen atoms act as potent hydrogen-bond acceptors within target protein active sites. Furthermore, the N,N-dimethyl substitution provides the precise steric bulk required to occupy hydrophobic sub-pockets, preventing the rapid enzymatic degradation that often plagues primary sulfonamides[6].

SAR_Logic A Thiourea Linker (Stable, Non-cleavable) D High-Affinity NPY Y2 Binding (IC50 = 19 nM) A->D B N,N-dimethylsulfonamide (Optimal Steric/H-bond Fit) B->D C Diphenylcarbinol Group (Hydrophobic Pocket) C->D

Caption: SAR logic of CYM 9484 highlighting the synergistic role of key functional groups.

Primary Application: Synthesis of NPY Y2 Antagonist CYM 9484

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter heavily involved in the regulation of energy balance, food intake, and circadian rhythms[3]. Antagonizing the NPY Y2 receptor is a major therapeutic target for obesity and metabolic disorders.

During high-throughput screening (HTS), the hit molecule SF-11 was identified with an IC50 of 190 nM[3]. Systematic SAR exploration revealed that replacing the 4-ethoxy group with an N,N-dimethylsulfonamide group—achieved by coupling with 4-isothiocyanato-N,N-dimethylbenzenesulfonamide—yielded CYM 9484 (Compound 16) , increasing potency tenfold[5],[6].

Table 2: SAR Optimization of the Thiourea Series
CompoundPhenyl Ring (A) SubstitutionNPY Y2 Receptor IC50 (nM)Fold Improvement vs Hit
SF-11 (Hit Molecule) 4-ethoxy190[3]1x (Baseline)
Compound 17 4-(N,N-diethylsulfonamide)> 19[6]< 10x
CYM 9484 (Compound 16) 4-(N,N-dimethylsulfonamide)19[5],[6]10x
Protocol 1: Synthesis of CYM 9484 via Isothiocyanate-Amine Coupling

Objective: To couple α,α-diphenyl-4-piperidinemethanol with 4-isothiocyanato-N,N-dimethylbenzenesulfonamide to yield the NPY Y2 antagonist CYM 9484[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of the secondary amine (α,α-diphenyl-4-piperidinemethanol) in anhydrous dichloromethane (CH2Cl2) under an inert nitrogen atmosphere.

    • Causality: Anhydrous CH2Cl2 prevents competitive hydrolysis of the isothiocyanate by ambient moisture, ensuring maximum atom economy.

  • Electrophile Addition: Slowly add 1.1 equivalents of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide to the stirring solution.

    • Causality: A slight stoichiometric excess of the highly reactive electrophile drives the equilibrium toward complete conversion.

  • Reaction Propagation: Stir the mixture at room temperature (20–25°C) for 2 to 3 hours[3].

    • Causality: The electron-withdrawing nature of the para-sulfonamide group highly activates the isothiocyanate carbon, allowing the reaction to proceed swiftly without the need for thermal catalysis.

  • Self-Validating Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the UV-active isothiocyanate spot (high Rf) and the emergence of a lower-Rf product spot confirms conversion.

  • Purification & Spectroscopic Validation: Remove the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography. Validate the final structure using 13C NMR (verifying the thiocarbonyl C=S peak at ~180 ppm) and ESI-MS (confirming the [M+H]+ peak at m/z 510.2)[5].

CYM9484_Synthesis A alpha,alpha-diphenyl- 4-piperidinemethanol C Coupling Reaction (CH2Cl2, rt, 2-3h) A->C B 4-isothiocyanato-N,N- dimethylbenzenesulfonamide B->C D CYM 9484 (Compound 16) NPY Y2 Antagonist C->D

Caption: Synthetic workflow of CYM 9484 via isothiocyanate-amine coupling.

Secondary Application: Triazole Diamine Kinase Inhibitors

Beyond GPCR antagonists, 4-isothiocyanato-N,N-dimethylbenzenesulfonamide is utilized in the synthesis of substituted triazole diamine derivatives, which act as selective kinase inhibitors targeting abnormal cell proliferation and tumor vascularization[2].

Protocol 2: Base-Catalyzed Synthesis of Triazole Diamine Precursors

Objective: To synthesize kinase inhibitor scaffolds by reacting the isothiocyanate with a carboximidine nitrate salt[2].

Step-by-Step Methodology:

  • In Situ Free-Basing: Suspend 1.0 equivalent of 2,5-dimethylpyrazole-1-carboximidine nitrate (e.g., 1.5 g, 7.4 mmol) in a 1.0 M solution of potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH)[2].

    • Causality: t-BuOK is a strong, sterically hindered, non-nucleophilic base. It deprotonates the nitrate salt to generate the active nucleophile in situ without competing for the isothiocyanate electrophile.

  • Coupling: Add 1.0 equivalent of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide (1.8 g, 7.4 mmol) to the activated mixture[2].

  • Reaction Propagation: Stir the mixture at room temperature until complete.

  • Self-Validating Monitoring: The formation of the thioureido product (4-[3-(3,5-dimethylpyrazol-1-yliminomethyl)thioureido]-N,N-dimethylbenzenesulfonamide) typically alters the solubility of the mixture. The precipitation of the product from the reaction matrix serves as an immediate visual indicator of successful coupling.

  • Isolation: Filter the precipitate, wash with cold solvent to remove residual salts, and dry under vacuum. Confirm purity via HPLC-MS.

Kinase_Inhibitor A Carboximidine Nitrate (Nucleophile Precursor) B t-BuOK / t-BuOH (Deprotonation) A->B C 4-isothiocyanato-N,N- dimethylbenzenesulfonamide B->C Active Nucleophile D Triazole Diamine Precursor (Kinase Inhibitor) C->D

Caption: Base-catalyzed synthesis of triazole diamine kinase inhibitor precursors.

References

  • Title: 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide Product Specifications | Source: GenPrice UK | URL
  • Title: 223785-90-8 | 4-Isothiocyanato-N-methylbenzenesulfonamide | Source: BLD Pharm | URL
  • Title: EP 1 712 550 A2 - Substituted triazole diamine derivatives as kinase inhibitors | Source: Google Patents | URL
  • Title: Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists | Source: National Institutes of Health (PMC)
  • Title: CYM 9484 | NPYY2 Receptor Antagonist | Source: MedChemExpress | URL
  • Title: Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists (Extended Data) | Source: National Institutes of Health (PMC)

Sources

4-isothiocyanato-N,N-dimethylbenzenesulfonamide CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-isothiocyanato-N,N-dimethylbenzenesulfonamide

Introduction: A Scaffold of Dual Functionality

4-isothiocyanato-N,N-dimethylbenzenesulfonamide is a synthetic organic compound that marries two pharmacologically significant moieties: the benzenesulfonamide core and the highly reactive isothiocyanate group. While a specific CAS number for the 4-isothiocyanato isomer is not readily found in public databases, its 3-isothiocyanato isomer is documented (CAS 379255-08-0), confirming the chemical viability of this class of compounds[1]. The true potential of this molecule lies in the synergistic or novel bioactivities that may arise from the combination of its constituent parts.

The benzenesulfonamide group is a cornerstone pharmacophore, forming the basis of a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, and potent enzyme inhibitors[2]. Its utility often stems from the sulfonamide group's ability to act as a zinc-binding moiety, allowing for the targeted inhibition of metalloenzymes like carbonic anhydrases, which are implicated in cancer[2].

On the other hand, the isothiocyanate (–N=C=S) group is a highly electrophilic functional group found in many naturally occurring compounds, particularly in cruciferous vegetables[3]. Isothiocyanates are renowned for their potential as chemopreventive and anticancer agents, exerting their effects through various mechanisms, including the induction of antioxidant pathways and apoptosis in cancer cells[3][4]. Their biological activity is largely driven by their ability to covalently react with nucleophilic residues, such as cysteine and lysine, on proteins.

This guide provides a technical overview of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide, from its logical synthesis based on its precursor, 4-amino-N,N-dimethylbenzenesulfonamide, to its potential applications in drug discovery and the experimental protocols required for its evaluation.

Chemical Properties and Identification

The logical precursor for the synthesis of the title compound is 4-amino-N,N-dimethylbenzenesulfonamide. The properties of the final isothiocyanate product can be extrapolated from this well-documented starting material.

PropertyValueSource
CAS Number Not available (Precursor: 1709-59-7)[5]
Molecular Formula C₉H₁₀N₂O₂S₂(Calculated)
Molecular Weight 242.32 g/mol (Calculated)
IUPAC Name 4-isothiocyanato-N,N-dimethylbenzenesulfonamide(Systematic)
Precursor Name 4-amino-N,N-dimethylbenzenesulfonamide[5]
Precursor Formula C₈H₁₂N₂O₂S[5]
Precursor Mol. Wt. 200.26 g/mol [5]
Precursor Form Solid, Crystals or Powder[6]

Synthesis and Mechanism

The most direct and common method for synthesizing aryl isothiocyanates is through the conversion of the corresponding primary arylamine. This involves a two-step, one-pot reaction where the amine is first treated with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurating agent to yield the final isothiocyanate product.

Synthetic Workflow Diagram

G cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Desulfurization A 4-amino-N,N-dimethyl- benzenesulfonamide D Dithiocarbamate Salt (Intermediate) A->D B Carbon Disulfide (CS₂) B->D C Base (e.g., NaOH, Et₃N) C->D F 4-isothiocyanato-N,N-dimethyl- benzenesulfonamide (Final Product) D->F Decomposition E Desulfurating Agent (e.g., Tosyl Chloride) E->F

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on modern, efficient procedures for aryl isothiocyanate synthesis[7][8].

  • Reagents and Materials :

    • 4-amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7)

    • Carbon disulfide (CS₂)

    • Sodium hydroxide (NaOH), powdered

    • Acetonitrile (CH₃CN), anhydrous

    • Tosyl Chloride (p-toluenesulfonyl chloride) or similar desulfurating agent

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Petroleum ether and Ethyl acetate (for chromatography)

  • Procedure :

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-amino-N,N-dimethylbenzenesulfonamide (1.0 eq).

    • Add anhydrous acetonitrile as the solvent.

    • Add powdered sodium hydroxide (2.0 eq) to the mixture[8].

    • Cool the mixture in an ice bath to 0°C.

    • Slowly add carbon disulfide (3.0 eq) dropwise while stirring vigorously.

    • Allow the reaction to stir at room temperature for approximately 8-10 hours. Monitor the formation of the dithiocarbamate intermediate via Thin Layer Chromatography (TLC).

    • Once the formation of the intermediate is complete, cool the reaction mixture back to 0°C.

    • Slowly add a solution of tosyl chloride (1.1 eq) in acetonitrile[7]. Caution: This step can be exothermic.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the intermediate and formation of the product.

    • Quench the reaction by adding water and extract the product with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure 4-isothiocyanato-N,N-dimethylbenzenesulfonamide.

Potential Biological Activity and Applications

The combination of the sulfonamide and isothiocyanate groups suggests several promising avenues for research and drug development.

Anticancer Potential
  • Enzyme Inhibition : The sulfonamide moiety is a classic inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII[2]. These enzymes help maintain the pH balance in hypoxic tumor microenvironments, promoting tumor survival and proliferation. Inhibition of these CAs can disrupt tumor growth.

  • Covalent Modification and Pathway Modulation : The electrophilic isothiocyanate group can form covalent bonds with nucleophilic residues on key cellular proteins. This can lead to the modulation of multiple cancer-related pathways, including:

    • Induction of Apoptosis : Isothiocyanates are known to trigger programmed cell death in cancer cells.

    • Nrf2 Pathway Activation : They can activate the Nrf2 transcription factor, leading to the upregulation of antioxidant and detoxification enzymes[3].

    • Cell Cycle Arrest : They can interfere with the progression of the cell cycle, halting cancer cell proliferation.

Antimicrobial Activity

Both sulfonamides and isothiocyanates possess antimicrobial properties.

  • Sulfonamides : Act as antimetabolites, inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria[2].

  • Isothiocyanates : Exhibit broad-spectrum antimicrobial activity against various bacteria and fungi, including resistant strains like MRSA[4][9]. Their mechanism is believed to involve membrane disruption and inactivation of essential enzymes.

Mechanism of Action: Covalent Protein Inhibition

The high reactivity of the isothiocyanate group makes covalent inhibition a primary mechanism of action. It can target cysteine residues in the active sites or allosteric sites of proteins, leading to irreversible inactivation.

G Compound Isothiocyanate Compound (R-N=C=S) Complex Covalent Adduct (Protein-S-C(=S)NH-R) Compound->Complex Nucleophilic Attack Protein Target Protein with Cysteine Residue (Protein-SH) Protein->Complex

Caption: Covalent modification of a protein by an isothiocyanate.

Experimental Protocols for Biological Evaluation

To assess the potential anticancer activity of the synthesized compound, an in vitro cytotoxicity assay is a fundamental first step. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxicity of novel compounds on cancer cell lines[10][11][12][13].

  • Materials and Cell Culture :

    • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • 96-well cell culture plates

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • Microplate reader

  • Procedure :

    • Cell Seeding : Harvest cancer cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

    • Compound Treatment : Prepare serial dilutions of the test compound in complete medium from the stock solution (e.g., concentrations ranging from 0.1 µM to 100 µM).

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition : After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization : Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition : Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety and Handling

  • Sulfonamides : Generally possess a good safety profile, but can cause allergic reactions in susceptible individuals.

  • Isothiocyanates : These are reactive electrophiles and should be handled with care. They can be skin and respiratory irritants.

  • General Precautions : Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

  • Dufour, V., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 653. [Link]

  • Google Patents. (n.d.). CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine.
  • Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved March 7, 2026, from [Link]

  • Rodrigues, A. S., et al. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 19(11), 17350-17363. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-amino-N,N-dimethyl-. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Isothiocyanatobenzenesulfonamide. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Google Patents. (n.d.). US3637787A - Method for the preparation of aryl isothiocyanates.
  • Taylor & Francis Online. (2021). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. [Link]

  • ChemRxiv. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. [Link]

  • ChemRxiv. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. [Link]

  • MOST Wiedzy. (n.d.). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. [Link]

  • Linus Pauling Institute. (n.d.). Isothiocyanates. Retrieved March 7, 2026, from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved March 7, 2026, from [Link]

Sources

Sulfonamide Isothiocyanate Derivatives: Dual-Action Pharmacophores for Targeted Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Properties of Sulfonamide Isothiocyanate Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The fusion of sulfonamide (


) and isothiocyanate  (

) pharmacophores creates a potent class of bifunctional agents with significant utility in medicinal chemistry. These derivatives are primarily investigated as Carbonic Anhydrase Inhibitors (CAIs) with a unique "dual-mode" mechanism: the sulfonamide moiety provides high-affinity reversible anchoring to the enzyme's zinc active site, while the electrophilic isothiocyanate (ITC) tail enables covalent cross-linking with nucleophilic amino acid residues at the active site rim. This guide analyzes the synthesis, chemical reactivity, and therapeutic potential of these derivatives, specifically focusing on 4-isothiocyanatobenzenesulfonamide as a prototype for targeted anticancer and antimicrobial interventions.

Chemical Architecture & Reactivity Profile

The Bifunctional Scaffold

The structural logic of sulfonamide isothiocyanates rests on two distinct reactive centers:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ) is a classic bioisostere for carbonic acid. In its deprotonated form (
    
    
    
    ), it coordinates directly to the Zn(II) ion within the Carbonic Anhydrase (CA) active site, displacing the catalytic water molecule/hydroxide ion.
  • The Electrophilic Warhead: The isothiocyanate (

    
    ) group is a soft electrophile. It is stable enough to survive physiological transport but reactive enough to form stable thiourea  (
    
    
    
    ) or dithiocarbamate linkages with nucleophiles (amines of Lys/His or thiols of Cys) upon proximity-induced confinement.
Reactivity Metrics
  • Electrophilicity: The central carbon of the ITC group is electron-deficient. Reactivity is modulated by the electronic nature of the aromatic ring. An electron-withdrawing sulfonamide group at the para-position enhances the electrophilicity of the ITC, increasing its reaction rate with biological nucleophiles.

  • Stability: Unlike sulfonyl chlorides or isocyanates, aryl isothiocyanates are relatively stable in water at neutral pH but hydrolyze slowly to form amines under basic conditions.

Table 1: Physicochemical Properties of 4-Isothiocyanatobenzenesulfonamide

PropertyValueRelevance
CAS Number 51908-29-3Identification
Molecular Formula

Stoichiometry
Molecular Weight 214.27 g/mol Fragment-based drug design
Polar Surface Area ~113 ŲMembrane permeability predictor
pKa (Sulfonamide) ~10.1Ionization state at physiological pH
Reactivity Nucleophilic additionCovalent modification of proteins

Synthetic Methodologies

The synthesis of sulfonamide isothiocyanates typically proceeds from the corresponding sulfonamide amine (e.g., sulfanilamide). Two primary protocols are recommended: the classical thiophosgene method (high yield, high hazard) and the "green" dithiocarbamate method.

Protocol A: Thiophosgene-Mediated Synthesis (Standard)
  • Principle: Nucleophilic attack of the primary amine on thiophosgene followed by elimination of HCl.

  • Reagents: Sulfanilamide, Thiophosgene (

    
    ), Calcium Carbonate (
    
    
    
    ), Water/Chloroform.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of sulfanilamide in 50 mL of acetone/water (1:1).

  • Acid Scavenging: Add 20 mmol of

    
     to neutralize HCl generated during the reaction.
    
  • Addition: Cool the mixture to 0–5°C. Add 11 mmol of thiophosgene dropwise over 20 minutes. Caution: Thiophosgene is highly toxic; use a fume hood.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (disappearance of amine).

  • Workup: Extract with chloroform (

    
     mL). Wash the organic layer with water and brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and evaporate. Recrystallize from ethanol/hexane.
    
Protocol B: Desulfurization of Dithiocarbamates (Green Alternative)
  • Principle: Formation of a dithiocarbamate salt using

    
     and a base, followed by desulfurization using a reagent like tosyl chloride or DMT-MM.
    
  • Advantage: Avoids the use of highly toxic thiophosgene.

Mechanism of Action: The "Tail-Lock" Hypothesis

The therapeutic potency of these derivatives arises from a specific sequence of binding events, particularly in the inhibition of Human Carbonic Anhydrase (hCA) isoforms IX and XII (cancer-associated).

Dual-Mode Inhibition Pathway
  • Recognition (Anchoring): The sulfonamide moiety enters the enzymatic cleft and coordinates to the Zn(II) ion.[1] This is a reversible, high-affinity interaction (

    
     typically in the nanomolar range).
    
  • Orientation: The aromatic scaffold positions the para-isothiocyanate group towards the "selective pocket" or the rim of the active site.

  • Covalent Capture (Locking): If a nucleophilic residue (e.g., His64 in hCA II/IX or a specific Lysine) is within interaction distance (approx. 3–5 Å), the ITC group undergoes nucleophilic attack. This forms a covalent bond, rendering the inhibition irreversible.[2][3][1]

Diagram 1: Dual-Mode Inhibition Mechanism

CA_Inhibition cluster_0 Step 1: Anchoring cluster_1 Step 2: Covalent Locking Compound Sulfonamide-ITC Derivative Complex_Rev Reversible Complex (Zn-Coordination) Compound->Complex_Rev 1. Diffusion & Entry Enzyme Carbonic Anhydrase (Active Site) Enzyme->Complex_Rev Zn(II) Binding Complex_Rev->Compound Dissociation (Slow) Complex_Irr Irreversible Adduct (Covalent Thiourea Bond) Complex_Rev->Complex_Irr 2. Nucleophilic Attack (ITC + His/Lys)

Caption: Kinetic pathway of sulfonamide-ITC binding. Step 1 is reversible Zn-anchoring; Step 2 is the potential irreversible covalent modification of the enzyme rim.

Therapeutic Applications

Oncology: Targeting Hypoxic Tumors

Tumor-associated Carbonic Anhydrase IX (hCA IX) is overexpressed in hypoxic solid tumors (e.g., glioblastoma, breast cancer) to regulate pH.

  • Selectivity: The "tail" approach utilizes the ITC group to interact with hydrophobic pockets unique to hCA IX, improving selectivity over the ubiquitous cytosolic hCA II.

  • Efficacy: Covalent inhibition prevents the rapid turnover of the enzyme, maintaining intracellular acidosis in tumor cells and reducing survival/metastasis.

Antimicrobial Synergy

Isothiocyanates (like sulforaphane) are naturally occurring antimicrobials that disrupt bacterial redox balance. Sulfonamides inhibit folate synthesis.

  • Mechanism: The hybrid molecule attacks bacteria on two fronts:

    • Metabolic Blockade: Inhibition of bacterial CA (essential for cyanate degradation and pH homeostasis).

    • Oxidative Stress: The ITC group depletes bacterial glutathione and modifies redox-sensitive proteins.

Experimental Protocols

Enzyme Inhibition Assay (Stopped-Flow CO2 Hydration)

To validate the inhibitory constant (


) and assess reversibility.

Materials:

  • Purified hCA Isoforms (I, II, IX).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5).

Procedure:

  • Incubation: Incubate the enzyme (10–100 nM) with the sulfonamide-ITC derivative at varying concentrations (

    
    ) for 15 minutes at 25°C.
    
    • Note: To test for covalent binding, extend incubation to 1–24 hours and perform dialysis. If activity does not recover after dialysis, inhibition is irreversible.

  • Reaction Trigger: Mix the enzyme-inhibitor solution with

    
    -saturated water using a stopped-flow spectrophotometer.
    
  • Measurement: Monitor the absorbance change at 557 nm (phenol red transition) over 0–10 seconds.

  • Analysis: Calculate the initial velocity (

    
    ). Determine 
    
    
    
    using a non-linear regression (log-inhibitor vs. response). Calculate
    
    
    using the Cheng-Prusoff equation.
Chemical Stability Test

Verify the stability of the ITC group in physiological buffer.

  • Dissolve the compound in DMSO (

    
    ).
    
  • Dilute into PBS (pH 7.4) to

    
    .
    
  • Incubate at 37°C.

  • Analyze aliquots via HPLC at 0, 1, 4, and 24 hours.

  • Pass Criteria: >90% parent compound remaining after 4 hours indicates sufficient stability for biological assays.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Carta, F., et al. (2012). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 47-52. Link

  • D'Ambrosio, K., et al. (2015). Structural basis for the inhibition of human carbonic anhydrases I and II by a new class of sulfonamide inhibitors. Journal of Medicinal Chemistry. Link

  • Vaškevičius, L., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521359, 4-Isothiocyanatobenzenesulfonamide.[4] Link

  • Dufour, V., et al. (2012). The antibacterial properties of isothiocyanates. Microbiology, 158, 2955-2968. Link

Sources

mechanism of action for isothiocyanate sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Isothiocyanate Sulfonamides

Abstract

The convergence of distinct pharmacological modalities into single molecular entities represents a frontier in rational drug design. This guide delineates the theoretical and mechanistic framework for a novel class of chimeric compounds: isothiocyanate sulfonamides. By chemically uniting the potent, electrophilic isothiocyanate (ITC) "warhead" with the tumor-microenvironment-targeting sulfonamide "anchor," these agents are hypothesized to exert a powerful, multi-pronged anti-cancer effect. We will deconstruct the established mechanisms of each pharmacophore, propose a synergistic model of action for the combined entity, and provide the experimental workflows required to validate these claims. This document is intended for researchers, chemists, and drug development professionals engaged in the pursuit of next-generation oncology therapeutics.

Deconstructing the Core Pharmacophores: A Tale of Two Moieties

Understanding the potential of an isothiocyanate sulfonamide chimera begins with a firm grasp of the individual contributions of its constituent parts. Both moieties have well-documented and clinically relevant biological activities.

The Isothiocyanate (ITC) Moiety: A Potent Inducer of Cellular Apoptosis and Antioxidant Response

Isothiocyanates are naturally occurring organosulfur compounds derived from the enzymatic hydrolysis of glucosinolates, which are found in abundance in cruciferous vegetables like broccoli, watercress, and cabbage.[1][2][3] Their potent anticancer properties stem from a highly reactive electrophilic isothiocyanate group (-N=C=S).[4] This functional group readily reacts with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, leading to a cascade of profound cellular effects.[5]

The primary mechanisms of ITC-mediated anticancer activity include:

  • Activation of the Nrf2-ARE Pathway: ITCs are among the most potent known inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. ITCs covalently modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[8] The freed Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including phase II detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][6][9]

  • Induction of Apoptosis: ITCs robustly trigger programmed cell death in cancer cells.[3][10] This is achieved through multiple avenues, including the disruption of the mitochondrial membrane potential, regulation of the Bcl-2 family of proteins, and the activation of a cascade of caspases (initiator caspases -8, -9 and effector caspase-3).[11][12][13]

  • Cell Cycle Arrest: By modulating the expression of key cell cycle regulatory proteins, ITCs can halt the proliferation of cancer cells, often at the G1 or G2/M phase.[11][14]

  • Anti-Inflammatory Effects: ITCs can suppress inflammatory pathways, such as by inhibiting the nuclear translocation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[1][4][5]

The Sulfonamide Moiety: A Precision Tool for Targeting the Tumor Microenvironment

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. While famous for its role in the first generation of antibiotics (sulfa drugs) that inhibit bacterial folic acid synthesis,[15][16] its modern application in oncology is primarily as a potent and selective inhibitor of carbonic anhydrases (CAs).[17][18]

Tumor-associated carbonic anhydrases, particularly the membrane-bound isoforms CAIX and CAXII, are key players in cancer progression.[19] They are strongly induced by hypoxia (low oxygen), a common feature of solid tumors.[20]

The mechanism is as follows:

  • pH Regulation: CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (H⁺).[21] In hypoxic tumors, the upregulation of CAIX on the cell surface leads to the efficient conversion of metabolically produced CO₂ into H⁺, which is extruded into the extracellular space.[22] This simultaneously acidifies the tumor microenvironment and maintains a more alkaline intracellular pH, a state that promotes cancer cell survival, proliferation, and invasion.[22]

  • Inhibition by Sulfonamides: The sulfonamide group acts as a zinc-binding group. It coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme in its deprotonated state, effectively blocking its catalytic activity.[18]

  • Therapeutic Consequences: By inhibiting CAIX, sulfonamide drugs disrupt this critical pH-regulating mechanism. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, creating a less favorable environment for tumor growth and potentially sensitizing the cancer cells to other therapies.[23] The sulfonamide drug SLC-0111 is a prime example of a CAIX inhibitor that has undergone clinical investigation for treating solid tumors.[20][22]

The Chimeric Mechanism: A Synergistic Assault on Cancer

An isothiocyanate sulfonamide molecule is hypothesized to function as a dual-action agent, where the sulfonamide moiety acts as a targeting system and a microenvironment modulator, while the isothiocyanate moiety delivers a direct cytotoxic payload.

Proposed Synergistic Mechanism of Action
  • Targeting: The sulfonamide portion of the molecule preferentially binds to and inhibits carbonic anhydrase IX, which is highly expressed on the surface of hypoxic cancer cells. This interaction anchors the drug at the tumor site.

  • Microenvironment Disruption: Inhibition of CAIX by the sulfonamide moiety disrupts pH homeostasis, leading to intracellular acidification. This cellular stress can, in itself, inhibit proliferation and may potentiate the effects of the ITC moiety.

  • Intracellular Payload Delivery: Once localized at the cancer cell surface, the lipophilic nature of the chimera facilitates its entry into the cell.

  • Dual Cytotoxic Assault: Inside the cell, the electrophilic isothiocyanate "warhead" is released to engage its targets:

    • It reacts with Keap1, triggering a potent Nrf2-mediated antioxidant and detoxification response. While this seems counterintuitive, the initial surge in reactive oxygen species (ROS) caused by ITCs contributes to their apoptotic effect.[4]

    • It initiates apoptosis through the mitochondrial pathway and caspase activation.

    • It induces cell cycle arrest, halting tumor growth.

This proposed mechanism creates a powerful synergy: the sulfonamide directs the potent but less specific ITC to the tumor, while simultaneously weakening the tumor's defenses by disrupting its microenvironment.

Visualization of the Proposed Signaling Pathway

Isothiocyanate_Sulfonamide_Mechanism cluster_extracellular Extracellular Space (Acidic, Hypoxic) cluster_intracellular Intracellular Space Drug Isothiocyanate Sulfonamide CAIX Carbonic Anhydrase IX (CAIX) Drug->CAIX 1. Targeting & Inhibition HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H Extracellular Acidification Drug_Internal Internalized Drug CAIX->Drug_Internal 2. Internalization H2O_CO2 H₂O + CO₂ H2O_CO2->CAIX Catalysis Keap1_Nrf2 Keap1-Nrf2 Complex Drug_Internal->Keap1_Nrf2 3a. Covalent Modification Mitochondria Mitochondria Drug_Internal->Mitochondria 3b. Disruption CellCycle Cell Cycle Arrest Drug_Internal->CellCycle 3c. Inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE Genes (HO-1, NQO1) Nrf2->ARE Nuclear Translocation Caspases Caspase Cascade Mitochondria->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed dual mechanism of an isothiocyanate sulfonamide anticancer agent.

Experimental Validation: Protocols and Methodologies

The validation of this proposed mechanism requires a systematic, multi-faceted experimental approach. The following protocols provide a framework for investigating the key mechanistic claims.

Protocol: Carbonic Anhydrase IX Inhibition Assay

This assay confirms that the sulfonamide moiety is active and inhibits the target enzyme.

Objective: To determine the inhibitory potency (IC₅₀/Kᵢ) of the test compound against human CAIX.

Methodology (Stopped-Flow Carbonic Anhydrase Activity Assay):

  • Reagents: Recombinant human CAIX enzyme, 4-nitrophenyl acetate (4-NPA) substrate, buffer (e.g., Tris-HCl, pH 7.5).

  • Preparation: Prepare serial dilutions of the isothiocyanate sulfonamide compound in an appropriate solvent (e.g., DMSO).

  • Assay Procedure: a. The assay measures the CA-catalyzed hydrolysis of 4-NPA to 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm. b. In a stopped-flow instrument, rapidly mix the CAIX enzyme solution with the substrate solution (4-NPA) in the presence and absence of various concentrations of the inhibitor. c. Record the initial rate of 4-nitrophenolate formation for each concentration.

  • Data Analysis: a. Plot the enzyme activity against the inhibitor concentration. b. Calculate the IC₅₀ value using non-linear regression analysis. c. Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol: Nrf2 Nuclear Translocation and ARE Activation

This workflow verifies the engagement of the ITC moiety with the Keap1-Nrf2 pathway.

Objective: To demonstrate that the test compound induces Nrf2 activation in cancer cells.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a hypoxic-positive line like HT-29 or A549) under appropriate conditions.

  • Treatment: Treat cells with various concentrations of the isothiocyanate sulfonamide for different time points (e.g., 2, 4, 8 hours).

  • Part A: Immunofluorescence for Nrf2 Translocation: a. Fix and permeabilize the treated cells on coverslips. b. Incubate with a primary antibody against Nrf2, followed by a fluorescently-labeled secondary antibody. c. Counterstain nuclei with DAPI. d. Visualize using fluorescence microscopy. A positive result is the co-localization of Nrf2 (green) and DAPI (blue) in the nucleus of treated cells.

  • Part B: Western Blot for Nrf2 and HO-1: a. Prepare nuclear and cytosolic protein extracts from treated cells. b. Perform Western blotting on both fractions using antibodies for Nrf2, HO-1, and loading controls (e.g., Lamin B1 for nuclear, GAPDH for cytosolic). c. An increase in nuclear Nrf2 and total HO-1 protein levels indicates pathway activation.

  • Part C: ARE-Luciferase Reporter Assay: a. Transfect cells with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. b. Treat the transfected cells with the test compound. c. Measure luciferase activity using a luminometer. An increase in luminescence indicates transcriptional activation of the ARE.

Visualization of the Nrf2 Activation Workflow

Nrf2_Activation_Workflow cluster_IF Immunofluorescence cluster_WB Western Blot cluster_Luc Reporter Assay Start Cancer Cells (e.g., A549) Treatment Treat with Isothiocyanate Sulfonamide Start->Treatment Endpoint Endpoints Treatment->Endpoint Fix Fix & Permeabilize Endpoint->Fix Assay 1 Lysis Nuclear/Cytosolic Extraction Endpoint->Lysis Assay 2 Transfect Transfect with ARE-Luciferase Plasmid Endpoint->Transfect Assay 3 Stain Stain for Nrf2 (green) & Nuclei (blue) Fix->Stain Visualize Microscopy: Observe Nuclear Nrf2 Stain->Visualize Blot Blot for Nrf2, HO-1, Lamin B1, GAPDH Lysis->Blot Quantify Quantify Protein Level Increase Blot->Quantify Measure Measure Luminescence Transfect->Measure Analyze Analyze Fold Increase in Activity Measure->Analyze

Caption: Experimental workflow for validating Nrf2 pathway activation.

Protocol: Apoptosis and Cell Cycle Analysis

This protocol confirms the cytotoxic and cytostatic effects of the compound.

Objective: To quantify the induction of apoptosis and cell cycle arrest.

Methodology (Flow Cytometry):

  • Cell Culture and Treatment: Treat cancer cells with the test compound for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Part A: Annexin V/Propidium Iodide (PI) Staining for Apoptosis: a. Harvest and wash the cells. b. Resuspend cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and PI. d. Incubate in the dark for 15 minutes. e. Analyze immediately using a flow cytometer. f. Data Interpretation:

    • Annexin V- / PI- : Live cells
    • Annexin V+ / PI- : Early apoptotic cells
    • Annexin V+ / PI+ : Late apoptotic/necrotic cells
  • Part B: Propidium Iodide (PI) Staining for Cell Cycle: a. Harvest cells and fix in cold 70% ethanol. b. Wash and treat with RNase A. c. Stain with PI. d. Analyze using a flow cytometer. e. Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

Quantitative Data Summary

For clarity and comparative purposes, all quantitative results from the aforementioned assays should be summarized in tables.

Table 1: Carbonic Anhydrase Inhibition

Compound Target Isoform Kᵢ (nM)
Isothiocyanate Sulfonamide hCAIX Value
Isothiocyanate Sulfonamide hCAII (off-target) Value

| Acetazolamide (Control) | hCAIX | Value |

Table 2: Cellular Activity Profile (IC₅₀ Values in µM)

Compound Cell Line Cytotoxicity (MTT Assay) Apoptosis (Annexin V+)
Isothiocyanate Sulfonamide HT-29 (Hypoxic) Value Value
Isothiocyanate Sulfonamide HT-29 (Normoxic) Value Value
Sulforaphane (Control) HT-29 (Hypoxic) Value Value

| SLC-0111 (Control) | HT-29 (Hypoxic) | Value | Value |

Conclusion and Future Directions

The isothiocyanate sulfonamide scaffold presents a compelling strategy for developing targeted, multi-modal anticancer agents. The proposed mechanism—leveraging the sulfonamide moiety for tumor targeting and microenvironment disruption, and the isothiocyanate moiety for direct cytotoxicity—is grounded in well-established pharmacology. The experimental protocols outlined in this guide provide a clear path for validating this hypothesis. Future work should focus on optimizing the linker chemistry between the two pharmacophores to fine-tune drug delivery and release, conducting in vivo studies in relevant xenograft models, and exploring the potential for combination therapies to further enhance efficacy.

References

A comprehensive, numbered list of all cited sources would be compiled here, including titles, sources, and verifiable URLs.

Sources

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide: Physicochemical Profiling, Molecular Weight Validation, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the precise manipulation of bifunctional building blocks is critical for developing high-affinity target ligands. 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide (CAS: 223785-92-0) is a highly reactive, electrophilic intermediate widely utilized in the synthesis of complex pharmacophores, most notably in the development of selective Neuropeptide Y (NPY) Y2 receptor antagonists.

As a Senior Application Scientist, understanding the exact molecular weight and physicochemical behavior of this compound is not merely a matter of stoichiometry; it is the foundation of analytical validation. This whitepaper provides an in-depth technical analysis of its molecular weight (


), structural causality, and the self-validating experimental protocols required to harness it effectively in drug discovery workflows.

Physicochemical Profiling and Molecular Weight Elucidation

The utility of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide stems from its dual-functional architecture: an electrophilic isothiocyanate group (


) primed for nucleophilic attack, and an 

-dimethylsulfonamide group (

) that acts as a robust hydrogen-bond acceptor to improve aqueous solubility and target binding affinity.

To ensure absolute precision in high-resolution mass spectrometry (HRMS) and reaction stoichiometry, we must differentiate between the average molecular weight and the exact monoisotopic mass.

Table 1: Mass Contributions by Structural Moiety
Structural MoietyFormula ContributionMonoisotopic Mass (Da)Average Mass ( g/mol )Functional Role in Drug Design
Benzene Core



Hydrophobic scaffold,

stacking
Isothiocyanate



Electrophilic center for conjugation
Dimethylsulfonamide



H-bond acceptor, solubility enhancer
Total Molecule



Bifunctional building block
Table 2: Physicochemical Properties Summary
PropertyValueAnalytical Significance
Molecular Formula

Dictates exact mass and isotopic distribution
Average Molecular Weight

Used for bulk stoichiometric calculations
Monoisotopic Mass

Primary target for HRMS validation
Target Ion


Primary detection peak in ESI+ mode

Mechanistic Application: Synthesis of NPY Y2 Receptor Antagonists

The precise molecular weight of this compound becomes analytically critical during complex synthetic workflows. A prime example is its use in synthesizing selective small-molecule [1].

In this workflow, the isothiocyanate group acts as an electrophile. When exposed to a secondary amine precursor (such as a piperazine derivative), the nucleophilic nitrogen attacks the electrophilic carbon of the isothiocyanate. This reaction forms a stable thiourea linkage , resulting in a mass shift of exactly


 on the precursor molecule. Tracking this precise mass addition is how we validate the success of the conjugation.

SyntheticWorkflow A Precursor 50 Piperazine Derivative C Thiourea Conjugation Reaction (CH2Cl2, RT) A->C Nucleophilic Attack B 4-isothiocyanato-N,N- dimethylbenzenesulfonamide (MW: 242.32 g/mol) B->C Electrophilic Carbon D Compound 46 NPY Y2 Antagonist C->D 3 Hours, High Yield

Caption: Synthetic workflow for NPY Y2 antagonist via thiourea conjugation.

Biological Context: NPY Y2 Receptor Signaling

Why do we synthesize these compounds? The NPY Y2 receptor is a G-protein coupled receptor (GPCR) predominantly located presynaptically in the central nervous system. It is heavily implicated in feeding disorders, obesity, and angiogenesis. By utilizing 4-isothiocyanato-N,N-dimethylbenzenesulfonamide to build a potent antagonist (e.g., Compound 46), we can competitively block NPY from binding, thereby halting the inhibitory


 signaling cascade.

NPYY2Pathway NPY Neuropeptide Y (NPY) Y2R Y2 Receptor (GPCR) NPY->Y2R Agonist Binding Antagonist Compound 46 (Y2 Antagonist) Antagonist->Y2R Competitive Blockade Gi Gi/o Protein Activation Y2R->Gi Signal Transduction AC Adenylyl Cyclase Inhibition Gi->AC Inhibitory Cascade cAMP Decreased cAMP Levels AC->cAMP Effector Response

Caption: NPY Y2 receptor signaling pathway and competitive antagonism.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind every experimental choice.

Protocol 4.1: HRMS Validation of the Precursor

Causality: Isothiocyanates are highly sensitive to protic environments and can prematurely hydrolyze into thiocarbamates. Before utilizing the reagent, its integrity must be verified via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).

  • Sample Preparation: Dissolve

    
     of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide in 
    
    
    
    of anhydrous acetonitrile. Crucial: Avoid methanol or water to prevent nucleophilic quenching of the isothiocyanate carbon.
  • Ionization Parameters: Inject

    
     into the ESI-TOF MS. Set to positive ion mode (ESI+), capillary voltage at 
    
    
    
    , and desolvation temperature at
    
    
    .
  • Data Acquisition: Monitor for the exact

    
     mass of 
    
    
    
    .
  • Self-Validation Check: The system is internally validated by the isotopic envelope. Because the formula (

    
    ) contains exactly two sulfur atoms, the mass spectrum must display a characteristic 
    
    
    
    isotopic peak (driven by
    
    
    ) at approximately
    
    
    to
    
    
    relative abundance compared to the monoisotopic peak. The presence of this exact isotopic signature confirms the structural integrity of the precursor without degradation.
Protocol 4.2: Thiourea Conjugation Workflow

Causality: The conjugation must be performed in an aprotic, non-nucleophilic solvent to stabilize the transition state and prevent competitive side reactions with the highly electrophilic isothiocyanate.

  • Precursor Solvation: Dissolve

    
     of the secondary amine precursor (e.g., 11-piperazin-1-yl-5,11-dihydrodibenzo[b,e]azepine-6-one) in anhydrous dichloromethane (
    
    
    
    ).
  • Reagent Addition: Add

    
     of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide dropwise to the stirring solution. Causality: The reaction is kept at room temperature because the piperazine nitrogen is sufficiently nucleophilic; applying heat would unnecessarily increase the thermodynamic risk of side-product formation.
    
  • Reaction Monitoring: Stir continuously for 3 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The system validates completion through the absolute disappearance of the

    
     peak and the emergence of the target product mass (Precursor Mass 
    
    
    
    ). If the
    
    
    peak persists alongside a
    
    
    mass shift, it indicates moisture contamination in the
    
    
    leading to reagent hydrolysis.

References

  • Title: Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (National Institutes of Health / PMC) URL: [Link][1]

Sources

An In-Depth Technical Guide to Reversible vs. Irreversible Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes essential to a multitude of physiological processes.[1][2][3][4] These ubiquitous enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This seemingly simple reaction is fundamental to pH homeostasis, CO₂ transport between tissues and the lungs, electrolyte secretion, and various biosynthetic pathways.[2] The dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, altitude sickness, and cancer, making these enzymes a significant and well-validated therapeutic target.[2][3][4][5]

This guide provides a comprehensive exploration of the two primary modes of carbonic anhydrase inhibition: reversible and irreversible. We will delve into the molecular mechanisms, kinetic profiles, and the key experimental methodologies employed to characterize and differentiate these two classes of inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the principles and practices in the study of carbonic anhydrase inhibition.

The Catalytic Mechanism of Carbonic Anhydrase: A Foundation for Understanding Inhibition

The active site of human α-CAs features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.[2] The catalytic cycle commences with the zinc-bound water molecule, which has a lowered pKa, facilitating its deprotonation to a zinc-bound hydroxide ion. This potent nucleophile then attacks the electrophilic carbon of a carbon dioxide molecule loosely bound in a hydrophobic pocket of the active site. This results in the formation of a zinc-coordinated bicarbonate ion. The catalytic cycle is completed by the displacement of the bicarbonate ion by a water molecule and the regeneration of the zinc-bound water, a process facilitated by a proton shuttle system, often involving a histidine residue (His-64 in CA II), which transfers a proton from the incoming water molecule to the surrounding buffer.[2]

digraph "Carbonic Anhydrase Catalytic Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.8, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Figure 1: Simplified Catalytic Cycle of Carbonic Anhydrase.

Part 1: Reversible Inhibition of Carbonic Anhydrase

Reversible inhibitors bind to enzymes through non-covalent interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions.[6] The binding is in equilibrium, and the inhibitor can be removed by methods like dialysis or dilution, restoring full enzyme activity.[6][7][8] The most extensively studied class of reversible CA inhibitors are the sulfonamides.[2]

Mechanism of Reversible Inhibition: The Sulfonamide Paradigm

Sulfonamide inhibitors (R-SO₂NH₂) are characterized by their ability to bind to the zinc ion in the active site of carbonic anhydrase.[2] The sulfonamide group acts as a transition-state analog, mimicking the tetrahedral intermediate formed during the hydration of CO₂. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinates directly with the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule. This interaction effectively blocks the active site and prevents the binding and subsequent conversion of carbon dioxide.[2] The affinity of sulfonamide inhibitors is also influenced by interactions between their aromatic or heterocyclic scaffolds and amino acid residues within the active site cavity.[2]

Kinetics of Reversible Inhibition

The steady-state kinetics of reversible inhibition are typically analyzed using Michaelis-Menten and Lineweaver-Burk plots. These analyses help to distinguish between different modes of reversible inhibition.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, directly competing with the substrate. This type of inhibition increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[6] Many sulfonamide CA inhibitors act as competitive inhibitors.[2][9]

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This mode of inhibition decreases Vₘₐₓ but does not change Kₘ.[6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vₘₐₓ and Kₘ.[6]

digraph "Modes_of_Reversible_Inhibition" { graph [rankdir="TB", splines=true, nodesep=0.5, size="7.6,5", dpi=100]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Figure 2: Schematic representation of different modes of reversible enzyme inhibition.

Experimental Characterization of Reversible Inhibitors

A variety of biophysical and biochemical assays are employed to characterize reversible inhibitors.

  • Colorimetric Assay using p-Nitrophenyl Acetate (pNPA): This is a widely used, high-throughput assay that measures the esterase activity of carbonic anhydrase.[1][10] CA catalyzes the hydrolysis of the colorless substrate pNPA to the yellow product p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm.[1][10] The rate of p-nitrophenol formation is proportional to the enzyme activity.

    Experimental Protocol: pNPA Assay for CA Inhibition [1][10]

    • Reagent Preparation:

      • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

      • Enzyme Solution: Prepare a stock solution of purified carbonic anhydrase in Assay Buffer. The final concentration should be optimized to give a linear reaction rate for at least 10-15 minutes.

      • Substrate Solution: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.[1]

      • Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor in the appropriate solvent.

    • Assay Procedure (96-well plate format):

      • To appropriate wells, add 170 µL of Assay Buffer.

      • Add 10 µL of the enzyme solution.

      • Add 10 µL of the inhibitor solution at various concentrations (or solvent for control).

      • Pre-incubate the plate at 25°C for 5-10 minutes.

      • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to each well.[1]

      • Immediately measure the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-15 minutes.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

      • Plot V₀ against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

      • Perform kinetic studies with varying substrate and inhibitor concentrations to determine the mode of inhibition and the inhibition constant (Kᵢ) using Lineweaver-Burk plots.

  • CO₂ Hydration Assays: These assays directly measure the physiological activity of carbonic anhydrase.

    • Wilbur-Anderson Electrometric Method: This classic method measures the time required for a saturated CO₂ solution to lower the pH of a buffer (e.g., Tris-HCl) from 8.3 to 6.3 at 0°C.[11][12] The presence of CA accelerates this pH drop.

      Experimental Protocol: Wilbur-Anderson Assay [11][12]

      • Reagent Preparation:

        • Assay Buffer: 0.02 M Tris-HCl, pH 8.3, chilled to 0-4°C.

        • CO₂-Saturated Water: Bubble CO₂ gas through ice-cold deionized water for at least 30 minutes. Keep on ice.

        • Enzyme Solution: Prepare a stock solution of CA in cold water. Dilute immediately before use to a concentration that gives a reaction time of 10-20 seconds.

      • Assay Procedure:

        • Blank (T₀): Add 6.0 mL of chilled Assay Buffer to a beaker maintained at 0-4°C. Add 4.0 mL of CO₂-saturated water and immediately start a stopwatch. Record the time taken for the pH to drop from 8.3 to 6.3.

        • Enzyme (T): Add 6.0 mL of chilled Assay Buffer to a beaker at 0-4°C. Add 0.1 mL of the diluted enzyme solution. Add 4.0 mL of CO₂-saturated water and immediately start a stopwatch. Record the time taken for the pH to drop from 8.3 to 6.3.

      • Data Analysis:

        • Calculate the Wilbur-Anderson units using the formula: Units = (T₀ - T) / T.

    • Stopped-Flow Spectrophotometry: This technique allows for the measurement of rapid kinetic events by rapidly mixing the enzyme and substrate and monitoring the reaction in real-time.[13][14][15][16] For CA, this often involves monitoring the pH change using a pH indicator.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and ΔS).[9][17][18][19][20] It is a label-free method performed in solution.

  • X-ray Crystallography: This powerful technique provides high-resolution three-dimensional structures of the enzyme-inhibitor complex, revealing the precise binding mode and key interactions.[21][22][23][24][25]

Part 2: Irreversible Inhibition of Carbonic Anhydrase

Irreversible inhibitors, also known as covalent inhibitors, form a stable, covalent bond with the enzyme, leading to permanent inactivation.[6][26][27][28][29] The restoration of enzyme activity requires the synthesis of new enzyme molecules. These inhibitors typically consist of a "guidance system" that directs the molecule to the target protein and a reactive "warhead" that forms the covalent bond with a nucleophilic amino acid residue.[27]

Mechanism of Irreversible Inhibition: Targeted Covalent Modification

The process of irreversible inhibition usually involves an initial non-covalent binding of the inhibitor to the enzyme (E + I ⇌ E·I), followed by the formation of the covalent bond (E·I → E-I).

  • Covalent Warheads: These are electrophilic functional groups designed to react with specific nucleophilic residues on the target protein. Common warheads include:

    • Michael Acceptors (e.g., α,β-unsaturated carbonyls): These react with nucleophiles like cysteine.[28]

    • Sulfonyl Fluorides: These can react with serine, threonine, or lysine residues.[28]

    • Epoxides and Aziridines: These are reactive electrophiles that can be targeted by various nucleophiles.

    • Cyanogen (C₂N₂): This carbon dioxide analog has been shown to irreversibly inhibit some carbonic anhydrase isoforms.[30]

For carbonic anhydrase, the design of irreversible inhibitors often targets nucleophilic residues in or near the active site.

Kinetics of Irreversible Inhibition

The kinetics of irreversible inhibition are time-dependent.[6][31][32] The potency of an irreversible inhibitor is characterized by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ, where Kᵢ is the dissociation constant for the initial non-covalent binding, and kᵢₙₐ꜀ₜ is the maximum rate of inactivation. Unlike reversible inhibitors, an IC₅₀ value is not a sufficient descriptor of potency for irreversible inhibitors as it is time-dependent.[6]

Experimental Characterization of Irreversible Inhibitors

Distinguishing irreversible from reversible inhibition is a critical step in inhibitor characterization.

  • Dialysis and Dilution Methods: These methods are used to determine if the inhibition is reversible.[7][8][33] If an inhibitor is reversible, its effect will be diminished upon extensive dialysis or dilution of the enzyme-inhibitor complex.[6][7][8] In contrast, an irreversible inhibitor will remain bound to the enzyme, and activity will not be restored.[7][8]

    Experimental Protocol: Dialysis for Reversibility Assessment [8]

    • Incubate the enzyme with a high concentration of the inhibitor to achieve near-maximal inhibition.

    • As a control, incubate the enzyme with the vehicle (e.g., DMSO).

    • Place the enzyme-inhibitor mixture and the control in separate dialysis cassettes with a suitable molecular weight cutoff.

    • Dialyze against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes.

    • After dialysis, measure the activity of the enzyme from both the inhibitor-treated and control samples using a standard activity assay (e.g., pNPA assay).

    • Interpretation: If the inhibitor is reversible, the enzyme activity will be comparable to the control. If it is irreversible, the activity will remain significantly inhibited.

  • Mass Spectrometry (MS): MS is a powerful tool for confirming covalent modification.[34][35][36][37][38][39] By comparing the mass of the native enzyme to the inhibitor-treated enzyme, the formation of a covalent adduct can be detected as an increase in mass corresponding to the molecular weight of the inhibitor.[35][37] Tandem MS (MS/MS) can be used to identify the specific amino acid residue that has been modified.[37]

    Experimental Workflow: Mass Spectrometry for Covalent Adduct Identification [34][35][36]

    • Incubate the target protein with the covalent inhibitor.

    • Remove excess, unbound inhibitor.

    • Analyze the intact protein using LC-MS to determine the mass of the protein-inhibitor adduct.

    • Digest the protein into smaller peptides using a protease (e.g., trypsin).

    • Separate the peptides using liquid chromatography and analyze by tandem mass spectrometry (LC-MS/MS).

    • Identify the modified peptide and the specific amino acid residue that is covalently bound to the inhibitor by analyzing the fragmentation pattern.

digraph "Irreversible_Inhibition_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Figure 3: Experimental workflow for differentiating reversible and irreversible inhibition.

Comparative Summary: Reversible vs. Irreversible Inhibition

The choice between developing a reversible or an irreversible inhibitor has significant implications for drug design and therapeutic application. The following table summarizes the key differences:

FeatureReversible InhibitionIrreversible Inhibition
Bonding Non-covalent (H-bonds, ionic, hydrophobic)[6]Covalent[6][26][27][28][29]
Duration of Action Dependent on inhibitor concentration and clearanceProlonged, dependent on enzyme turnover rate[27]
Kinetics Time-independent, characterized by KᵢTime-dependent, characterized by kᵢₙₐ꜀ₜ/Kᵢ[6][31][32]
Restoration of Activity Achieved by dilution or dialysis[6][7][8]Requires de novo protein synthesis
Potency Metric IC₅₀, Kᵢkᵢₙₐ꜀ₜ/Kᵢ
Therapeutic Considerations Easier dose titration, shorter duration of side effectsPotential for longer-lasting efficacy, but also prolonged off-target effects

Conclusion and Future Perspectives

The inhibition of carbonic anhydrase remains a fertile area of research with significant therapeutic potential. Understanding the fundamental differences between reversible and irreversible inhibition is paramount for the rational design of novel and selective inhibitors. Reversible inhibitors, particularly the well-established sulfonamides, continue to be a mainstay in clinical applications. However, the development of targeted irreversible inhibitors offers the promise of enhanced potency and prolonged duration of action, which could be advantageous in certain therapeutic contexts, such as oncology.

The methodologies outlined in this guide, from fundamental enzyme kinetics to advanced biophysical and analytical techniques, provide a robust framework for the comprehensive characterization of both reversible and irreversible carbonic anhydrase inhibitors. The continued application of these techniques will undoubtedly fuel the discovery of the next generation of CA-targeted therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • News-Medical.Net. (2025, November 26). Using mass spectrometry chemoproteomics to advance covalent drug development. [Link]

  • Pearson. Irreversible Inhibition Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Forster, R. E., & Itada, N. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 187.
  • Domainex. Covalent inhibitor drug discovery. [Link]

  • ACS Chemical Biology. (2024, April 3). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. [Link]

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • iGEM 2022. Experiments. [Link]

  • Mathews. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. [Link]

  • ResearchGate. Stopped-flow spectrophotometry to measure carbonic anhydrase activity.... [Link]

  • Enzyme Inhibition. [Link]

  • Portland Press. (1991, August 1). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. [Link]

  • Evaluation of dilution, dialysis and ultracentrifugation methods to assess the reversibility of metabolism-dependent inhibitors (MDIs) of cytochrome P450 (CYP) enzymes.
  • bioRxiv.org. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]

  • ACS Publications. (2023, January 27). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. [Link]

  • PMC. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. [Link]

  • PubMed. (2023, February 21). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. [Link]

  • Irreversible inhibition of carbonic anhydrase by the carbon dioxide analog cyanogen. [Link]

  • ResearchGate. Analysis of kinetic data for irreversible enzyme inhibition. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • PMC. (2020, October 19). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]

  • Patsnap Synapse. (2024, June 21). What are CAs inhibitors and how do they work?. [Link]

  • NCBI Bookshelf. (2023, April 17). Carbonic Anhydrase Inhibitors. [Link]

  • ResearchGate. (2015, September 2). X-Ray Crystallography-Promoted Drug Design of Carbonic Anhydrase Inhibitors. [Link]

  • Wikipedia. Carbonic anhydrase inhibitor. [Link]

  • Taylor & Francis. Stopped-flow – Knowledge and References. [Link]

  • Biocompare. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. [Link]

  • RSC Publishing. X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors - Chemical Communications (RSC Publishing). [Link]

  • PubMed. (2015, April 28). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. [Link]

  • PubMed. (2007, May 15). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. [Link]

  • Determination of carbonic anhydrase activity by Wilbur-Anderson in a 96-well plate reader. [Link]

  • Enzyme inhibitors. [Link]

  • ACS Publications. (2019, October 29). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. [Link]

  • PubMed. (2004, January 19). Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with the antipsychotic drug sulpiride. [Link]

  • Malvern Panalytical. (2016, February 18). Isothermal Titration Calorimetry. [Link]

  • RSC Publishing. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. [Link]

  • ChemRxiv. Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. [Link]

  • Helsinki.fi. DIALYSIS METHOD DEVELOPMENT TO ASSESS REVERSIBILITY OF CYTOCHROME P450 INHIBITION IN VITRO Veera Lähdeniemi University of Hels - Helda. [Link]

  • University of York. Rapid reaction kinetics (Stopped-Flow). [Link]

  • Plastic Enzyme Activity Screening Based on 4-pNPA.
  • NCBI Bookshelf. (2025, August 15). Figure 3: [Assessment of compound inhibition reversibility...]. [Link]

Sources

sulfonamide-based electrophilic probes for protein profiling

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Proteomics: A Technical Guide to Sulfonamide-Based Electrophilic Probes Subtitle: From Ligand-Directed Design to SuFEx-Enabled Protein Profiling

Executive Summary

This technical guide addresses the design, application, and analysis of sulfonamide-based electrophilic probes for Activity-Based Protein Profiling (ABPP). While sulfonamides are classically known as reversible inhibitors of Carbonic Anhydrases (CAs), their conversion into covalent probes via electrophilic functionalization represents a cornerstone of modern chemical biology.

This document bridges two distinct but related chemical strategies:

  • Ligand-Directed Probes: Utilizing the aryl-sulfonamide scaffold as a high-affinity recognition motif (pharmacophore) for metalloenzymes, equipped with a reactive warhead.[1]

  • Sulfonyl-Group Warheads: The application of Sulfur-Fluoride Exchange (SuFEx) and N-acyl sulfonamides (NASA) as next-generation electrophiles for covalent capture.

Part 1: The Chemical Architecture

To design a successful probe, one must move beyond simple "binding." The probe must possess a modular architecture that balances steric freedom with reactive proximity.

The Modular Design

A robust sulfonamide probe consists of three pharmacophoric elements:

  • The Affinity Scaffold (The "Key"): Typically a primary aryl sulfonamide (

    
    ). This moiety binds the Zinc(II) ion in the active site of Carbonic Anhydrases (CAs) with nanomolar affinity.
    
  • The Electrophilic Warhead (The "Trap"): A reactive group positioned to form a covalent bond with a nucleophilic residue (Lys, Tyr, Ser, His) near the binding site.[1]

    • First-Gen: Chloroacetamides (high reactivity, lower selectivity).

    • Next-Gen:Sulfonyl Fluorides (

      
      )  and N-Acyl Sulfonamides (NASA) .[2] These are "latent" electrophiles, stable in aqueous buffer but highly reactive when proximity-induced by the ligand binding.
      
  • The Reporter Tag (The "Handle"): A bioorthogonal handle (Alkyne or Azide) for downstream CuAAC (Click Chemistry) conjugation to fluorophores or biotin.

Comparative Analysis of Warheads

The choice of warhead dictates the probe's "residence time" and "off-target" profile.

Warhead ClassReactivity MechanismTarget ResiduesStability (pH 7.4)Chemoselectivity
Sulfonyl Fluoride (SuFEx) Sulfur-Fluoride ExchangeTyr, Lys, Ser, HisHigh (

)
Context-Dependent: Reacts only in specific protein microenvironments (e.g., oxyanion hole).
N-Acyl Sulfonamide (NASA) Acyl SubstitutionLys (

-NH2)
ModerateLigand-Directed: Highly specific for Lys residues proximal to the binding pocket.[1]
Photo-Affinity (Benzophenone) Radical Insertion (UV)Any (C-H bonds)High (Dark)Promiscuous: Low yield, but captures non-nucleophilic sites.
Chloroacetamide

Alkylation
Cys (primary)LowCys-Biased: Often dominated by hyper-reactive cysteines.

Part 2: Mechanism of Action

The efficacy of a sulfonamide-based probe relies on Proximity-Induced Reactivity .

  • Equilibrium Binding (

    
    ):  The sulfonamide moiety enters the CA active site. The 
    
    
    
    coordinates the Zn(II) ion, anchoring the molecule.
  • Warhead Positioning: The linker guides the electrophile (e.g., sulfonyl fluoride) toward a nucleophilic side chain (often His64 or surface Lysines in CAs) that is not part of the catalytic center but is spatially accessible.

  • Covalent Capture (

    
    ):  The local effective concentration of the electrophile increases dramatically (
    
    
    
    ), driving the covalent bond formation even for "latent" warheads like SuFEx.

Mechanism Probe Free Probe (Sulfonamide-Linker-SuFEx) Complex Non-Covalent Complex (Zn2+ Coordination) Probe->Complex Diffusion Protein Target Protein (Carbonic Anhydrase) Protein->Complex Kd (Binding) Complex->Probe k_off Transition Transition State (Proximity-Induced) Complex->Transition Positioning Covalent Covalently Modified Protein-Probe Adduct Transition->Covalent SuFEx Reaction (Tyr/Lys Attack)

Caption: Kinetic mechanism of ligand-directed covalent capture. The reversible binding event (


) drives the subsequent irreversible SuFEx reaction (

).

Part 3: Experimental Protocol (ABPP Workflow)

Objective: Profile Carbonic Anhydrase occupancy and off-target reactivity in HEK293 lysates using a Sulfonamide-SuFEx probe.

Materials Preparation
  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl2. Note: Avoid TRIS or nucleophilic buffers if using NHS-esters, though SuFEx is generally compatible.

  • Probe Stock: 10 mM in DMSO.

  • Click Reagents: TBTA (Ligand), CuSO4 (Catalyst), TCEP (Reductant), Biotin-Azide (Tag).

Step-by-Step Workflow

Step 1: Proteome Solubilization

  • Lyse cells by sonication (3x 10s pulses, 4°C).

  • Centrifuge at 16,000 x g for 15 min to remove debris.

  • Adjust protein concentration to 1.0 mg/mL (BCA Assay). Critical: Consistent protein concentration ensures reproducible probe kinetics.

Step 2: Probe Incubation (The "Pulse")

  • Aliquot 100 µL lysate per condition.

  • Add Sulfonamide-SuFEx probe (Final conc: 1 µM).

  • Control: Pre-incubate with 100 µM Acetazolamide (competitor) for 30 min prior to probe addition to validate specific binding.

  • Incubate at 37°C for 1 hour . Reasoning: SuFEx kinetics are slower than cysteine-targeting probes; 1 hour ensures saturation of the specific target.

Step 3: Click Chemistry (The "Tag")

  • Add reagents in order:

    • 100 µM Biotin-Azide

    • 1 mM TCEP (Freshly prepared)

    • 100 µM TBTA

    • 1 mM CuSO4

  • Vortex and incubate 1 hour at Room Temp (RT).

Step 4: Enrichment & Digestion

  • Precipitate proteins with cold Methanol/Chloroform (4:1:3 ratio) to remove excess probe.

  • Resuspend pellet in 1% SDS/PBS.

  • Incubate with Streptavidin-Agarose beads (2 hours, RT).

  • Wash beads stringently: 1% SDS (x3), 6M Urea (x3), PBS (x3).

  • On-bead digestion: Add Trypsin (1 µg) in 50 mM Ammonium Bicarbonate. Incubate overnight at 37°C.

Step 5: LC-MS/MS Analysis

  • Desalt peptides (C18 StageTip).

  • Analyze via Data-Dependent Acquisition (DDA) or DIA.

  • Data Search: Set "Sulfonamide-Probe" as a variable modification on Tyr/Lys/His.

Part 4: Data Interpretation & Visualization

The ABPP Workflow Diagram

ABPP_Workflow cluster_0 Sample Prep cluster_1 Reaction cluster_2 Enrichment cluster_3 Analysis Lysate Cell Lysate (1 mg/mL) Probe Add Sulfonamide Probe (1 µM) Lysate->Probe Incubate Incubate 37°C, 1 hr Probe->Incubate Click CuAAC Click (+ Biotin-Azide) Incubate->Click Precip MeOH/CHCl3 Precipitation Click->Precip Avidin Streptavidin Enrichment Precip->Avidin Digest On-Bead Tryptic Digest Avidin->Digest LCMS LC-MS/MS (Peptide ID) Digest->LCMS Bioinf Label-Free Quantification LCMS->Bioinf

Caption: Standard ABPP workflow for sulfonamide probe profiling. Key checkpoints include the removal of excess probe (Precipitation) and specific enrichment (Streptavidin).

Quantitative Analysis (SILAC/TMT)

To distinguish specific targets from background:

  • Enrichment Ratio: Compare Probe-treated vs. DMSO control. Real targets (CAs) typically show

    
     enrichment.
    
  • Competition Ratio: Compare Probe vs. (Probe + Competitor). A ratio

    
     indicates the binding is driven by the sulfonamide pharmacophore, not non-specific electrophile reactivity.
    

References

  • Chemical Proteomics with Sulfonyl Fluoride Probes. Source: Cell Chemical Biology (2013). Context: Foundational work establishing sulfonyl fluorides (SuFEx) as tyrosine/lysine-targeting probes for proteome profiling.[3] URL:[Link]

  • N-Acyl-N-alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling. Source: Journal of Medicinal Chemistry / ACS (2024). Context: Describes the NASA chemistry for ligand-directed labeling, specifically targeting Lysine residues near the binding pocket.[1][4] URL:[Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases. Source: Journal of Medicinal Chemistry (2020).[5] Context: Authoritative review on the Structure-Activity Relationship (SAR) of sulfonamide scaffolds, essential for designing the "ligand" portion of the probe. URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Source: MDPI (2023). Context: Discusses the stability and reactivity profile of sulfonyl fluorides in biological buffers, validating the protocol choices. URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities. Source: ChemRxiv (2023). Context: Detailed analysis of the chemoselectivity of SuFEx probes across the proteome, supporting the interpretation of off-target data. URL:[Link]

Sources

Engineering Metalloenzyme Selectivity: A Structure-Activity Relationship (SAR) Guide to Isothiocyanate Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isothiocyanate sulfonamides represent a highly versatile chemotype in modern medicinal chemistry and drug discovery. The sulfonamide moiety acts as a classical zinc-binding group (ZBG) for metalloenzymes like Carbonic Anhydrases (CAs), while the isothiocyanate group serves a dual purpose: it acts as a reactive electrophile for covalent enzyme inhibition and as a highly efficient synthetic precursor for assembling diverse thiourea-linked conjugates[1]. This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of these compounds, detailing the mechanistic rationale, synthetic methodologies, and quantitative profiling required to develop selective therapeutic agents.

Mechanistic Rationale & Target Biology

The Carbonic Anhydrase (CA) family consists of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (hCA I and II) are ubiquitous and essential for normal physiological functions, transmembrane isoforms like hCA IX and XII are overexpressed in hypoxic tumor microenvironments, making them prime targets for anticancer therapies[2].

The dual utility of isothiocyanate sulfonamides lies in their distinct functional groups:

  • The Sulfonamide ZBG: The primary sulfonamide (

    
    ) deprotonates at physiological pH to form a sulfonamidate anion. This anion coordinates directly with the catalytic 
    
    
    
    ion in the CA active site, displacing the zinc-bound water/hydroxide necessary for catalysis[2].
  • The Isothiocyanate Electrophile: The isothiocyanate group (

    
    ) features a highly electrophilic central carbon due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.  demonstrated that isothiocyanate-containing sulfonamides can act as potent irreversible inhibitors of CA[1]. The electrophilic carbon is susceptible to nucleophilic attack by amino acid side chains (e.g., serine or lysine) within the enzyme's active site, forming a covalent adduct that permanently inactivates the enzyme[1]. Alternatively, this reactivity is harnessed ex vivo to synthesize thiourea derivatives by reacting the isothiocyanate with various amines[3].
    

MOA Isothiocyanate_Sulfonamide Isothiocyanate Sulfonamide Sulfonamide_ZBG Sulfonamide Moiety (Zinc Binding Group) Isothiocyanate_Sulfonamide->Sulfonamide_ZBG Comprises Isothiocyanate_Grp Isothiocyanate Moiety (Electrophilic Center) Isothiocyanate_Sulfonamide->Isothiocyanate_Grp Comprises Zinc_Ion Catalytic Zn2+ Ion Sulfonamide_ZBG->Zinc_Ion Coordinates (Reversible) Nucleophilic_Residue Nucleophilic Amino Acid (e.g., Ser/Thr/Lys) Isothiocyanate_Grp->Nucleophilic_Residue Covalent Adduct (Irreversible) CA_Active_Site Carbonic Anhydrase Active Site Zinc_Ion->CA_Active_Site Nucleophilic_Residue->CA_Active_Site

Dual-action binding mechanism of isothiocyanate sulfonamides in the CA active site.

Structure-Activity Relationship (SAR) Dynamics

The SAR of isothiocyanate-derived sulfonamides is heavily dictated by the nature of the substituent attached via the thiourea linkage.

  • The "Azasugar" Approach for Isoform Selectivity: To prevent off-target inhibition of cytosolic hCA I and II, researchers append bulky, hydrophilic moieties to the sulfonamide scaffold. Coupling isothiocyanate sulfonamides with polyhydroxypiperidines (azasugars) yields thiourea-linked conjugates that are highly polar and membrane-impermeant[3]. This restricts the inhibitor's access to extracellularly facing tumor-associated CAs (IX and XII), drastically improving the selectivity index[3].

  • Fluorinated Aromatics for Anticancer Efficacy: Introducing fluorinated aromatic amines to the isothiocyanate precursor alters the electronic distribution and lipophilicity of the resulting thiourea. found that fluorinated pyridine-thiourea sulfonamide derivatives exhibit significant selective cytotoxicity against cancer cell lines (e.g., HepG2) by acting as potential mitogen-activated protein kinase-2 (MK-2) inhibitors, in addition to their CA inhibitory properties[4][5].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols describe the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of Thioureido-Sulfonamides via Isothiocyanate Coupling

Causality: The extreme electrophilicity of the isothiocyanate carbon allows for catalyst-free coupling with amines. Triethylamine (TEA) is utilized as a non-nucleophilic base to maintain the amine in its active, deprotonated state, driving the nucleophilic addition forward.

  • Preparation: Dissolve the amine precursor (1.0 eq) in a dry, polar aprotic solvent (e.g., anhydrous acetonitrile or DMF) under an inert nitrogen atmosphere.

  • Activation: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Coupling: Dropwise, add the isothiocyanate sulfonamide precursor (1.1 eq) dissolved in the same solvent.

  • Reaction: Depending on steric hindrance, stir the mixture at room temperature for 4-12 hours. For sluggish reactions (e.g., with highly substituted azasugars), heat the mixture to 78°C[3][6].

  • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC). The complete disappearance of the highly UV-active isothiocyanate starting spot validates reaction completion.

  • Purification: Quench with water, extract with ethyl acetate, dry over anhydrous

    
    , and purify via flash column chromatography to yield the pure thiourea-sulfonamide conjugate.
    
Protocol 2: Stopped-Flow CO2 Hydrase Assay for CA Inhibition

Causality: CA activity is measured by tracking the pH drop associated with


 hydration (

). A stopped-flow spectrophotometer is required to capture the rapid pre-steady-state kinetics of this highly efficient enzyme.
  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M

    
     (to maintain constant ionic strength and prevent non-specific electrostatic interactions) and 0.2 mM Phenol Red as the pH indicator.
    
  • Enzyme & Inhibitor: Dilute the recombinant hCA isoform (I, II, IX, or XII) in the buffer. Prepare serial dilutions of the synthesized inhibitor in DMSO (ensure final DMSO concentration in the assay remains <5% to prevent enzyme denaturation).

  • Incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

  • Measurement: Rapidly mix the enzyme-inhibitor solution with an equal volume of

    
    -saturated water using the stopped-flow instrument.
    
  • Validation: Always run a positive control using a known standard like to validate the assay's dynamic range and confirm enzyme viability[2].

  • Data Analysis: Monitor the absorbance change at 557 nm (Phenol Red peak). Calculate the initial velocity, determine the

    
    , and derive the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation.

Workflow Amine Amine Precursor (e.g., Azasugar) Coupling Coupling Reaction (TEA, 78°C / RT) Amine->Coupling NCS_Sulfonamide Isothiocyanate Sulfonamide NCS_Sulfonamide->Coupling Thiourea Thiourea-Sulfonamide Conjugate Coupling->Thiourea Yields Assay Stopped-Flow CO2 Hydrase Assay Thiourea->Assay in vitro screening SAR SAR & Selectivity Profiling Assay->SAR Ki determination

Workflow from isothiocyanate coupling to in vitro SAR profiling of CA inhibitors.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship of representative sulfonamide derivatives, highlighting how the thiourea linkage and tail modifications influence isoform selectivity and biological activity.

Compound Class / ModificationTarget / MechanismhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Acetazolamide (AAZ) Standard CAI Control25012.1255.7
SLC-0111 Ureido-benzenesulfonamide>10,000960454.5
Azasugar-Thiourea (8e) Membrane-impermeant tail>10,0005.063.09.7
Fluorinated Pyridine-Thiourea Anticancer (HepG2 IC50: 4.8 µg/mL)N/AN/AN/AN/A

Note:


 values >10,000 nM indicate a lack of binding, demonstrating successful selectivity against off-target cytosolic isoforms.

References

  • Title: Potent isothiocyanate inhibitors of carbonic anhydrase: synthesis and evaluation. Source: Biochemical and Biophysical Research Communications. URL: [Link]

  • Title: Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Source: Chemistry Central Journal. URL: [Link]

  • Title: Synthesis of Azasugar–Sulfonamide conjugates and their Evaluation as Inhibitors of Carbonic Anhydrases: the Azasugar Approach to Selectivity. Source: European Journal of Organic Chemistry. URL: [Link]

  • Title: Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Source: International Journal of Molecular Sciences. URL: [Link]

  • Title: Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

Sources

biological activity of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential . As a molecule combining two pharmacologically significant moieties—the benzenesulfonamide group and the isothiocyanate group—it presents a unique profile for investigation in drug discovery. This document synthesizes information from related compounds to build a scientifically grounded hypothesis on its mechanism of action, potential therapeutic applications, and methodologies for its evaluation. While direct experimental data on this specific compound is not extensively available in the public domain, this guide extrapolates from well-studied analogues to provide expert insights for researchers.

Introduction: A Tale of Two Pharmacophores

The quest for novel therapeutic agents frequently involves the strategic combination of known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide is a prime example of such a strategy, integrating the well-established benzenesulfonamide scaffold with the reactive and biologically active isothiocyanate functional group.

  • The Benzenesulfonamide Moiety: This structural unit is a cornerstone in medicinal chemistry, forming the basis of a wide array of drugs, including antibacterial agents, diuretics, and anticancer drugs.[1] Its prominence is largely due to the sulfonamide group's ability to act as a potent zinc-binding group, enabling it to inhibit metalloenzymes with high affinity and specificity.[1]

  • The Isothiocyanate Moiety: Isothiocyanates (-N=C=S) are naturally occurring compounds found in cruciferous vegetables and are renowned for their potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Their biological effects are often attributed to their ability to modulate various cellular signaling pathways, including those involved in apoptosis, cell cycle regulation, and inflammation.[4]

The conjugation of these two moieties in 4-isothiocyanato-N,N-dimethylbenzenesulfonamide suggests a molecule with a multifaceted biological profile, primarily pointing towards anticancer applications. This guide will delve into the anticipated mechanisms of action, drawing upon the extensive research conducted on its structural components and closely related analogues.

Physicochemical Properties and Synthesis

Chemical Structure:

  • IUPAC Name: 4-isothiocyanato-N,N-dimethylbenzenesulfonamide

  • Molecular Formula: C₉H₁₀N₂O₂S₂

  • Molecular Weight: 242.32 g/mol

  • CAS Number: Not available (as of the latest information)

The structure features a central benzene ring para-substituted with an isothiocyanate group and an N,N-dimethylated sulfonamide group.

Proposed Synthesis Workflow

A plausible synthetic route to 4-isothiocyanato-N,N-dimethylbenzenesulfonamide would start from a commercially available precursor, such as 4-amino-N,N-dimethylbenzenesulfonamide. The isothiocyanate group can be introduced via a reaction with a thiocarbonylating agent, such as thiophosgene or by a more modern, less hazardous method. A general, two-step, one-pot procedure is outlined below.[5]

Synthesis_Workflow start 4-Amino-N,N-dimethylbenzenesulfonamide reagent1 Carbon Disulfide (CS2) Triethylamine (Et3N) start->reagent1 Step 1: Dithiocarbamate formation intermediate In situ generated Dithiocarbamate Salt reagent1->intermediate reagent2 Tosyl Chloride (TsCl) or similar desulfurizing agent intermediate->reagent2 Step 2: Desulfurization product 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide reagent2->product

A plausible synthetic workflow for 4-isothiocyanato-N,N-dimethylbenzenesulfonamide.

Core Biological Activity: A Focus on Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO₂NH₂) is a classic and potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] The N,N-dimethylation in the target molecule significantly alters this pharmacophore, and this section will explore the mechanistic implications.

The Role of Carbonic Anhydrase IX in Oncology

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a wide range of solid tumors and is often associated with hypoxic conditions.[1] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the acidic tumor microenvironment, CA IX activity contributes to the maintenance of a neutral intracellular pH while acidifying the extracellular space, a process that promotes tumor cell survival, proliferation, and metastasis. Consequently, CA IX is a well-validated target for anticancer drug development.

The Impact of N,N-Dimethylation on CA Inhibition

The classical mechanism of CA inhibition by benzenesulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, along with hydrogen bonding interactions between the sulfonamide's oxygen and amino groups with active site residues.

The presence of two methyl groups on the sulfonamide nitrogen in 4-isothiocyanato-N,N-dimethylbenzenesulfonamide introduces two critical changes:

  • Loss of a Key Hydrogen Bond Donor: The absence of the N-H protons prevents the formation of a crucial hydrogen bond with the Thr199 residue in the active site of most CA isoforms.

  • Steric Hindrance: The methyl groups may sterically clash with active site residues, potentially weakening the binding affinity.

Studies on N-methylated sulfonamides, such as N-methylacetazolamide, have shown that they can still inhibit carbonic anhydrase, but often with reduced potency and a different kinetic profile (competitive inhibition) compared to their primary sulfonamide counterparts (non-competitive inhibition).[6]

Mechanistic Hypothesis: It is hypothesized that 4-isothiocyanato-N,N-dimethylbenzenesulfonamide is likely a weaker, and potentially competitive, inhibitor of carbonic anhydrases compared to its primary sulfonamide analogue, 4-isothiocyanatobenzenesulfonamide. The N,N-dimethylbenzenesulfonamide moiety itself has been investigated in the context of CA IX inhibition through molecular docking studies, suggesting it can still be accommodated within the active site.[7]

CA_Inhibition_Hypothesis cluster_0 Primary Sulfonamide (e.g., 4-isothiocyanatobenzenesulfonamide) cluster_1 N,N-Dimethyl Sulfonamide (Target Compound) Prim_SO2NH2 Primary -SO2NH2 group Prim_Zn Strong coordination to Zn2+ Prim_SO2NH2->Prim_Zn Prim_Hbond H-bond with Thr199 Prim_SO2NH2->Prim_Hbond Prim_Inhibition Potent, Non-competitive CA Inhibition Prim_Zn->Prim_Inhibition Prim_Hbond->Prim_Inhibition NN_SO2NMe2 N,N-Dimethyl -SO2N(CH3)2 group NN_Zn Potential, weaker coordination to Zn2+ NN_SO2NMe2->NN_Zn NN_Steric Steric hindrance Loss of H-bond donor NN_SO2NMe2->NN_Steric NN_Inhibition Weaker, potentially Competitive CA Inhibition NN_Zn->NN_Inhibition NN_Steric->NN_Inhibition

Comparative hypothesis of CA inhibition by primary vs. N,N-dimethyl sulfonamides.

Broader Biological Activities and Supporting Evidence

Beyond carbonic anhydrase inhibition, both the N,N-dimethylbenzenesulfonamide scaffold and the isothiocyanate group contribute to a wider range of potential biological effects.

Antiproliferative Activity of N,N-Dimethylbenzenesulfonamide Derivatives

Recent studies have demonstrated that novel heterocyclic compounds bearing an N,N-dimethylbenzenesulfonamide moiety exhibit significant in vitro antiproliferative activity against human breast cancer cell lines (MCF-7).[7] Some of these compounds showed greater potency than the standard chemotherapeutic agent doxorubicin.[7] This provides strong evidence that the N,N-dimethylbenzenesulfonamide scaffold can serve as a basis for potent anticancer agents, independent of a classical CA inhibition mechanism.

Compound ClassRepresentative IC₅₀ (µM) against MCF-7 CellsReference Doxorubicin IC₅₀ (µM)
Dihydropyridine derivative (6)21.8132.00
Dihydropyridine derivative (9)25.5032.00
Thiophene derivative (11)20.6032.00
Chromene derivative (16)25.8332.00
Benzochromene derivative (17)31.2032.00
Table adapted from data on novel N,N-dimethylbenzenesulfonamide derivatives.[7]
Isothiocyanate-Mediated Anticancer Mechanisms

The isothiocyanate group is a powerful pharmacophore in its own right, known to exert anticancer effects through multiple mechanisms:[2][4]

  • Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2) and activating caspases.[4]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases (e.g., G2/M).[4]

  • Anti-inflammatory Effects: Chronic inflammation is a key driver of cancer progression. Isothiocyanates can inhibit pro-inflammatory signaling pathways, such as NF-κB.

  • Modulation of Biotransformation Enzymes: They can inhibit phase I enzymes that activate pro-carcinogens and induce phase II enzymes that detoxify carcinogens.[2]

It is highly probable that 4-isothiocyanato-N,N-dimethylbenzenesulfonamide will exhibit these isothiocyanate-driven biological activities.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide, the following experimental protocols are recommended.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This is the gold-standard method for measuring the inhibitory potency of compounds against CA isoforms.

Principle: This assay measures the enzyme's catalytic rate of CO₂ hydration. An inhibitor will slow down this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer with a suitable pH (e.g., 7.5) containing a pH indicator (e.g., p-nitrophenol).

    • Enzyme Solution: Prepare a stock solution of the desired recombinant human CA isoform (e.g., hCA II or hCA IX) in the assay buffer.

    • Substrate Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

    • Inhibitor Stock: Prepare a concentrated stock solution of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide in DMSO.

  • Assay Procedure:

    • Equilibrate all solutions and the stopped-flow instrument to a constant temperature (e.g., 25°C).

    • In one syringe, mix the enzyme solution, pH indicator, and the desired concentration of the test compound (or DMSO for control). Allow to incubate for a sufficient time for enzyme-inhibitor binding.

    • In the second syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes in the instrument's observation cell.

    • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ produces protons and causes a pH drop.

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction from the absorbance data.

    • Plot the enzyme activity against a range of inhibitor concentrations to determine the IC₅₀ value.

    • Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive).

In Vitro Antiproliferative Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow cell_seeding 1. Seed cancer cells (e.g., MCF-7) in a 96-well plate incubation1 2. Incubate for 24h to allow attachment cell_seeding->incubation1 treatment 3. Treat cells with various concentrations of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 add_mtt 5. Add MTT solution to each well incubation2->add_mtt incubation3 6. Incubate for 2-4h (Formazan crystal formation) add_mtt->incubation3 solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read_absorbance 8. Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance analyze 9. Calculate cell viability and IC50 value read_absorbance->analyze

Workflow for the MTT antiproliferative assay.

Future Research Directions

The analysis presented in this guide lays the groundwork for a systematic investigation of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide. Future research should focus on:

  • Definitive Synthesis and Characterization: Synthesizing the compound and confirming its structure using modern analytical techniques (NMR, HRMS, IR).

  • In Vitro Biological Evaluation:

    • Screening against a panel of human carbonic anhydrase isoforms (I, II, IX, XII) to determine its inhibitory profile and selectivity.

    • Evaluating its antiproliferative activity against a diverse panel of cancer cell lines, including those with high CA IX expression.

    • Conducting mechanistic studies to investigate its effects on apoptosis, the cell cycle, and key signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of each part of the molecule to its biological activity. For example, comparing its activity to the primary sulfonamide analogue (4-isothiocyanatobenzenesulfonamide) and the des-isothiocyanate analogue (N,N-dimethylbenzenesulfonamide).

  • In Vivo Studies: If promising in vitro activity is observed, preclinical in vivo studies in relevant animal models of cancer would be the next logical step.

Conclusion

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide is a molecule of significant interest at the intersection of sulfonamide and isothiocyanate chemistry. While direct experimental data is lacking, a thorough analysis of its structural components and related compounds suggests a promising profile as an anticancer agent. Its biological activity is likely to be a composite of moderate carbonic anhydrase inhibition and potent, isothiocyanate-driven effects on cell proliferation and survival pathways. This guide provides a solid, scientifically-reasoned foundation for researchers to embark on the synthesis and biological evaluation of this intriguing compound.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2013). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 556-565. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358. [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. RSC Advances, 11(44), 27263-27282. [Link]

  • Ejelonu, B. C., et al. (2017). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 1(4), 163-169. [Link]

  • Schoenwald, R. D., & Eller, M. G. (1985). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of pharmaceutical sciences, 74(4), 403–405. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-Activity Relationships of Sulfonamide Drugs and Human Carbonic Anhydrase C: Modeling of Inhibitor Molecules into the Receptor Site of the Enzyme with an Interactive Computer Graphics Display1. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • De Simone, G., & Supuran, C. T. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. International journal of molecular sciences, 22(2), 571. [Link]

  • ur-Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496. [Link]

  • PubChem. (n.d.). 4-Isothiocyanatobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Da Settimo, F., et al. (2022). In Silico Design, Synthesis, and Biological Evaluation of Anticancer Arylsulfonamide Endowed with Anti-Telomerase Activity. Molecules, 27(2), 433. [Link]

  • Mitsiogianni, M., et al. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Antioxidants, 8(4), 106. [Link]

  • El-Naggar, A. M., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Molecules, 27(7), 2169. [Link]

  • Burčul, F., et al. (2020). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of enzyme inhibition and medicinal chemistry, 35(1), 575-580. [Link]

  • Sharma, P., & Singh, R. (2022). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Molecules, 27(18), 5997. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. [Link]

  • Singh, V. K., et al. (2020). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl- methylene)amino)benzenesulfonamide metal complex. Journal of the Serbian Chemical Society, 85(1), 1-14. [Link]

Sources

Methodological & Application

synthesis of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide from amine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide via Boc₂O-Mediated Desulfurylation

Executive Summary & Scientific Rationale

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide is a highly versatile electrophilic building block, frequently utilized in the synthesis of complex pharmaceutical agents, including selective Neuropeptide Y (NPY) Y2 receptor antagonists and novel kinase inhibitors[1]. The transformation of its primary amine precursor, 4-amino-N,N-dimethylbenzenesulfonamide, into the corresponding isothiocyanate has historically relied on thiophosgene—a highly toxic, corrosive, and moisture-sensitive reagent.

To align with modern safety and efficiency standards, this application note details a highly chemoselective, mild, and scalable protocol utilizing carbon disulfide (CS₂) and di-tert-butyl dicarbonate (Boc₂O) catalyzed by 4-dimethylaminopyridine (DMAP)[2]. This method circumvents the need for toxic thiocarbonyl transfer reagents while providing near-quantitative yields and a simplified workup procedure[3].

Mechanistic Pathway & Causality

The synthesis is a two-step, one-pot cascade that leverages thermodynamic driving forces to ensure high conversion rates:

  • Nucleophilic Addition: The primary amine attacks CS₂ in the presence of triethylamine (Et₃N). Et₃N serves a dual purpose: it deprotonates the amine to enhance its nucleophilicity and stabilizes the resulting intermediate as a triethylammonium dithiocarbamate salt[2].

  • Desulfurylation: The addition of Boc₂O and a catalytic amount of DMAP triggers the decomposition of the dithiocarbamate. DMAP acts as a potent acyl transfer catalyst, facilitating the formation of a mixed anhydride intermediate. This intermediate rapidly collapses into the target isothiocyanate. The thermodynamic driving force of this step is the evolution of stable, volatile gases: carbonyl sulfide (COS) and carbon dioxide (CO₂), alongside tert-butanol[2].

G A 4-amino-N,N-dimethylbenzenesulfonamide (Primary Amine) C Dithiocarbamate Salt (Intermediate) A->C Nucleophilic Attack B CS2 + Et3N B->C E 4-isothiocyanato-N,N-dimethylbenzenesulfonamide C->E Desulfurylation D Boc2O + DMAP D->E F COS + CO2 + t-BuOH (Volatile Byproducts) E->F Gas Evolution

Mechanistic workflow for the Boc2O-mediated synthesis of aryl isothiocyanates.

Quantitative Optimization Data

The selection of the desulfurizing agent profoundly impacts both the safety profile and the downstream purification requirements. The table below summarizes the empirical advantages of the Boc₂O/DMAP system over traditional reagents when converting anilines to isothiocyanates.

Desulfurizing AgentReaction TimeTypical Yield (%)Primary ByproductsWorkup ComplexitySafety Profile
Thiophosgene (CSCl₂) 2–4 hours85–90%HCl gasModerateHighly Toxic
TsCl / Pyridine 4–6 hours75–80%Py·HCl, TsOHHigh (Aqueous Extraction)Moderate
Boc₂O / DMAP 15–30 mins92–98%COS, CO₂, t-BuOHLow (Evaporation)Excellent

Experimental Protocol

Reagents Required:

  • 4-amino-N,N-dimethylbenzenesulfonamide (1.0 eq, 5.0 mmol)

  • Carbon disulfide, CS₂ (10.0 eq, 50.0 mmol)

  • Triethylamine, Et₃N (1.1 eq, 5.5 mmol)

  • Di-tert-butyl dicarbonate, Boc₂O (0.99 eq, 4.95 mmol)

  • 4-Dimethylaminopyridine, DMAP (2 mol%, 0.1 mmol)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Dithiocarbamate Formation: Suspend 4-amino-N,N-dimethylbenzenesulfonamide in 10 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Absolute ethanol is chosen as it solubilizes the starting amine but promotes the precipitation of the dithiocarbamate salt, driving the reaction forward and preventing competitive thiourea formation.

  • Reagent Addition: Add Et₃N followed by CS₂ dropwise at room temperature. Stir the mixture for 15–30 minutes. A thick precipitate of the triethylammonium dithiocarbamate salt will form.

    • Causality: A large excess of CS₂ is utilized to ensure complete conversion of the amine, mitigating the risk of unreacted amine attacking the newly formed isothiocyanate to form a symmetric thiourea byproduct[2].

  • Desulfurylation: To the vigorously stirring suspension, add Boc₂O followed immediately by DMAP.

    • Causality: Boc₂O is deliberately added in a slight stoichiometric deficit (0.99 eq) to prevent unreacted Boc₂O from contaminating the final product, as it is difficult to remove under standard vacuum[2].

  • Reaction Completion: Stir the mixture for an additional 15 minutes at room temperature. The reaction will transition from a suspension to a clear solution, accompanied by mild effervescence.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Causality: Because all byproducts (COS, CO₂, t-BuOH, and excess CS₂) are highly volatile, the workup requires only simple evaporation, yielding the crude isothiocyanate with high purity[2]. If ultra-high purity is required for downstream biological assays, pass the residue through a short silica gel plug using Hexane/Ethyl Acetate.

Self-Validating Quality Control

To ensure the integrity of the protocol and confirm successful conversion, the isolated product must be validated against the following spectroscopic checkpoints:

  • FTIR Spectroscopy: The most definitive proof of conversion is the complete disappearance of the primary amine N-H stretching bands (typically two sharp peaks between 3300–3500 cm⁻¹) and the appearance of a very strong, broad absorption band at 2100–2150 cm⁻¹ , which corresponds to the –N=C=S stretching vibration.

  • ¹H NMR (CDCl₃, 400 MHz): The N,N-dimethyl protons will remain relatively stable as a singlet (~2.7 ppm). However, the aromatic protons ortho to the newly formed isothiocyanate group will exhibit a distinct downfield shift (moving from ~6.6 ppm in the aniline precursor to ~7.2 ppm in the product). This shift is caused by the strong electron-withdrawing nature of the –N=C=S moiety compared to the electron-donating –NH₂ group.

References

1.[2] Munch, H., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. 2 2.[3] Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications (RSC). 3 3.[1] Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists. National Institutes of Health (NIH / PMC). 1

Sources

Application Notes and Protocols for Protein Labeling with 4-isothiocyanato-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for Protein Modification

4-isothiocyanato-N,N-dimethylbenzenesulfonamide is a chemical reagent designed for the covalent labeling of proteins and peptides. This compound belongs to the isothiocyanate family, well-regarded in bioconjugation for their ability to form stable bonds with primary amines on biomolecules. The presence of the N,N-dimethylbenzenesulfonamide group can impart unique properties to the labeled protein, potentially influencing its solubility, and providing a specific tag for detection or purification.

The core of this reagent's functionality lies in the isothiocyanate group (-N=C=S), a highly reactive electrophile. This group readily reacts with nucleophilic residues on a protein's surface, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus. This targeted reactivity allows for the precise introduction of the N,N-dimethylbenzenesulfonamide moiety onto the protein of interest.

These application notes provide a comprehensive guide to the principles and a detailed protocol for the successful labeling of proteins using 4-isothiocyanato-N,N-dimethylbenzenesulfonamide.

Chemical Principles and Reactivity

The labeling reaction is a nucleophilic addition of a deprotonated primary amine to the electrophilic carbon atom of the isothiocyanate group. This reaction results in the formation of a stable thiourea linkage. The efficiency of this reaction is highly dependent on the pH of the reaction buffer. An alkaline environment (pH 8.5-9.5) is crucial to ensure that the primary amino groups of the protein are in their deprotonated, and therefore nucleophilic, state (-NH₂). Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the isothiocyanate.

While the primary targets are amines, isothiocyanates can also react with the thiol group of cysteine residues at a more neutral pH (around 7.0-8.0) to form a dithiocarbamate linkage. However, for general protein labeling, targeting the more abundant lysine residues and the N-terminus is the standard approach.

cluster_reactants Reactants cluster_product Product Protein-NH2 Protein-NH₂ (Primary Amine) Thiourea Protein-NH-C(=S)-NH-R (Thiourea Linkage) Protein-NH2->Thiourea Nucleophilic Attack ITC 4-isothiocyanato-N,N-dimethylbenzenesulfonamide (R-N=C=S) ITC->Thiourea caption Reaction of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide with a primary amine on a protein.

Caption: Reaction of the isothiocyanate with a primary amine.

Physicochemical Properties

A clear understanding of the reagent's properties is essential for accurate and reproducible labeling experiments.

PropertyValue
Chemical Name 4-isothiocyanato-N,N-dimethylbenzenesulfonamide
Molecular Formula C₉H₁₀N₂O₂S₂
Molecular Weight 242.32 g/mol
CAS Number 379255-08-0 (for the 3-isothiocyanato isomer)

Note: The para-isomer (4-isothiocyanato) is commonly used in protein labeling applications.

Experimental Workflow

The successful labeling of a protein with 4-isothiocyanato-N,N-dimethylbenzenesulfonamide involves a series of well-defined steps, from protein preparation to the final characterization of the conjugate.

A Protein Preparation & Buffer Exchange C Labeling Reaction A->C B Preparation of Labeling Reagent Stock Solution B->C D Quenching of Unreacted Reagent C->D E Purification of Labeled Protein D->E F Characterization of Labeled Protein E->F caption General workflow for protein labeling.

Caption: General workflow for protein labeling.

Detailed Protocol for Protein Labeling

This protocol provides a general guideline for the labeling of proteins with 4-isothiocyanato-N,N-dimethylbenzenesulfonamide. Optimization of the molar excess of the labeling reagent, reaction time, and temperature may be necessary for specific proteins.

Materials
  • Protein of interest

  • 4-isothiocyanato-N,N-dimethylbenzenesulfonamide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis tubing (with appropriate molecular weight cut-off)

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer

Procedure
  • Protein Preparation:

    • Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the protein is fully dissolved and the solution is clear. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Labeling Buffer before proceeding.

  • Preparation of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide Stock Solution:

    • Immediately before use, dissolve the 4-isothiocyanato-N,N-dimethylbenzenesulfonamide in anhydrous DMSO to a concentration of 10 mg/mL.

    • Note: Isothiocyanates are sensitive to moisture and can hydrolyze over time. It is critical to use anhydrous DMSO and prepare the stock solution fresh for each experiment.

  • Labeling Reaction:

    • Calculate the required volume of the labeling reagent stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the isothiocyanate over the protein is a good starting point for optimization.

    • Slowly add the calculated volume of the 4-isothiocyanato-N,N-dimethylbenzenesulfonamide stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to prevent any potential photodegradation of the reagent.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 1-2 hours at room temperature to quench any unreacted 4-isothiocyanato-N,N-dimethylbenzenesulfonamide.

  • Purification of the Labeled Protein:

    • Remove the unreacted labeling reagent and by-products by gel filtration (e.g., using a Sephadex G-25 column) or by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Characterization of the Labeled Protein

It is essential to determine the extent of labeling to ensure reproducibility and to understand the potential impact of the modification on protein function.

  • Degree of Labeling (DOL): The DOL can be estimated using UV-Visible spectrophotometry if the labeling reagent has a distinct absorbance peak that does not overlap significantly with the protein's absorbance at 280 nm. However, for 4-isothiocyanato-N,N-dimethylbenzenesulfonamide, which may not have a strong chromophore, mass spectrometry is the preferred method for accurate characterization.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) can be used to determine the mass of the labeled protein. The increase in mass corresponds to the number of attached labels. For more detailed analysis, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS) to identify the specific sites of modification.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - pH of the labeling buffer is too low.- The labeling reagent has hydrolyzed.- Insufficient molar excess of the labeling reagent.- Ensure the pH of the labeling buffer is between 8.5 and 9.5.- Prepare fresh stock solution of the labeling reagent in anhydrous DMSO immediately before use.- Increase the molar excess of the labeling reagent in increments.
Protein Precipitation - High concentration of organic solvent (DMSO).- The protein is not stable at the labeling pH.- Keep the volume of the added DMSO to a minimum (ideally <10% of the total reaction volume).- Perform the labeling reaction at a lower temperature (4°C) or for a shorter duration.
Inconsistent Results - Inaccurate protein concentration measurement.- Inconsistent reaction conditions.- Accurately determine the protein concentration before labeling.- Carefully control all reaction parameters, including pH, temperature, and incubation time.

Applications in Research and Development

The covalent modification of proteins with 4-isothiocyanato-N,N-dimethylbenzenesulfonamide can be utilized for several key applications in proteomics and drug development:[2][3][4]

  • Probing Protein Structure and Function: By labeling accessible primary amines, this reagent can be used to identify surface-exposed residues and to study their role in protein conformation and interactions.

  • Modulation of Biological Activity: The addition of the N,N-dimethylbenzenesulfonamide moiety can alter the biological activity of a protein, which can be a valuable tool for studying protein function.

  • Development of Protein Conjugates: The sulfonamide group can be further modified, allowing for the attachment of other molecules of interest, such as drugs or imaging agents.

References

  • Xiao, D., & Singh, S. V. (2007). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Current Cancer Drug Targets, 7(4), 325–334.

Sources

Application Note: Reaction Conditions for Isothiocyanate–Sulfonamide Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Sulfonylthioureas are critical pharmacophores in medicinal chemistry, serving as the backbone for antidiabetic agents, diuretics (e.g., torsemide), carbonic anhydrase inhibitors, and highly selective anion receptors[1][2][3]. The synthesis of these compounds typically relies on the nucleophilic addition of a sulfonamide to an isothiocyanate[1][2]. However, due to the inherent poor nucleophilicity of sulfonamides, achieving high yields requires precise control over reaction conditions—particularly the choice of base, solvent, and workup procedures[1][2]. This application note provides a comprehensive guide to the mechanistic causality, optimization parameters, and validated protocols for this conjugation.

Mechanistic Causality & Experimental Design

Unlike highly reactive aliphatic amines, primary sulfonamides (


) are weak nucleophiles. The strongly electron-withdrawing sulfonyl group delocalizes the lone pair on the nitrogen atom, rendering direct conjugation with isothiocyanates inefficient under neutral conditions.
  • Deprotonation is Mandatory : To activate the sulfonamide, a base must be introduced to abstract a proton (pKa ~ 10), generating a highly nucleophilic sulfonamide anion (

    
    )[1][2].
    
  • Nucleophilic Attack : The resulting anion attacks the electrophilic central carbon of the isothiocyanate (

    
    ), forming a sulfonylthiourea intermediate[1].
    
  • Acidic Workup (Self-Validating Step) : The reaction yields a sulfonylthiourea salt. This intermediate must be neutralized via an acidic workup (typically using dilute HCl) to protonate the nitrogen and precipitate the final sulfonylthiourea product[2][3].

Mechanism A Sulfonamide (R-SO2NH2) B Base (e.g., K2CO3) Deprotonation A->B C Sulfonamide Anion (R-SO2NH-) B->C E Nucleophilic Attack C->E D Isothiocyanate (R'-N=C=S) D->E F Sulfonylthiourea Anion E->F G Acidic Workup (HCl, pH 2-3) F->G H Sulfonylthiourea (R-SO2NH-C(=S)-NH-R') G->H

Figure 1: Mechanistic pathway of isothiocyanate-sulfonamide conjugation requiring base activation.

Reaction Optimization: Solvent & Base Selection

The choice of solvent and base dictates the reaction kinetics, overall yield, and environmental footprint.

  • Traditional Polar Aprotic Systems : Anhydrous acetone or DMF paired with potassium carbonate (

    
    ) or sodium hydride (NaH) are the historical standards[2][4]. These solvents stabilize the transition states and dissolve the organic precursors well. However, they often require harsh conditions, including refluxing for 16–24 hours, and utilize toxic solvents[2][4].
    
  • Aqueous-Phase (Green) Systems : Recent advancements demonstrate that the reaction can be efficiently performed in water using potassium hydroxide (KOH)[2]. This aqueous-phase approach eliminates toxic organic solvents, drastically reduces reaction times to 1-2 hours under mild heating (50-60 °C), and facilitates easier isolation[2].

Quantitative Comparison of Reaction Conditions
MethodSolventBaseTemperatureTimeTypical YieldRef
Traditional Acetone (Anhydrous)

Reflux (~56 °C)16–24 h70–85%[4]
Traditional DMF /

NaH or

RT to 80 °C12–18 h75–90%[2]
Green / Aqueous WaterKOH50–60 °C1.0–2.0 h85–95%[2]

Validated Experimental Protocols

Workflow Step1 1. Reagent Prep Equimolar Sulfonamide & Base Step2 2. Anion Generation Stir 30 min (RT) Step1->Step2 Step3 3. Conjugation Add Isothiocyanate Step2->Step3 Step4 4. Reaction Heat/Reflux (1-24h) Step3->Step4 Step5 5. Workup Cool & Acidify (pH 2-3) Step4->Step5 Step6 6. Isolation Filter & Recrystallize Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing sulfonylthioureas.

Protocol A: Traditional Conjugation in Polar Aprotic Solvent (Acetone/ )

Best for : Highly lipophilic substrates that are insoluble in water or prone to hydrolysis. Self-Validating QC : The reaction mixture should transition from a heterogeneous suspension to a more homogenous state as the sulfonamide is deprotonated. Complete precipitation upon final acidification confirms successful conversion.

Step-by-Step Procedure :

  • Preparation : In an oven-dried round-bottom flask, dissolve 10.0 mmol of the primary sulfonamide in 50 mL of anhydrous acetone[4].

  • Base Addition : Add 15.0 mmol (1.5 eq) of finely powdered, anhydrous

    
    [4]. Stir the suspension at room temperature for 30 minutes to facilitate sulfonamide anion generation.
    
  • Conjugation : Dropwise, add 10.0 mmol (1.0 eq) of the respective isothiocyanate[4].

  • Heating : Equip the flask with a reflux condenser and heat the mixture to reflux (~56 °C) for 16-24 hours[4]. Monitor the reaction via TLC (Eluent: Hexane/EtOAc) until the isothiocyanate spot disappears[3].

  • Solvent Removal : Cool the mixture to room temperature and evaporate the acetone under reduced pressure using a rotary evaporator[3].

  • Acidic Workup (Critical) : Dissolve the resulting solid residue in 30 mL of chilled distilled water[3]. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2-3. The protonated sulfonylthiourea will precipitate as a solid.

  • Isolation : Filter the precipitate under vacuum, wash thoroughly with cold water to remove inorganic salts, and recrystallize from ethanol or methanol[3].

Protocol B: Aqueous-Phase Conjugation (Water/KOH)

Best for : Environmentally conscious synthesis, rapid scale-up, and substrates stable in alkaline water. Self-Validating QC : The sulfonamide should completely dissolve upon the addition of KOH (forming the water-soluble potassium salt). Immediate and heavy precipitation upon HCl addition confirms successful product formation.

Step-by-Step Procedure :

  • Salt Formation : Suspend 10.0 mmol of the sulfonamide in 20 mL of distilled water. Add 10.0 mmol (1.0 eq) of KOH[2]. Stir at room temperature until a clear solution is obtained, indicating the complete formation of the potassium sulfonamide salt[2].

  • Conjugation : Add 10.0 mmol (1.0 eq) of the isothiocyanate directly to the aqueous solution.

  • Heating : Warm the reaction mixture to 50-60 °C and stir vigorously for 1.0 hour[2].

  • Cooling & Acidification : Cool the mixture in an ice bath. Slowly acidify the solution with 1M HCl to pH 2-3 to precipitate the target sulfonylthiourea[2].

  • Isolation : Filter the resulting solid under vacuum, wash with cold water, and dry under a vacuum. Recrystallize from an appropriate solvent if necessary.

References

1.[1] A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers - Taylor & Francis. 1 2.[2] The aqueous-phase synthesis of sulfonylthioureas and a study of their properties as anion receptors - Semantic Scholar. 2 3.[3] Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - ACS Omega. 3 4.[4] Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists - PMC. 4

Sources

Application Notes & Protocols: Covalent Docking of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Resurgence of Covalent Inhibition and the Role of Isothiocyanates

In the landscape of modern drug discovery, the strategic design of covalent inhibitors has experienced a significant renaissance.[1][2][3] Unlike their non-covalent counterparts that bind reversibly, covalent inhibitors form a stable, lasting chemical bond with their biological target.[4] This irreversible mechanism can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding sites that have long been considered "undruggable."[5]

At the heart of every covalent inhibitor is a reactive electrophilic group, or "warhead," designed to react with a specific nucleophilic amino acid residue on the target protein.[6] Among the diverse chemical arsenal of warheads, the isothiocyanate (-N=C=S) group is a versatile and reactive moiety.[7] Isothiocyanates are known for their ability to react with nucleophiles, most notably the thiol group of cysteine residues and the amine groups of lysine residues, to form stable covalent adducts.[8][9][10]

This guide focuses on a specific tool compound, 4-isothiocyanato-N,N-dimethylbenzenesulfonamide . This molecule serves as an excellent model for exploring covalent docking methodologies due to its distinct structural features:

  • The Isothiocyanate Warhead: The electrophilic carbon atom of the -N=C=S group is primed for nucleophilic attack.

  • The Sulfonamide Scaffold: The N,N-dimethylbenzenesulfonamide portion provides a rigid, well-defined core that can be used to explore non-covalent interactions within a binding pocket, guiding the warhead into optimal position for reaction.[11]

These application notes provide a comprehensive, in-depth guide for researchers utilizing computational methods to predict and analyze the covalent binding of this compound to a target protein. We will delve into the mechanistic rationale, present a detailed, step-by-step protocol for covalent docking, and discuss best practices for validating the resulting computational models.

Part 1: Mechanistic Principles of Isothiocyanate-Mediated Covalent Inhibition

A successful covalent docking simulation is predicated on a sound understanding of the underlying chemical reaction. The interaction between an isothiocyanate and a protein nucleophile is a well-characterized process.

The Reaction Pathway

The primary mechanism involves the nucleophilic addition of a deprotonated amino acid side chain to the central carbon atom of the isothiocyanate group. The most common target is the highly nucleophilic thiolate anion of a cysteine residue.

  • Step 1: Non-Covalent Binding: The inhibitor first docks into the binding site, driven by non-covalent forces (hydrogen bonds, hydrophobic interactions, etc.). This initial, reversible association is critical for orienting the isothiocyanate warhead in proximity to the target nucleophile.

  • Step 2: Nucleophilic Attack: The thiolate group of a reactive cysteine attacks the electrophilic carbon of the isothiocyanate.

  • Step 3: Covalent Bond Formation: This attack results in the formation of a stable dithiocarbamate linkage, permanently tethering the inhibitor to the protein.[9]

A similar reaction can occur with the ε-amino group of a lysine residue, forming a thiourea linkage, although this typically requires a higher pH to ensure the amine is sufficiently deprotonated and nucleophilic.[10]

G cluster_0 Pre-Reaction State cluster_1 Covalent Complex Protein_Cys_SH Protein-Cys-SH (Nucleophile) Initial_Complex Non-Covalent Binding Complex Protein_Cys_SH->Initial_Complex Non-covalent Docking Ligand_NCS R-N=C=S (Electrophile) Ligand_NCS->Initial_Complex Covalent_Adduct Protein-Cys-S-C(=NH-R)-S (Dithiocarbamate Adduct) Initial_Complex->Covalent_Adduct Nucleophilic Attack & Covalent Bond Formation

Caption: Reaction mechanism of an isothiocyanate with a cysteine residue.

The Importance of a Two-Step Docking Approach

The physical reality of the binding process—initial non-covalent recognition followed by covalent bond formation—underscores the need for specialized computational methods.[12] Standard docking algorithms are insufficient as they cannot model the creation of a new bond. Covalent docking protocols are specifically designed to mimic this two-step mechanism, providing a more accurate prediction of the final bound state.[12][13]

Part 2: The Covalent Docking Workflow: A Practical Protocol

This section outlines a detailed, step-by-step protocol for performing a covalent docking experiment with 4-isothiocyanato-N,N-dimethylbenzenesulfonamide. While numerous software packages can perform covalent docking, this protocol will reference the general steps applicable to most platforms, such as Schrödinger's CovDock , GOLD , or AutoDock .[14][15][16]

Experimental Workflow Overview

G PDB 1. Obtain Protein Structure (e.g., from PDB) PrepReceptor 2. Receptor Preparation (Clean, Add H, Assign Charges) PDB->PrepReceptor DefineSite 4. Define Binding Site & Covalent Residue PrepReceptor->DefineSite PrepLigand 3. Ligand Preparation (2D->3D, Generate States) RunDock 5. Run Covalent Docking (Specify Reaction Type) PrepLigand->RunDock DefineSite->RunDock Analyze 6. Analyze Poses (Scoring, Interactions) RunDock->Analyze Validate 7. Post-Docking Validation (MD, MM-GBSA, Experiment) Analyze->Validate

Sources

Topic: Preparation of High-Purity Stock Solutions of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide. Isothiocyanates are a class of highly reactive compounds with significant applications in chemical biology and drug discovery due to their ability to covalently modify proteins. The integrity of experimental data derived from the use of such compounds is critically dependent on the accurate preparation and proper storage of concentrated stock solutions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the stability, and thereby the experimental reliability, of this reagent.

Introduction and Scientific Context

4-isothiocyanato-N,N-dimethylbenzenesulfonamide belongs to the isothiocyanate (ITC) class of compounds, characterized by the highly reactive -N=C=S functional group. The electrophilic carbon atom of the isothiocyanate moiety is susceptible to nucleophilic attack, most notably by the amine groups of lysine residues and the N-terminal amino groups of proteins. This reactivity is the foundation of their utility as covalent inhibitors and labeling reagents. However, this same reactivity makes them prone to degradation, particularly through hydrolysis in aqueous environments or reaction with nucleophilic solvents.[1]

Therefore, the generation of a stable, concentrated stock solution in an appropriate anhydrous solvent is the cornerstone of its successful application in any experimental workflow. An improperly prepared or stored stock solution can lead to significant concentration errors, the introduction of degradants, and ultimately, non-reproducible results. This protocol outlines a self-validating system for preparing stock solutions of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide with an emphasis on mitigating degradation and ensuring concentration accuracy.

Compound Data and Physicochemical Properties

A precise understanding of the compound's properties is essential for accurate calculations and safe handling.

PropertyValueSource
Full Chemical Name 4-isothiocyanato-N,N-dimethylbenzenesulfonamide-
CAS Number 223785-92-0[2]
Molecular Formula C₉H₁₀N₂O₂S₂[2]
Molecular Weight 242.32 g/mol [2]
Appearance Typically a solid; off-white or pale yellow powder.[3]
Solubility Soluble in polar aprotic solvents like DMSO and DMF.[3]

Critical Safety and Handling Mandates

Isothiocyanates as a class are hazardous compounds. Strict adherence to safety protocols is mandatory.

  • Toxicity and Irritation: Isothiocyanates are toxic if swallowed, inhaled, or absorbed through the skin.[4] They are potent irritants to the eyes, skin, and respiratory system and may cause sensitization or an allergic skin reaction.[5][6]

  • Engineering Controls: All handling of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7] An eyewash station and safety shower must be readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.[4]

    • Eye Protection: Wear chemical safety goggles and a face shield.[8]

    • Lab Coat: A full-length lab coat is required.

  • Disposal: Dispose of unused compound, solutions, and contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution in anhydrous dimethyl sulfoxide (DMSO), a common solvent for this class of compounds. The causality behind using an anhydrous solvent is to prevent the hydrolysis of the reactive isothiocyanate group, which would otherwise readily occur in the presence of water.

Materials and Equipment
  • 4-isothiocyanato-N,N-dimethylbenzenesulfonamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), <0.005% water

  • Analytical balance (readable to 0.1 mg)

  • Chemical fume hood

  • Vortex mixer

  • Calibrated micropipettes (P1000, P200)

  • 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials with screw caps

  • Spatula and weighing paper

Pre-Protocol Calculation

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of a 10 mM Stock:

  • Mass (mg) = 10 mM × 1 mL × 242.32 g/mol / 1000

  • Mass (mg) = 2.423 mg

Step-by-Step Methodology
  • Acclimatization: Before opening, allow the container of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide to equilibrate to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder upon opening.

  • Weighing: Inside a chemical fume hood, carefully weigh out the calculated mass (e.g., 2.42 mg) of the compound onto weighing paper and transfer it into a clean, dry microcentrifuge tube or vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume (e.g., 1.0 mL) of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial securely and vortex the solution for 30-60 seconds. Visually inspect to ensure all solid material has completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in separate, clearly labeled, and tightly sealed microcentrifuge tubes.

  • Storage: Immediately transfer the aliquots to the appropriate storage freezer.

Workflow Visualization

G cluster_prep Preparation Phase cluster_storage Storage Phase start Start: Equilibrate Compound weigh Weigh Compound in Fume Hood start->weigh transfer Transfer to Anhydrous Solvent weigh->transfer dissolve Vortex/Sonicate to Dissolve transfer->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at ≤ -20°C, Protected from Light aliquot->store end End: Ready for Use store->end

Caption: Stock solution preparation workflow.

Stability, Storage, and Best Practices

The stability of the prepared stock solution is paramount for experimental success. The primary degradation pathway is reaction with nucleophiles, especially water.[1]

ParameterRecommendationRationale
Storage Temperature -20°C (short-term) or -80°C (long-term)Low temperatures slow the rate of chemical degradation.
Solvent Choice Anhydrous, aprotic solvents (e.g., DMSO, DMF)Prevents hydrolysis of the moisture-sensitive isothiocyanate group.[7]
Light Exposure Store in amber vials or a dark freezerMinimizes potential light-induced degradation.
Shelf-Life 1-3 months at -80°CEven under ideal conditions, slow degradation can occur. It is best practice to prepare fresh stocks regularly.
Freeze-Thaw Cycles Minimize; use single-use aliquotsRepeated temperature changes can introduce moisture and accelerate degradation.

Best Practices for Use:

  • When retrieving an aliquot from the freezer, thaw it quickly and use it immediately.

  • Before use, visually inspect the thawed solution for any signs of precipitation. If present, warm briefly and vortex to redissolve.

  • Prepare final working dilutions in aqueous buffers immediately before adding to your experiment. Do not store the compound in aqueous solutions.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Methyl Isothiocyanate. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Allyl isothiocyanate, 94%. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521359, 4-Isothiocyanatobenzenesulfonamide. Retrieved from [Link]

  • Luang-In, V., et al. (2012). Stability studies of isothiocyanates and nitriles in aqueous media. ScienceAsia 38(3), 241-248. [Link]

Sources

Application Note & Protocols: Thiophosgene-Free Synthesis of Sulfonamide Isothiocyanates for Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sulfonamide isothiocyanates (R-SO₂-NCS) are valuable bifunctional electrophilic reagents crucial for the synthesis of complex heterocyclic structures and as covalent modifiers in drug development and chemical biology. Historically, their synthesis relied on the use of highly toxic and difficult-to-handle thiophosgene. This application note provides a comprehensive guide to modern, thiophosgene-free synthetic strategies, focusing on the widely applicable dithiocarbamate desulfurization pathway. We present detailed, field-proven protocols using common, safer desulfurizing agents, explain the chemical rationale behind experimental choices, and offer insights to guide researchers in adapting these methods for their specific sulfonamide substrates.

Introduction: The Need for Safer Synthetic Routes

The isothiocyanate functional group is a potent electrophile known for its chemoselective reactivity towards nucleophiles, particularly primary amines, under aqueous conditions to form stable thiourea linkages.[1] When appended to a sulfonamide core, the resulting molecule becomes a powerful tool for medicinal chemists and drug development professionals. However, the classical synthetic route involving thiophosgene or its surrogates presents significant safety and handling challenges due to their extreme toxicity and volatility.[2][3][4]

To address these limitations, the scientific community has developed robust alternatives. The most prevalent and versatile thiophosgene-free method involves a two-step, one-pot process:

  • Formation of a Dithiocarbamate Salt: The starting primary sulfonamide (R-SO₂-NH₂) reacts with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt.[2][5]

  • Desulfurization: This intermediate salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom to yield the target sulfonamide isothiocyanate.[2][5][6]

This guide focuses on the practical application of this pathway, detailing protocols for several effective desulfurizing agents.

Core Mechanism: The Dithiocarbamate Desulfurization Pathway

The conversion of a primary sulfonamide to its corresponding isothiocyanate via a dithiocarbamate intermediate is a reliable and scalable process. The choice of base in the first step is critical for the efficient formation of the dithiocarbamate salt, while the selection of the desulfurizing agent in the second step influences reaction conditions, scope, and workup procedures.[2][7]

The general transformation is illustrated below. The initial nucleophilic attack of the sulfonamide nitrogen onto carbon disulfide is driven to completion by deprotonation with a suitable base, forming the stable dithiocarbamate salt. Subsequent reaction with an electrophilic desulfurizing agent promotes cyclization and elimination to afford the final product.

Mechanism cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Desulfurization Sulfonamide R-SO₂-NH₂ (Primary Sulfonamide) CS2 + CS₂ Base + Base (e.g., Et₃N, DBU, DABCO) Dithiocarbamate [R-SO₂-NH-C(S)S]⁻ [Base-H]⁺ (Dithiocarbamate Salt) DesulfurizingAgent + Desulfurizing Agent (e.g., Boc₂O, I₂, FeCl₃) Dithiocarbamate->DesulfurizingAgent One-Pot Reaction Isothiocyanate R-SO₂-N=C=S (Sulfonamide Isothiocyanate) Byproducts + Byproducts

Figure 1: General two-step, one-pot reaction pathway for the synthesis of sulfonamide isothiocyanates.

Experimental Protocols and Scientific Rationale

The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfonamide isothiocyanates using different desulfurizing agents. The choice of method may depend on the substrate's electronic properties, functional group tolerance, and desired workup procedure.

Protocol 1: Di-tert-butyl Dicarbonate (Boc₂O) Mediated Desulfurization

Expertise & Experience: This method is highly favored for its exceptionally clean reaction profile.[1] The byproducts of the desulfurization step are gaseous (CO₂, COS) or volatile (tert-butanol), which greatly simplifies purification, often requiring only evaporation of the solvent.[1][8] The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) is crucial for activating the Boc₂O reagent.[8]

Trustworthiness: The key to success is ensuring the complete formation of the dithiocarbamate salt before adding the Boc₂O. Premature addition can lead to undesired N-Boc protection of the starting sulfonamide. The reaction's progress can be easily monitored by Thin Layer Chromatography (TLC).

Detailed Step-by-Step Methodology:

  • To a stirred solution of the primary sulfonamide (1.0 eq.) in anhydrous acetonitrile (0.2 M), add a suitable organic base such as triethylamine (Et₃N, 2.0 eq.).

  • Add carbon disulfide (CS₂, 1.5 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, or until TLC analysis indicates complete consumption of the starting sulfonamide and formation of the more polar dithiocarbamate salt.

  • Add a catalytic amount of DMAP (0.1 eq.).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise to the reaction mixture. Vigorous gas evolution (CO₂, COS) will be observed.

  • Stir the mixture at room temperature for an additional 1-2 hours after gas evolution ceases.

  • Monitor the reaction by TLC until the dithiocarbamate intermediate is fully converted to the less polar isothiocyanate product.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

  • The crude residue can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure sulfonamide isothiocyanate.

Protocol 2: Iron(III) Chloride (FeCl₃) Mediated Desulfurization

Expertise & Experience: This method is particularly effective for a wide range of substrates, including those that are electronically deficient.[7] The use of an aqueous solution of FeCl₃ makes this procedure operationally simple and cost-effective. The choice of base for the initial dithiocarbamate formation is critical; DABCO is often more effective than other tertiary amines for this specific protocol.[7]

Trustworthiness: The reaction involves a biphasic system, and efficient stirring is essential for good yields. The workup is a straightforward extraction, which effectively removes the inorganic salts. This protocol is self-validating as the formation of the product is typically clean, with minimal side-product formation visible by TLC.

Detailed Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the primary sulfonamide (1.0 eq.) and DABCO (2.0 eq.) in anhydrous Tetrahydrofuran (THF, 0.5 M).

  • Add carbon disulfide (CS₂, 1.2-1.5 eq.) dropwise at room temperature.

  • Stir the resulting mixture for 2-4 hours at room temperature. The dithiocarbamate salt will often precipitate, forming a suspension.

  • In a separate flask, prepare a solution of Iron(III) chloride hexahydrate (FeCl₃·6H₂O, 2.0 eq.) in water (approx. 0.5 M).

  • Rapidly add the aqueous FeCl₃ solution to the well-stirred dithiocarbamate suspension.

  • Continue vigorous stirring for 1 hour. The color of the mixture will typically change.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the initial THF).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure sulfonamide isothiocyanate.

Protocol 3: Iodine (I₂) Mediated Desulfurization

Expertise & Experience: The use of molecular iodine as a desulfurizing agent is a classic, reliable, and inexpensive method.[8] The reaction proceeds under mild conditions and is tolerant of a variety of functional groups. The mechanism involves the oxidation of the dithiocarbamate, leading to the formation of a disulfide intermediate which then eliminates elemental sulfur to form the isothiocyanate.

Trustworthiness: This protocol often utilizes a biphasic water/ethyl acetate medium, which facilitates both the reaction and the subsequent workup.[8] The disappearance of the iodine color can sometimes serve as a visual indicator of reaction progression. The use of a base like sodium bicarbonate is essential to neutralize the HI generated during the reaction.

Detailed Step-by-Step Methodology:

  • Dissolve the primary sulfonamide (1.0 eq.) and a base such as triethylamine (2.0 eq.) in a suitable solvent like acetone or THF (0.3 M).

  • Add carbon disulfide (CS₂, 1.5 eq.) and stir at room temperature for 1-3 hours to form the dithiocarbamate salt.

  • In a separate flask, dissolve iodine (I₂, 1.1 eq.) in the same solvent.

  • Slowly add the iodine solution to the dithiocarbamate solution at room temperature.

  • Stir for 30-60 minutes. The reaction is often rapid.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solution and purify the resulting residue by flash column chromatography to obtain the desired product.

Data Summary and Method Comparison

The choice of desulfurizing agent is a critical parameter. The table below summarizes the key features of the detailed protocols.

Desulfurizing AgentKey AdvantagesPotential DisadvantagesTypical Substrate Scope
Di-tert-butyl Dicarbonate (Boc₂O) Very clean; volatile byproducts simplify workup.[1]Reagent cost; potential for N-Boc side reaction if not staged correctly.Broad; excellent for both alkyl and aryl sulfonamides.
Iron(III) Chloride (FeCl₃) Inexpensive; operationally simple; good for electron-deficient systems.[7]Requires aqueous workup; metal waste.Broad; particularly effective for pyridyl and other heteroaromatic sulfonamides.[7]
Iodine (I₂) Cost-effective; mild conditions; rapid reaction.[8]Requires quenching and extractive workup; iodine can be a staining reagent.Broad; well-tolerated by many functional groups.

Overall Synthetic Workflow

The process of selecting and executing a thiophosgene-free synthesis can be streamlined by following a logical workflow, from starting material to purified product.

Workflow Start Start: Primary Sulfonamide (R-SO₂-NH₂) Step1 Step 1: Dithiocarbamate Formation - Add Base (e.g., Et₃N, DABCO) - Add Carbon Disulfide (CS₂) - Stir at RT Start->Step1 Decision Step 2: Select Desulfurizing Agent Step1->Decision Proto1 Protocol 1: Boc₂O (Clean, Volatile Byproducts) Decision->Proto1 Need simple workup Proto2 Protocol 2: FeCl₃ (Inexpensive, Aqueous) Decision->Proto2 Substrate is electron-deficient Proto3 Protocol 3: Iodine (Fast, Cost-Effective) Decision->Proto3 Cost is a key factor Workup Step 3: Reaction Workup (Evaporation or Extraction) Proto1->Workup Proto2->Workup Proto3->Workup Purify Step 4: Purification (Flash Column Chromatography) Workup->Purify Product Product: Sulfonamide Isothiocyanate (R-SO₂-NCS) Purify->Product

Figure 2: Decision workflow for the synthesis of sulfonamide isothiocyanates.

References

  • Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Elsevier Ltd.1

  • MDPI. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. MDPI.

  • Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm. 2

  • Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface. 8

  • Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis.

  • Németh, A. G., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI.

  • Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv.

  • A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. (n.d.). Google Search. 9

  • Walczak, M. A., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI.

  • Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. (2023). Taylor & Francis Online.

Sources

Application Notes and Protocols: Covalent Labeling of Carbonic Anhydrase Active Site Residues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Rationale for Covalent Targeting of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes pivotal in fundamental physiological processes, including pH homeostasis, CO2 transport, and bone resorption.[1][2][3] Their involvement in pathologies such as glaucoma, epilepsy, and particularly in cancer—where isoforms like CA IX and XII are highly overexpressed in hypoxic tumors—has established them as significant therapeutic targets.[4][5][6][7] While traditional, reversible inhibitors have seen clinical success, the pursuit of covalent inhibitors offers distinct advantages. These include prolonged duration of action, potential for increased potency and selectivity, and the ability to overcome drug resistance.[4][8]

This guide provides a comprehensive overview and detailed protocols for the covalent labeling of active site residues in carbonic anhydrases. It is designed to equip researchers with the foundational knowledge and practical steps necessary to design, execute, and validate experiments aimed at developing and characterizing targeted covalent inhibitors for this important enzyme class.

The Active Site Landscape of Carbonic Anhydrase: A Target for Covalent Modification

The active site of α-CAs, the family to which human isoforms belong, is a well-defined, cone-shaped cavity.[3] At its base lies a catalytic zinc ion (Zn²⁺) tetrahedrally coordinated by three conserved histidine residues (His94, His96, and His119 in the CA II numbering scheme) and a water molecule or hydroxide ion.[3][9] This zinc-bound hydroxide is the key nucleophile for the hydration of carbon dioxide.[7][10]

Crucially for covalent labeling, the active site also contains other nucleophilic residues. Of particular importance is Histidine 64 (His64) , which acts as a proton shuttle during the catalytic cycle.[7][9] Its strategic location and nucleophilic character make it a prime target for reaction with electrophilic "warheads" appended to inhibitor scaffolds.[4][5][6] Early studies demonstrated that reagents like N-bromoacetylacetazolamide could covalently modify histidine residues within the active site region of human carbonic anhydrase B.[11][12] More recent work has focused on designing sophisticated covalent inhibitors that first bind reversibly with high affinity, driven by moieties like the well-established sulfonamide group, and then form an irreversible covalent bond with a nearby nucleophilic residue, often His64.[4][5][6]

Part 1: Designing the Covalent Probe

The design of a successful covalent probe for carbonic anhydrase hinges on a two-part strategy: a recognition element that directs the molecule to the active site and a reactive group (the "warhead") that forms the covalent bond.

1. The Recognition Moiety: Leveraging the Sulfonamide Scaffold

The primary sulfonamide group (R-SO₂NH₂) is the most extensively researched and effective recognition element for carbonic anhydrases.[5] In its deprotonated, anionic form (R-SO₂NH⁻), it binds with high affinity to the active site's zinc ion, displacing the catalytic water/hydroxide molecule.[5][13] This interaction serves to anchor the inhibitor within the active site, positioning the warhead for a subsequent reaction with a nearby nucleophilic residue.

2. The Electrophilic Warhead: Selecting the Reactive Group

The choice of warhead is critical and dictates which amino acid residue will be targeted. For carbonic anhydrase, where histidine is a key target, several electrophilic groups have been explored.

Warhead TypeTarget Residue(s)Example/Notes
α-Haloacetamides Histidine, Cysteinee.g., N-bromoacetylacetazolamide. One of the earliest examples used for CA labeling.[11][12]
Vinyl Sulfones Histidine, CysteineCan be delivered as "pre-vinylsulfone" prodrugs that convert to the active vinyl sulfone in situ. This strategy can reduce off-target reactivity.[4][6]
Epoxides Histidine, CysteineHave been incorporated into probes to form covalent bonds with CA.[4][7]
Michael Acceptors Cysteineα,β-unsaturated carbonyls (e.g., acrylamides) are classic Michael acceptors, though less common for targeting His in CA.[8]

The reactivity of the warhead must be carefully tuned. A highly reactive warhead may lead to non-specific labeling of off-target proteins, causing toxicity.[6] Conversely, a weakly reactive warhead may not form a covalent bond efficiently. The goal is to achieve a "Goldilocks" level of reactivity that favors intramolecular reaction within the enzyme-inhibitor complex over intermolecular reactions with other proteins.

Workflow for Covalent Probe Design and Synthesis

G cluster_0 Probe Design cluster_1 Synthesis A Select CA Isoform (e.g., CA IX) B Choose Recognition Moiety (e.g., Sulfonamide) A->B C Select Warhead (e.g., Pre-vinyl sulfone) B->C D Identify Target Residue (e.g., His64) C->D E Synthesize Recognition Scaffold D->E Design Handoff F Couple Warhead or Precursor E->F G Purification & Characterization (NMR, MS, HPLC) F->G

Caption: Workflow for designing and synthesizing a covalent CA probe.

Part 2: Experimental Protocols for Covalent Labeling and Characterization

This section provides step-by-step protocols for labeling carbonic anhydrase with a covalent inhibitor and verifying the interaction. Human Carbonic Anhydrase II (hCA II) is used as a model system due to its high stability and commercial availability.

Protocol 1: Expression and Purification of hCA II

Causality: A pure, active protein sample is the prerequisite for any successful labeling experiment. This protocol ensures a high-quality starting material.

  • Transformation : Transform E. coli BL21(DE3) cells with a plasmid encoding for human CA II (many are commercially available or can be synthesized).

  • Culture Growth : Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction : Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM. Continue to culture overnight at 18-25°C.

  • Harvesting : Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Lysis : Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF). Lyse the cells using sonication or a French press.

  • Clarification : Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography : Purify hCA II from the supernatant using an affinity column, such as a p-aminomethylbenzenesulfonamide agarose resin, which specifically binds to the active site of most CA isoforms.

  • Elution and Dialysis : Elute the bound protein using a high concentration of a competitive inhibitor (e.g., acetazolamide) or by changing the pH. Dialyze the eluted fractions against a suitable storage buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl) to remove the eluting agent and for buffer exchange.

  • Quality Control : Assess protein purity by SDS-PAGE and concentration using a Bradford or BCA assay. Verify activity using an esterase activity assay (see Protocol 3).

Protocol 2: Covalent Labeling Reaction

Causality: This protocol outlines the core labeling experiment. The conditions are chosen to facilitate the specific covalent reaction while minimizing protein denaturation and non-specific labeling.

  • Reagent Preparation :

    • Prepare a stock solution of purified hCA II (e.g., 100 µM) in a non-nucleophilic buffer such as 50 mM HEPES or MOPS at pH 7.4.[14][15] Avoid buffers containing primary amines (like Tris) or thiols (like DTT) that could react with the covalent probe.

    • Prepare a stock solution of the covalent probe (e.g., 10 mM in DMSO).

  • Labeling Reaction :

    • In a microcentrifuge tube, dilute the hCA II to a final concentration of 5-10 µM in the reaction buffer.

    • Add the covalent probe to the protein solution. A typical starting point is a 2- to 5-fold molar excess of the probe over the protein.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period. It is recommended to take time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h) to monitor the reaction progress.

  • Quenching (Optional) : For certain analyses, the reaction can be quenched by adding a large excess of a nucleophilic scavenger (e.g., glutathione or β-mercaptoethanol) or by immediate denaturation with SDS-PAGE loading buffer.

  • Competition Control (Crucial for Validation) : To prove that labeling is active-site directed, run a parallel reaction where the protein is pre-incubated with a high concentration (e.g., 100-fold excess) of a known, reversible competitive inhibitor (e.g., acetazolamide) for 15-30 minutes before adding the covalent probe. Successful active-site labeling should be significantly reduced or eliminated in this control.

Protocol 3: Validation of Covalent Modification

Multiple orthogonal methods should be used to confirm that covalent labeling has occurred and to characterize its effects.

3A. Mass Spectrometry for Intact Protein Analysis

Causality: Mass spectrometry (MS) provides direct evidence of covalent modification by detecting the mass shift corresponding to the addition of the inhibitor.[16]

  • Sample Preparation : Desalt the reaction samples from Protocol 2 using a C4 ZipTip or dialysis to remove non-reacted probe and buffer salts.

  • Analysis : Analyze the intact protein by Electrospray Ionization Mass Spectrometry (ESI-MS).[13][17]

  • Data Interpretation : Compare the mass spectrum of the labeled protein to the unlabeled control. A successful covalent reaction will result in a new peak with a mass increase equal to the molecular weight of the covalent probe. The disappearance of the original (unlabeled) protein peak over time indicates the reaction is proceeding to completion.

3B. Enzyme Activity Assay

Causality: A successful covalent inhibitor should irreversibly inactivate the enzyme. This assay measures the loss of catalytic function. CAs exhibit esterase activity, which is often more convenient to measure than their physiological CO₂ hydration activity.[7]

  • Assay Principle : Monitor the hydrolysis of a substrate like p-nitrophenyl acetate (pNPA), which produces the colored product p-nitrophenolate (absorbance maximum at ~400 nm).

  • Procedure :

    • Take aliquots from the labeling reaction (Protocol 2) at various time points.

    • To remove excess, unbound inhibitor which would interfere with the assay, pass the aliquot through a desalting column (e.g., G-25) immediately before the assay.

    • Initiate the reaction by adding the enzyme aliquot to a cuvette containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.6) and pNPA.

    • Monitor the increase in absorbance at 400 nm over time using a spectrophotometer.

  • Data Interpretation : The rate of pNPA hydrolysis is proportional to the amount of active enzyme. A plot of remaining enzyme activity versus incubation time with the covalent inhibitor will show a time-dependent loss of activity. The competition control should retain most of its activity.

3C. Peptide Mapping by LC-MS/MS to Identify the Labeled Residue

Causality: This is the definitive experiment to pinpoint the exact amino acid residue that has been covalently modified.[14][15]

  • Denaturation and Reduction : Denature the labeled protein sample (e.g., with 8 M urea) and reduce disulfide bonds with DTT.

  • Alkylation : Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Proteolytic Digestion : Remove the denaturant (e.g., by dilution) and digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis : Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis : Use proteomic software to search the MS/MS data against the known sequence of hCA II. Look for peptides that show a mass shift corresponding to the mass of the covalent probe. The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of modification (e.g., His64).

Workflow for Experimental Validation

G cluster_0 Validation Methods Start Covalent Labeling Reaction (Protocol 2) A Intact Protein MS (Direct Evidence) Start->A B Enzyme Activity Assay (Functional Consequence) Start->B C Peptide Mapping LC-MS/MS (Site Identification) Start->C D Validated Covalent Labeling A->D Confirms Mass Adduct B->D Confirms Inactivation C->D Confirms Target Residue

Caption: Experimental workflow for validating covalent labeling of CA.

Part 3: Kinetic Analysis of Covalent Inhibition

The interaction of a targeted covalent inhibitor with its target enzyme is typically a two-step process: an initial, reversible binding event (characterized by the inhibition constant, Kᵢ) followed by an irreversible covalent bond formation step (characterized by the rate of inactivation, kᵢₙₐ꜀ₜ).[8][18]

Mechanism: E + I ⇌ E·I → E-I (Kᵢ) (kᵢₙₐ꜀ₜ)

Where E is the enzyme, I is the inhibitor, E·I is the reversible complex, and E-I is the covalently modified, inactive enzyme.

The overall potency of a covalent inhibitor is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ .[8][18] This value reflects both the binding affinity and the reactivity of the inhibitor. A higher kᵢₙₐ꜀ₜ/Kᵢ value indicates a more efficient inhibitor.

Protocol 4: Determining kᵢₙₐ꜀ₜ and Kᵢ

This protocol uses a progress-curve method with the esterase activity assay (Protocol 3B).

  • Setup : Prepare a series of reactions in a 96-well plate format. Each well should contain the assay buffer and the substrate (pNPA).

  • Inhibitor Concentrations : Prepare a range of concentrations of the covalent inhibitor.

  • Reaction Initiation : Initiate the reactions by adding a fixed amount of hCA II to wells containing different inhibitor concentrations.

  • Data Acquisition : Immediately begin monitoring the absorbance at 400 nm over time in a plate reader. Collect data for at least 15-30 minutes.

  • Data Analysis :

    • The resulting progress curves (absorbance vs. time) will show a decrease in reaction velocity over time as the enzyme is inactivated.

    • For each inhibitor concentration [I], fit the progress curve to the following equation for slow-binding inhibition to determine the observed rate of inactivation, kₒₑₛ: Product = (v₀/kₒₑₛ) * (1 - e^(-kₒₑₛ*t)) where v₀ is the initial velocity and t is time.

    • Plot the calculated kₒₑₛ values against the corresponding inhibitor concentration [I].

    • Fit this plot to the following hyperbolic equation to determine Kᵢ and kᵢₙₐ꜀ₜ: kₒₑₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])

Data Summary Table
ParameterDescriptionHow to DetermineImportance
Kᵢ Inhibition constantFrom the hyperbolic fit of kₒₑₛ vs. [I]Measures the affinity of the initial reversible binding step. A lower Kᵢ is better.
kᵢₙₐ꜀ₜ Maximum rate of inactivationFrom the hyperbolic fit of kₒₑₛ vs. [I]Measures the intrinsic reactivity of the inhibitor once bound.
kᵢₙₐ꜀ₜ/Kᵢ Second-order rate constantCalculated from the determined Kᵢ and kᵢₙₐ꜀ₜThe overall efficiency of the covalent inhibitor. The most important parameter for comparing different covalent inhibitors.[8]

Conclusion and Future Directions

The covalent labeling of carbonic anhydrase active site residues is a powerful strategy for developing potent and selective inhibitors with therapeutic potential. The protocols and conceptual framework provided here offer a robust system for the design, execution, and validation of these experiments. By combining rational probe design with rigorous biophysical and biochemical characterization—most notably mass spectrometry and enzyme kinetics—researchers can confidently identify and optimize targeted covalent inhibitors.

Future work in this field will likely focus on developing novel warheads with finely tuned reactivity, targeting other nucleophilic residues within or near the active site, and applying these strategies to achieve greater isoform selectivity, particularly for disease-relevant targets like CA IX and XII.

References
  • Wong, S. C., et al. (1972). Covalent Labeling of the Active Site of Human Carbonic Anhydrase B with N-Bromoacetylacetazolamide. Journal of Biological Chemistry.
  • Unnamed author. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. bioRxiv.
  • Unnamed author. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife.
  • Unnamed author. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. PubMed.
  • Unnamed author. (n.d.).
  • Unnamed author. (2025).
  • Unnamed author. (n.d.).
  • Unnamed author. (n.d.). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. PMC.
  • Unnamed author. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC).
  • Unnamed author. (n.d.). Covalent inhibitors. Kinase Logistics Europe.
  • Unnamed author. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. JoVE.
  • Wong, S. C., et al. (1972). Covalent labeling of the active site of human carbonic anhydrase B with N-bromoacetylacetazolamide. PubMed.
  • Unnamed author. (n.d.). Accepted version (1.16 MB). University of Cambridge.
  • Unnamed author. (2020). Native mass spectrometry of human carbonic anhydrase I and its inhibitor complexes. PMC.
  • Unnamed author. (n.d.). (PDF) Native mass spectrometry of human carbonic anhydrase I and its inhibitor complexes. Source not specified.
  • Unnamed author. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. R Discovery.
  • Unnamed author. (2008). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding.
  • Unnamed author. (n.d.). Crystallography and Its Impact on Carbonic Anhydrase Research. PMC.
  • Unnamed author. (n.d.). Carbonic anhydrase. Wikipedia.
  • Unnamed author. (2024). Carbonic Anhydrases: Different Active Sites, Same Metal Selectivity Rules. MDPI.
  • Unnamed author. (2012). Full article: Structural annotation of human carbonic anhydrases. Source not specified.

Sources

Application Note: Solvent Compatibility and Handling Protocols for 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide (CAS: 223785-92-0) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and bioconjugation. Its molecular architecture features two distinct domains: a highly electrophilic isothiocyanate (-N=C=S) reactive head and a polar, hydrogen-bond accepting N,N-dimethylsulfonamide tail.

The primary application of this reagent is the formation of stable thiourea linkages via coupling with primary and secondary amines. This specific reaction pathway is a cornerstone in the synthesis of various therapeutics, including [1]. However, the inherent electrophilicity of the isothiocyanate carbon makes it highly susceptible to unintended nucleophilic attack. Consequently, solvent selection is not merely a matter of solubility—it is a critical determinant of reagent stability, shelf-life, and ultimate reaction yield.

Mechanistic Causality of Solvent Interactions

The stability of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide is fundamentally dictated by the nucleophilicity of the solvent environment. Understanding this causality is essential for preventing reagent degradation.

  • Protic Solvents (Water, Methanol, Ethanol): Protic solvents contain mildly nucleophilic hydroxyl groups. When exposed to these environments, the oxygen atom of the solvent attacks the electron-deficient central carbon of the isothiocyanate group. This solvolysis leads to the irreversible formation of thiocarbamates (in alcohols) or primary amines/carbon disulfide (in water) [2]. This degradation pathway rapidly depletes the active reagent and introduces side products that complicate purification.

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents lack nucleophilic protons and are chemically inert toward the isothiocyanate group. Furthermore, their high dielectric constants effectively solvate the polar N,N-dimethylsulfonamide tail. This makes them the ideal choice for preparing highly concentrated, stable stock solutions.

  • Halogenated Aprotic Solvents (DCM, Chloroform): Dichloromethane (DCM) provides excellent solubility for the compound and is the standard solvent for conducting the actual amine-coupling reactions. It is non-nucleophilic and does not compete with the target amine, ensuring high-yielding thiourea formation [1].

Solvent Compatibility Matrix

To facilitate experimental design, the quantitative solubility and stability profiles of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide across various solvent classes are summarized below.

Solvent ClassSpecific SolventsEst. Solubility (mg/mL)Degradation Rate (at 25°C)Recommended Application
Polar Aprotic DMSO, DMF> 50 mg/mL< 1% per weekStock solution preparation & storage
Halogenated Aprotic DCM, Chloroform20 - 50 mg/mL< 1% per 48 hoursActive amine coupling reactions
Polar Protic Methanol, Ethanol5 - 10 mg/mL~10-20% per 24 hoursNOT RECOMMENDED (Forms thiocarbamates)
Aqueous Water, Buffers (pH > 7)< 1 mg/mLRapid (Hydrolysis)NOT RECOMMENDED (Rapid degradation)

Reaction Pathways & Stability Dynamics

ReactionPathways A 4-Isothiocyanato-N,N- dimethylbenzenesulfonamide B Protic Solvents (Water, MeOH, EtOH) A->B Solvolysis E Aprotic Solvents (DCM, DMF, DMSO) A->E Solvation C Nucleophilic Attack on -N=C=S Carbon B->C D Degradation (Thiocarbamate Formation) C->D Irreversible F Addition of Primary/Secondary Amine E->F G Stable Target (Thiourea Conjugate) F->G Desired Coupling

Mechanistic divergence of the isothiocyanate reagent in protic versus aprotic environments.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in Quality Control (QC) checkpoints to verify reagent integrity before proceeding to complex synthesis steps.

Protocol A: Preparation and Validation of Anhydrous Stock Solutions

Causality Note: Moisture is the primary enemy of isothiocyanates. Preparing stocks in rigorously anhydrous conditions prevents premature hydrolysis.

  • Preparation: In a desiccator or glovebox, weigh 24.2 mg of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide.

  • Solubilization: Dissolve the powder in 1.0 mL of commercially available anhydrous DMSO or DMF (stored over molecular sieves) to create a 100 mM stock solution.

  • QC Checkpoint 1 (Self-Validation): Withdraw a 1 µL aliquot, dilute in anhydrous Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: Confirm the presence of the intact mass

      
      . The absence of a 
      
      
      
      shift (methanol adduct) or
      
      
      shift (water adduct) validates that the solvent is truly anhydrous and the reagent is intact.
  • Storage: Aliquot the validated stock into tightly sealed amber vials flushed with Argon or Nitrogen. Store at -20°C.

  • Usage Precaution: Crucial Step: Before opening a stored vial, allow it to equilibrate to room temperature for at least 30 minutes. Opening a cold vial causes atmospheric moisture to condense directly into the aprotic solvent, initiating rapid hydrolysis.

Protocol B: General Thiourea Coupling Workflow

Causality Note: Using DCM as the reaction medium ensures the isothiocyanate remains stable long enough to react exclusively with the introduced amine.

  • Reaction Setup: Dissolve 1.0 equivalent of your target primary or secondary amine in anhydrous DCM (0.1 M concentration).

  • Base Addition: If the amine is a hydrochloride salt, add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free base.

  • Coupling: Add 1.1 equivalents of the 4-isothiocyanato-N,N-dimethylbenzenesulfonamide stock solution (from Protocol A) dropwise to the stirring amine solution at room temperature.

  • QC Checkpoint 2 (Self-Validation): Monitor the reaction via TLC (typically 50:50 EtOAc/Hexanes) or LC-MS after 2 hours.

    • Validation Criteria: The reaction is validated as complete when the amine starting material is consumed and a new, higher-mass product peak (Amine Mass + 242.3 Da) appears.

  • Workup: Wash the DCM layer with 0.1 M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over

    
    , filter, and concentrate under reduced pressure to yield the stable thiourea conjugate.
    

Workflow A 1. Weigh Reagent (Moisture-Free) B 2. Dissolve in Anhydrous DMSO/DMF A->B C QC 1: LC-MS Aliquot Verify [M+H]+ = 243.0 B->C Validate D 3. Store Aliquots at -20°C (Desiccated) B->D E 4. Equilibrate to RT & Add Amine in DCM D->E F 5. Isolate Stable Thiourea Conjugate E->F G QC 2: TLC/LC-MS Confirm Product Mass F->G Validate

Self-validating workflow for the preparation and application of isothiocyanate solutions.

References

  • Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Noncanonical Amino Acids in Biocatalysis Source: Chemical Reviews, American Chemical Society (ACS) Publications URL:[Link]

pH optimization for isothiocyanate-amine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: pH Optimization for Isothiocyanate-Amine Coupling Reactions

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of pH in Thiourea Bioconjugation

The covalent coupling of isothiocyanates (ITCs) to primary amines is a cornerstone reaction in bioconjugation, enabling the stable labeling of proteins, antibodies, and peptides with a vast array of reporter molecules, including fluorophores, biotin, and drug payloads. The reaction, which yields a highly stable thiourea linkage, is prized for its efficiency and reliability under aqueous conditions.[1][2] Fluorescein isothiocyanate (FITC), for example, is a widely used reagent that covalently binds to primary amine groups on proteins, such as those on lysine residues, to form a stable conjugate for use in applications like flow cytometry and immunofluorescence microscopy.[3][4]

However, the success of this conjugation is not automatic; it is exquisitely sensitive to a single, critical parameter: pH . The reaction rate and specificity are directly governed by the pH of the reaction buffer. An improperly chosen pH can lead to dramatically low yields, undesirable side reactions, or even damage to the protein of interest. This guide provides a detailed examination of the underlying chemical principles governing pH dependence and delivers a robust protocol for systematically optimizing the pH for any given isothiocyanate-amine coupling reaction.

The Chemical Basis for pH Dependence

The reaction proceeds via a nucleophilic addition mechanism where the amine acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.[5] The efficiency of this process is a delicate balance between ensuring the amine is sufficiently nucleophilic and the isothiocyanate remains stable.

Activating the Nucleophile: The Role of Amine pKa

The key to the reaction is the availability of the lone pair of electrons on the amine's nitrogen atom.[6] This lone pair is only available for nucleophilic attack when the amine is in its unprotonated, free base form (-NH₂). When the amine is protonated (-NH₃⁺), as it is at acidic pH, it is no longer nucleophilic and the reaction will not proceed.

The equilibrium between the protonated and unprotonated forms is dictated by the amine's pKa and the solution's pH. To ensure a significant population of reactive, unprotonated amines, the reaction buffer pH must be higher than the pKa of the target amine group.

In proteins, there are two primary types of amines available for conjugation:

  • N-terminal α-amino group: pKa ≈ 8.9

  • ε-amino group of Lysine side chains: pKa ≈ 10.5

Therefore, to effectively label proteins, a basic pH is required to deprotonate these groups.[7] A pH range of 8.5 to 9.5 is generally considered the optimal starting point, as it provides a good compromise for deprotonating a sufficient number of amines to drive the reaction forward without venturing into excessively harsh conditions.[3][8]

The Stability of the Electrophile: Isothiocyanate Integrity

While a higher pH increases amine nucleophilicity, an excessively alkaline environment (e.g., pH > 10) can be detrimental. Isothiocyanates are susceptible to hydrolysis at high pH, which renders them inactive for the desired coupling reaction.[9] Furthermore, very high pH can lead to denaturation of the target protein or promote side reactions with other amino acid residues.

Therefore, pH optimization is a balancing act: it must be high enough to deprotonate the amine, but not so high as to degrade the isothiocyanate reagent or the target protein.

Visualizing the pH-Dependent Reaction Mechanism

The following diagram illustrates the core reaction. The critical step dependent on pH is the initial deprotonation of the amine, which transforms it into a potent nucleophile ready to attack the isothiocyanate.

G cluster_0 Step 1: Amine Deprotonation (pH > pKa) Amine_p R-NH₃⁺ (Protonated Amine Non-Nucleophilic) Amine_d R-NH₂ (Deprotonated Amine Nucleophilic) Amine_p->Amine_d + OH⁻ Amine_d->Amine_p + H⁺ ITC R'-N=C=S (Isothiocyanate Electrophile) Amine_d->ITC OH OH⁻ (Basic Conditions) H2O H₂O Intermediate Zwitterionic Intermediate Thiourea R-NH-C(=S)-NH-R' (Stable Thiourea Linkage) Intermediate->Thiourea Intramolecular Proton Transfer

Caption: pH-dependent mechanism of isothiocyanate-amine coupling.

Summary of pH Effects on Reaction Parameters

The choice of pH has predictable consequences for the reaction's outcome. The following table summarizes these effects to guide experimental design.

pH RangeAmine StateReaction EfficiencyKey Considerations & Potential Side Reactions
< 7.0 (Acidic) Predominantly protonated (R-NH₃⁺)Very Low / NegligibleAmine is non-nucleophilic; reaction rate is impractically slow.
7.0 - 8.0 (Neutral) Partially deprotonatedLow to ModerateReaction proceeds slowly. May be useful for selective labeling of the N-terminus (lower pKa) over lysine residues.
8.5 - 9.5 (Optimal Alkaline) Significantly deprotonated (R-NH₂)High / Optimal Recommended range for most protein labeling. Balances high amine reactivity with reagent and protein stability.[8]
> 10.0 (High Alkaline) Fully deprotonatedVariable / DecreasingRisk of isothiocyanate hydrolysis increases significantly.[9] Potential for protein denaturation or modification of other residues. The highest ITC-Lysine conjugates were found at pH 7.2 in one study, but free ITC was lowest, indicating a complex relationship in certain matrices.[10]

Protocol: Empirical pH Optimization for Protein-FITC Conjugation

This protocol provides a framework for systematically determining the optimal reaction pH for your specific protein and isothiocyanate pair. FITC is used as a representative dye.

Objective

To identify the pH that yields the desired Degree of Labeling (DOL) for a target protein without causing aggregation or loss of function.

Materials Required
  • Protein of Interest: e.g., Antibody at ≥2 mg/mL in an amine-free buffer like Phosphate-Buffered Saline (PBS). Crucially, avoid buffers containing primary amines like Tris or glycine .[8][11]

  • FITC (Isomer I): To be dissolved immediately before use in anhydrous Dimethyl Sulfoxide (DMSO) to 1-10 mg/mL.[12]

  • Reaction Buffers (0.5 M, sterile-filtered):

    • Sodium Bicarbonate or Sodium Borate at pH 8.5, 9.0, and 9.5.

  • Purification System: Gel filtration/desalting columns (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[3]

  • Equipment: UV-Vis Spectrophotometer, microcentrifuge tubes, rotator/mixer.

Step-by-Step Experimental Workflow

1. Preparation of Protein and Reagents: a. Ensure the protein is in an amine-free buffer. If it is in a buffer like Tris, perform a buffer exchange into PBS. b. Accurately determine the protein concentration using its extinction coefficient at 280 nm. c. Immediately before starting the reaction, dissolve the FITC in anhydrous DMSO. FITC is moisture-sensitive; do not store the solution.[8]

2. Reaction Setup (Perform for each pH to be tested): a. In a microcentrifuge tube, combine 0.5 mL of your protein solution (e.g., at 2 mg/mL) with 40-50 µL of the 0.5 M reaction buffer to achieve a final buffer concentration of ~50 mM and the target pH (8.5, 9.0, or 9.5). b. Calculate the volume of FITC solution to add. A starting molar ratio of 10:1 to 20:1 (FITC:Protein) is recommended.[3][11] c. Add the calculated volume of FITC solution to the protein while gently vortexing. d. Protect the reaction from light by wrapping the tube in aluminum foil. e. Incubate for 2 hours at room temperature with gentle, continuous stirring.[3][13]

3. Purification of the Conjugate: a. Following incubation, immediately purify the sample to remove unreacted FITC. b. Equilibrate a desalting column with PBS, pH 7.4. c. Apply the entire reaction mixture to the column. d. Elute with PBS. The labeled protein will elute first (visible as a colored band), followed by the free FITC dye. e. Collect the first colored fraction containing the purified protein conjugate.

4. Analysis and Calculation of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 495 nm (A₄₉₅) . b. Calculate the protein concentration, correcting for the FITC's absorbance at 280 nm:

  • Protein Conc. (M) = [A₂₈₀ - (A₄₉₅ × 0.35)] / ε_protein (Where ε_protein is the molar extinction coefficient of the protein at 280 nm, and 0.35 is the correction factor for FITC's absorbance at 280 nm) c. Calculate the DOL (also known as the F/P ratio):
  • DOL = A₄₉₅ / (ε_FITC × Protein Conc. (M)) (Where ε_FITC is the molar extinction coefficient of FITC at pH >8, ~75,000 M⁻¹cm⁻¹)

5. Interpretation: a. Compare the DOL values obtained at each pH. b. Visually inspect the samples for any signs of precipitation, which could indicate over-labeling or pH-induced denaturation. c. The optimal pH is the one that provides the desired DOL (typically 3-7 for antibodies) without causing aggregation. If possible, confirm the biological activity of the conjugate (e.g., antigen binding via ELISA).

Caption: Workflow for empirical pH optimization of protein labeling.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low DOL / Poor Labeling pH too low: Insufficient amine deprotonation. Buffer interference: Presence of Tris, glycine, or other primary amines. Degraded FITC: Reagent was hydrolyzed due to moisture.Verify the final pH of the reaction mixture. Perform thorough buffer exchange of the protein into an amine-free buffer (e.g., PBS).[8] Prepare a fresh solution of FITC in anhydrous DMSO immediately before use.
Protein Precipitation Over-labeling: Excessive conjugation can reduce protein solubility.[14] High pH: The pH may be too close to the protein's isoelectric point or causing denaturation.Reduce the molar excess of FITC used in the reaction. Test a slightly lower pH (e.g., 8.0-8.5). Reduce reaction time or temperature.
Loss of Biological Activity Modification of critical residues: Labeling of amines in the active or binding site. Over-labeling: Steric hindrance from multiple fluorophores.Decrease the FITC:protein molar ratio to achieve a lower DOL. Attempt labeling at a slightly lower pH to favor the more reactive N-terminus.

References

  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Available at: [Link]

  • Various Authors. (2013). The best protocol for FITC labeling of proteins. ResearchGate. Available at: [Link]

  • Mölders, M., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Research International, 158, 111492. Available at: [Link]

  • Coligan, J. E., et al. (2001). Conjugation of Fluorochromes to Monoclonal Antibodies. Current Protocols in Immunology. Available at: [Link]

  • Ahuja, K., et al. (2021). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food Reviews International. Available at: [Link]

  • Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Creative Biolabs Resources. Available at: [Link]

  • Various Authors. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]

  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. Available at: [Link]

  • Mölders, M., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). ResearchGate. Available at: [Link]

  • Peptideweb.com. (n.d.). FITC labeling. Peptideweb.com. Available at: [Link]

  • BiologicsCorp. (n.d.). FITC Labeling Service - Antibody Conjugation. BiologicsCorp. Available at: [Link]

  • TdB Labs. (n.d.). FITC Labeling and Conjugation. TdB Labs. Available at: [Link]

  • Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. Available at: [Link]

  • Chen, X., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Electrochemical Isothiocyanation of Primary Amines. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules. Available at: [Link]

  • Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters. Available at: [Link]

  • Various Authors. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Available at: [Link]

  • Various Authors. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Quantitative Solid-State Reactions of Amines with Carbonyl Compounds and Isothiocyanates. ResearchGate. Available at: [Link]

  • Marto, S., et al. (2016). Synthesis of Isothiocyanates: An Update. Molecules. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of isothiocyanates. Mansoura University. Available at: [Link]

  • Reddit User Discussion. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. Available at: [Link]

  • Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis. Available at: [Link]

Sources

Application Note: Purification and Handling of Isothiocyanate-Labeled Sulfonamide Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Isothiocyanate (ITC) labeled sulfonamides—such as fluorescein isothiocyanate (FITC)-sulfonamide derivatives and


-SCN-Bn-deferoxamine-sulfonamide constructs—are indispensable probes in molecular imaging and targeted drug delivery. These conjugates are primarily designed to target Carbonic Anhydrase IX (CAIX), a transmembrane metalloenzyme heavily overexpressed in the acidic microenvironments of hypoxic tumors[1]. While the sulfonamide moiety provides high-affinity anchoring to the zinc ion within the CAIX active site, the ITC group acts as a potent electrophile for downstream bioconjugation to carrier proteins, peptides, or radiometal chelators[2][3].

However, the very reactivity that makes the


 group useful also makes it highly vulnerable during isolation. Isothiocyanates are highly susceptible to nucleophilic attack. Standard purification workflows often inadvertently destroy the probe through three primary mechanisms:
  • Alcoholysis: Reaction with methanol or ethanol to form inactive thiocarbamates.

  • Aminolysis: Reaction with primary amine buffers (e.g., Tris or glycine) to form thioureas.

  • Hydrolysis: Base-catalyzed reaction with water to form primary amines and carbonyl sulfide.

As a result, previously developed methods for ITC quantification and purification often suffer from low recovery rates and precipitation in the chromatographic system[4]. This application note outlines a self-validating, highly optimized protocol for the Solid-Phase Extraction (SPE) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of ITC-sulfonamide conjugates, strictly avoiding nucleophilic degradation pathways.

Logical Framework of ITC Degradation

To design a robust purification protocol, one must first understand the causality of probe failure. The diagram below illustrates the chemical relationships between common laboratory solvents/buffers and the degradation of the isothiocyanate warhead.

Degradation ITC Isothiocyanate (-N=C=S) Thiocarbamate Thiocarbamate Adduct (Irreversible Loss) ITC->Thiocarbamate Nucleophilic Attack Thiourea Thiourea Adduct (Irreversible Loss) ITC->Thiourea Nucleophilic Attack Amine Hydrolysis to Amine (Irreversible Loss) ITC->Amine Base Catalysis MeOH Methanol / Ethanol (Alcohols) MeOH->Thiocarbamate Tris Tris / Glycine (Amine Buffers) Tris->Thiourea H2O Aqueous Base (High pH / OH-) H2O->Amine

Logical relationship of ITC degradation pathways during improper purification.

Quantitative Justification of Solvent and Buffer Selection

The selection of mobile phases and extraction solvents is the most critical variable in this workflow. Research demonstrates that the stability of ITCs drops precipitously in the presence of amine-containing buffers and nucleophilic alcohols[5][6].

Table 1: Effect of Elution Solvent on ITC Conjugate Recovery during SPE

During Solid-Phase Extraction (SPE), the choice of the organic eluent dictates the survival of the ITC group. Methanol, a standard RP-HPLC and SPE solvent, actively attacks the ITC carbon, leading to poor recoveries[6]. Isopropanol is sterically hindered, significantly reducing the rate of alcoholysis.

Elution SolventNucleophilicityAverage Recovery (%)Suitability for ITC-Sulfonamides
Isopropanol Low (Sterically hindered)86 – 106%Optimal
Ethanol Moderate76 – 97%Acceptable (Short exposure)
Methanol High62 – 81%Poor (Forms thiocarbamates)
Table 2: Stability of Isothiocyanates in Aqueous Buffers (pH 7.0, 24h)

Aqueous stability is heavily dependent on the buffer composition. Tris-Cl acts as a direct nucleophile, while phosphate buffers can act as general base catalysts for hydrolysis[5].

Buffer System (pH 7.0)Reactive ComponentsITC Degradation Rate
Deionized Water

Moderate
0.1 M Citrate-Phosphate

, weak nucleophiles
High
0.1 M PBS

, Phosphates
High
0.1 M Tris-Cl Primary Amine (

)
Very High (Immediate reaction)

Experimental Workflow & Protocols

Workflow N1 1. Crude Conjugate (ITC-Sulfonamide) N2 2. SPE Pre-clearing (C18, Isopropanol Elution) N1->N2 N3 3. RP-HPLC Purification (H2O/MeCN + 0.1% TFA) N2->N3 N4 4. Immediate Lyophilization (Moisture & Acid Removal) N3->N4 N5 5. QC & Validation (LC-MS / Ellman's Assay) N4->N5

Workflow for the purification of moisture-sensitive ITC-sulfonamide conjugates.

Protocol A: Solid-Phase Extraction (SPE) Pre-Clearing

Purpose: To remove highly polar unreacted sulfonamides and salts before HPLC injection, preventing column fouling and minimizing aqueous exposure time.

  • Cartridge Preparation: Condition a C18 SPE cartridge (500 mg, 3 mL) with 5 mL of Acetonitrile, followed by 5 mL of 0.1% TFA in LC-MS grade water.

  • Sample Loading: Dissolve the crude ITC-sulfonamide mixture in a minimal volume of 0.1% TFA in water (max 5% Acetonitrile to aid solubility). Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of 0.1% TFA in water to elute hydrophilic impurities.

  • Elution: Elute the ITC-sulfonamide conjugate using 2 mL of Isopropanol (or Acetonitrile). Do not use Methanol[6].

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen gas at room temperature (do not apply heat).

Protocol B: RP-HPLC Purification

Purpose: High-resolution separation of the target ITC-sulfonamide from unreacted linkers or hydrolyzed byproducts.

  • System Setup: Equip the HPLC with a reversed-phase C18 column (e.g., 5 μm, 4.6 × 250 mm for analytical, or equivalent preparative scale)[7].

  • Mobile Phase Preparation:

    • Solvent A: LC-MS Grade Water + 0.1% (v/v) TFA.

    • Solvent B: LC-MS Grade Acetonitrile + 0.1% (v/v) TFA.

    • Note: The use of 0.1% TFA ensures sharp, symmetric peaks for sulfonamides and stabilizes the ITC group by maintaining a low pH[7].

  • Gradient Elution:

    • 0–5 min: 5% B (Isocratic hold to wash out void volume)

    • 5–25 min: Linear gradient from 5% B to 95% B

    • 25–30 min: 95% B (Column wash)

    • Flow rate: 1.0 mL/min (analytical) or scaled appropriately for preparative columns.

  • Detection: Monitor absorbance at 254 nm (sulfonamide aromatic ring) and, if applicable, the specific absorbance of the fluorophore (e.g., 495 nm for FITC conjugates)[7][8].

  • Fraction Collection: Collect fractions directly into pre-chilled tubes nested in dry ice. Causality: Rapid freezing halts any potential acid-catalyzed hydrolysis that might occur in the aqueous TFA mixture post-elution.

Protocol C: Post-Purification Handling & Lyophilization
  • Freezing: Ensure collected fractions are completely frozen (-80°C).

  • Lyophilization: Transfer to a lyophilizer immediately. Sublimation removes water, Acetonitrile, and the volatile TFA, leaving the purified ITC-sulfonamide as a dry powder.

  • Storage: Purified conjugates must be stored at -20°C or -80°C in a desiccator, purged with argon or nitrogen. Moisture is the primary enemy of long-term ITC stability.

Quality Control & Validation

To ensure the protocol acts as a self-validating system, the final product must be analyzed to confirm the survival of the ITC group.

  • LC-MS Analysis: Re-inject a small fraction of the lyophilized powder. Look for the exact mass of the target. A mass shift of +32 Da (addition of Methanol) or +18 Da (addition of Water/Hydrolysis) indicates failure during the purification process.

  • Derivatization Assay (Optional): If direct LC-MS is ambiguous due to poor ionization, the ITC can be deliberately derivatized with N-acetyl-L-cysteine (NAC) for 1 hour at 50°C. This converts the ITC into a highly stable, UV-absorbing dithiocarbamate, which can be easily quantified via HPLC-DAD[6][9].

References

1.[2] Synthesis and purification of pteroic acid and conjugates thereof. Google Patents (US8044200B2). Available at: 2.[1] Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. Oncotarget. Available at: 3.[5] Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. Available at: 4.[3] Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX–Targeted PET Imaging. Journal of Nuclear Medicine. Available at: 5.[9] Application Note: HPLC Analysis of 2-Cyanoethyl Isothiocyanate Derivatives. Benchchem. Available at: 6.[6] Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization. MostWiedzy. Available at: 7. Development and Validation of the Stability of p-SCN-Bn-Df via the Reversed-Phase Chromatography Method: Practical Experiences. MDPI. Available at: 8.[4] Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. ResearchGate. Available at: 9.[8] Determination of Sulfonamides in Chicken Liver by Capillary Electrophoresis with an In-Column Fiber-Optic LED-Induced Fluorescence Detector. American Laboratory. Available at:

Sources

Troubleshooting & Optimization

preventing hydrolysis of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 4-isothiocyanato-N,N-dimethylbenzenesulfonamide .

Isothiocyanates (ITCs) are powerful reagents for bioconjugation, forming highly stable thiourea bonds with primary amines. However, their electrophilic nature makes them inherently susceptible to aqueous hydrolysis. This guide provides mechanistic insights, quantitative data, and a self-validating protocol to ensure your conjugation reactions outcompete reagent degradation.

Part 1: Mechanistic Insights & Causality

To prevent hydrolysis, we must first understand the competing kinetics in your reaction vessel. The functional isothiocyanate group (-NCS) features an electrophilic central carbon. In an ideal conjugation, the unprotonated primary amine (e.g., the ε-amine of a lysine residue) acts as the nucleophile, attacking this carbon to form a thiourea linkage[1].

However, aqueous buffers inherently contain water and hydroxide ions (OH⁻), which act as competing nucleophiles. When hydroxide attacks the ITC, it triggers a hydrolysis cascade that converts the isothiocyanate into a primary arylamine[2]. This arylamine can then react with remaining intact ITC molecules to form highly insoluble symmetric thioureas, rapidly depleting your active reagent.

Pathway ITC 4-isothiocyanato-N,N- dimethylbenzenesulfonamide Thiourea Stable Thiourea Conjugate (Desired Pathway) ITC->Thiourea Nucleophilic Attack Degradation Hydrolyzed Arylamine (Undesired Pathway) ITC->Degradation Hydrolysis (pH > 9) Protein Target Biomolecule (R-NH2) Protein->Thiourea Buffer Aqueous Environment (H2O / OH-) Buffer->Degradation

Competing pathways: Target bioconjugation vs. aqueous hydrolysis of the isothiocyanate.

Part 2: Buffer Compatibility & Quantitative Stability

The rate of ITC hydrolysis is directly proportional to the pH and temperature of the system[3]. Because the ε-amino group of lysine has a pKa of ~10.5, it remains predominantly protonated (and thus non-nucleophilic) at neutral pH. Elevating the pH to 8.5–9.0 shifts the equilibrium to generate free amines, but simultaneously increases the concentration of hydroxide ions, accelerating hydrolysis.

Recent stability assessments of bifunctional isothiocyanates demonstrate a half-life of approximately 6.0 days in pH 9.0 aqueous buffers, but this drops precipitously at higher pH levels or in the presence of nucleophilic buffer components[4].

Table 1: Buffer pH vs. Reagent Stability & Conjugation Efficiency

Buffer ConditionEstimated ITC Half-LifeConjugation EfficiencyScientific Rationale
pH 7.0 (PBS) > 10 daysLowTarget amines are fully protonated (non-nucleophilic).
pH 8.5 (Borate) ~ 6.0 daysOptimalBalances amine deprotonation with acceptable hydrolysis rates.
pH > 10.0 (Carbonate) < 24 hoursPoorHydroxide ions outcompete target amines; rapid reagent degradation.
pH 8.0 (Tris) < 1 hourZeroPrimary amines in the buffer rapidly quench the isothiocyanate.

Part 3: Troubleshooting FAQs

Q: Why is my conjugation yield near zero despite using a 20-fold molar excess of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide? A: You are likely using a nucleophilic buffer. Buffers that contain free amines, such as TRIS (tris(hydroxymethyl)aminomethane) or glycine, must be strictly avoided[1]. Because the molarity of the buffer (e.g., 50 mM) vastly exceeds the concentration of your target protein (typically in the µM range), the buffer will rapidly and completely quench the ITC. Always use non-nucleophilic buffers like Sodium Borate, HEPES, or Sodium Bicarbonate.

Q: Can I prepare an aqueous stock solution of the reagent and store it at 4°C? A: No. Isothiocyanates should never be stored in aqueous solutions. Even at 4°C, continuous exposure to water will drive hydrolysis[3]. The reagent must be dissolved in a high-quality, anhydrous organic solvent (like DMSO or DMF) immediately prior to use.

Q: I noticed a cloudy white precipitate forming during my conjugation reaction. What is it, and how do I prevent it? A: That precipitate is the symmetric thiourea byproduct. When the ITC hydrolyzes into an arylamine, it reacts with unhydrolyzed ITC to form a highly hydrophobic dimer that crashes out of the aqueous solution. To prevent this, ensure your DMSO stock is strictly anhydrous, avoid pushing the reaction pH above 9.0, and limit the final DMSO concentration in your aqueous reaction to <10% to prevent protein denaturation, which can also cause cloudiness.

Part 4: Validated Experimental Workflow

To guarantee reproducible results, use the following self-validating protocol. This workflow is designed to minimize the time the ITC spends in an aqueous environment prior to encountering the target amine.

Workflow Step1 1. Dissolve ITC in Anhydrous DMSO Step3 3. Mix & Incubate (2h, Room Temp) Step1->Step3 Step2 2. Buffer Exchange Protein to pH 8.5 Step2->Step3 Step4 4. Quench & Purify (Desalting Column) Step3->Step4

Optimized bioconjugation workflow to minimize aqueous exposure prior to reaction.

Step-by-Step Methodology

Step 1: Protein Preparation

  • Buffer exchange your target protein into 100 mM Sodium Borate buffer, pH 8.5.

  • Concentrate the protein to at least 2–5 mg/mL. Causality: High protein concentration increases the probability of amine-ITC collisions, allowing conjugation to outcompete baseline hydrolysis.

Step 2: Reagent Reconstitution (Self-Validation Checkpoint A)

  • Allow the vial of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide to equilibrate to room temperature before opening to prevent condensation.

  • Dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.

  • Validation Check: Inspect the solution. It must be optically clear. If it is cloudy, the reagent has already hydrolyzed during storage (forming insoluble dimers) and must be discarded.

Step 3: Conjugation Reaction

  • Slowly add the ITC stock to the protein solution while vortexing gently. Aim for a 10-to-20-fold molar excess of ITC to protein.

  • Ensure the final concentration of DMSO does not exceed 10% (v/v).

  • Incubate the reaction in the dark at room temperature for 2 hours.

Step 4: Quenching and Purification (Self-Validation Checkpoint B)

  • Optional Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes. The free amines in Tris will rapidly consume any unreacted ITC, halting the reaction at a precise time point.

  • Purify the conjugate using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4) to remove the quenched byproducts and DMSO.

  • Validation Check: Measure the UV-Vis absorbance of the purified fraction. You should observe the characteristic protein peak at 280 nm, alongside a secondary peak corresponding to the sulfonamide aromatic system, confirming successful covalent modification.

References

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews.[Link]

  • Construction of the Bioconjugate Py-Macrodipa-PSMA and Its In Vivo Investigations with Large 132/135La3+ and Small 47Sc3+ Radiometal Ions. PMC.[Link]

  • Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience.[Link]

  • Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. PMC.[Link]

Sources

Technical Support Center: Enhancing the Stability and Performance of Isothiocyanate-Sulfonamide Probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isothiocyanate (ITC) sulfonamide probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into maximizing the stability and efficacy of these powerful chemical tools. We will delve into the underlying chemical principles governing their stability and provide actionable troubleshooting advice and validated protocols to ensure the success of your experiments.

Introduction: The Duality and Challenge of ITC-Sulfonamide Probes

Isothiocyanate-sulfonamide probes are invaluable reagents, combining the highly reactive, amine-targeting isothiocyanate (-N=C=S) group with the versatile sulfonamide moiety. This combination allows for a wide range of applications, from fluorescently labeling proteins for imaging to developing targeted therapeutics. However, the very reactivity that makes the ITC group so useful for conjugation also renders it susceptible to degradation, primarily through hydrolysis. Understanding and mitigating this instability is paramount for reproducible and reliable results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of ITC-sulfonamide probes.

Q1: What is the primary cause of instability in isothiocyanate probes?

A1: The predominant cause of instability is the hydrolysis of the isothiocyanate group.[1][2] The electrophilic carbon atom of the -N=C=S group is highly susceptible to nucleophilic attack by water. This reaction is irreversible and converts the reactive isothiocyanate into an unreactive primary amine, rendering the probe incapable of conjugating to its target. The rate of this hydrolysis is significantly influenced by pH and temperature.[1][2]

Q2: What is the optimal pH for conducting conjugation reactions with ITC probes?

A2: The optimal pH for labeling proteins and other biomolecules is a compromise. The reaction requires a primary amine on the target molecule (e.g., the ε-amino group of a lysine residue) to be in its deprotonated, nucleophilic state (-NH2).[3] This is favored by a basic pH. However, the rate of ITC hydrolysis also increases with pH.[1] Therefore, a mildly basic pH range of 8.5 to 9.5 is generally recommended as the optimal window to ensure the target amine is sufficiently reactive while minimizing probe degradation.[3][4][5] Carbonate-bicarbonate or borate buffers are common choices for this purpose.[4][6]

Q3: How should I properly store my ITC-sulfonamide probes?

A3: Proper storage is critical to preserving the probe's reactivity.

  • Solid Form: Lyophilized probes should be stored at -20°C or -80°C , protected from light, and kept under desiccated conditions to prevent moisture exposure.[7][8]

  • Stock Solutions: For stock solutions, use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[7][9] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric water. Store these aliquots at -80°C under nitrogen or argon if possible.[7] Never store ITC probes in aqueous buffers, as they will degrade rapidly.[7]

Q4: Can I use common laboratory buffers like Tris or PBS for my conjugation reaction?

A4: No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with isothiocyanate labeling reactions.[4][10] These buffer components will act as competing nucleophiles, reacting with the ITC probe and significantly reducing the efficiency of labeling your target molecule.[3] Similarly, sodium azide, a common preservative, should be removed from the protein solution before labeling as it can also interfere.[6] Phosphate-buffered saline (PBS) can sometimes be used if the pH is adjusted to the optimal range (8.5-9.5), but carbonate or borate buffers are generally preferred.[6][11]

Q5: How does the sulfonamide group affect the probe's stability?

A5: The sulfonamide group is generally much more stable than the isothiocyanate group under typical bioconjugation conditions. Sulfonamides are susceptible to hydrolysis, but this usually requires more extreme acidic or basic conditions than those used for ITC labeling.[12] Therefore, for most applications, the stability of the probe is dictated almost entirely by the integrity of the isothiocyanate functional group.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during experiments with ITC-sulfonamide probes.

Problem: Low or No Conjugation Efficiency

You've performed your labeling reaction, but analysis (e.g., via spectrophotometry, SDS-PAGE, or functional assay) shows that your target molecule is not sufficiently labeled.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_Probe 1. Verify Probe Integrity Start->Check_Probe First, suspect the reagent Check_pH 2. Confirm Reaction pH Start->Check_pH If probe is okay, check conditions Check_Buffer 3. Scrutinize Buffer Composition Start->Check_Buffer If pH is correct, check for interferents Check_Ratio 4. Optimize Molar Ratio Start->Check_Ratio If all else is correct, optimize stoichiometry Sol_Probe Use fresh probe aliquot. Store properly in anhydrous DMSO. Check_Probe->Sol_Probe Sol_pH Measure pH of protein solution just before adding probe. Adjust to pH 8.5-9.5. Check_pH->Sol_pH Sol_Buffer Ensure buffer is free of primary amines (Tris, Glycine) and other nucleophiles (azide). Check_Buffer->Sol_Buffer Sol_Ratio Increase molar excess of probe. Perform a titration series (e.g., 5:1, 10:1, 20:1). Check_Ratio->Sol_Ratio

Caption: Troubleshooting Decision Tree for Low Labeling Efficiency.

  • Possible Cause 1: Probe Degradation due to Hydrolysis

    • Diagnosis: This is the most common culprit. The probe may have been compromised by moisture during storage or handling.

    • Solution: Always use a fresh aliquot of the probe from a stock solution prepared in high-quality, anhydrous DMSO.[7][9] When preparing the stock, ensure the DMSO is dry and the vial is immediately and tightly sealed. Minimize the time the stock solution is exposed to ambient air.

  • Possible Cause 2: Suboptimal Reaction pH

    • Diagnosis: If the pH is too low (e.g., < 8), the primary amines on your target protein will be protonated (-NH3+) and non-nucleophilic, preventing the reaction.[3][4] If the pH is too high (e.g., > 10), the probe will hydrolyze very rapidly, destroying it before it can react with the target.

    • Solution: Use a calibrated pH meter to verify that your protein solution in its reaction buffer (e.g., carbonate buffer) is within the optimal 8.5-9.5 range immediately before adding the ITC probe.[5]

  • Possible Cause 3: Incompatible Buffer Components

    • Diagnosis: As mentioned in the FAQ, the presence of nucleophiles other than your target molecule will consume the probe.

    • Solution: Purify your protein via dialysis or size-exclusion chromatography into a compatible, amine-free buffer like 0.1 M sodium carbonate-bicarbonate or borate buffer, pH 9.0, before starting the reaction.[6][10]

  • Possible Cause 4: Insufficient Molar Ratio of Probe to Target

    • Diagnosis: The reaction stoichiometry may be insufficient to achieve the desired degree of labeling.

    • Solution: Increase the molar excess of the ITC probe relative to the protein. It is common to test several ratios, such as 5:1, 10:1, and 20:1 (probe:protein), to empirically determine the optimal condition for your specific protein.[3][6]

Problem: Precipitate Forms During the Reaction

You observe cloudiness or visible precipitate after adding the ITC probe (dissolved in DMSO) to your aqueous protein solution.

  • Possible Cause 1: Low Probe Solubility

    • Diagnosis: Many ITC-sulfonamide probes are hydrophobic. Adding a concentrated solution in an organic solvent (DMSO) to an aqueous buffer can cause the probe to crash out of solution before it has a chance to react.

    • Solution: Add the probe solution to the protein solution slowly and dropwise while gently vortexing or stirring.[6] This helps disperse the probe quickly. Also, ensure the final concentration of DMSO in the reaction mixture is kept to a minimum, ideally below 5-10% (v/v).[13]

  • Possible Cause 2: Protein Aggregation/Precipitation

    • Diagnosis: The labeling process itself, or the addition of the organic solvent, can destabilize some proteins, causing them to aggregate and precipitate. Over-labeling can also lead to precipitation.[6][14]

    • Solution: Perform a trial run without the probe, adding only the equivalent volume of DMSO to your protein solution to see if the solvent alone causes precipitation. If so, you may need to include stabilizing additives in your buffer (consult literature for your specific protein). If precipitation only occurs with the probe, try reducing the molar excess of the ITC reagent used in the reaction.[6]

Part 3: Key Experimental Protocols

Protocol 3.1: General Protocol for Protein Labeling

This protocol describes a standard method for labeling an antibody (IgG, MW ~150,000 Da) as a representative protein.

1. Preparation of Protein: a. Dissolve or dialyze your antibody into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0). b. Adjust the protein concentration to 2-10 mg/mL.[6] c. Ensure any preservatives like sodium azide have been removed.

2. Preparation of ITC Probe Solution: a. Allow the vial of lyophilized ITC probe to warm to room temperature before opening to prevent condensation. b. Just before use, dissolve the probe in anhydrous DMSO to a concentration of 1-10 mg/mL.[5][9] Vortex briefly to ensure it is fully dissolved.

3. Labeling Reaction: a. Add the calculated volume of the ITC probe stock solution to the protein solution. Add it dropwise while gently stirring.

  • Calculation Example: To achieve a 10:1 molar ratio for 1 mg of IgG (6.67 nmol) in 1 mL: You would need 66.7 nmol of the ITC probe. If your probe MW is 500 g/mol and your stock is 1 mg/mL (2000 nmol/mL), you would add 33.4 µL of the stock. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13]

4. Quenching and Purification: a. (Optional but recommended) Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris to a final concentration of 50 mM) to consume any unreacted probe.[10] b. Separate the labeled protein from unreacted probe and byproducts using a size-exclusion chromatography column (e.g., a desalting column like Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[4][6]

5. Characterization: a. Determine the concentration of the labeled protein and the degree of labeling (DOL) using UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the fluorophore (e.g., ~495 nm for FITC).[6]

Protocol 3.2: Quality Control of ITC Probe Reactivity

If you suspect your probe has degraded, this simple test can confirm its reactivity before you commit your valuable protein.

1. Reagents:

  • Your ITC probe stock solution in anhydrous DMSO.
  • A simple primary amine solution (e.g., 100 mM butylamine in 0.1 M sodium bicarbonate, pH 9.0).
  • Thin-Layer Chromatography (TLC) plate (silica gel).
  • Mobile phase (e.g., 9:1 Dichloromethane:Methanol).

2. Procedure: a. In a microfuge tube, mix 5 µL of your ITC probe stock with 50 µL of the butylamine solution. b. In a control tube, mix 5 µL of your ITC probe stock with 50 µL of the buffer only. c. Let both reactions proceed for 30 minutes at room temperature. d. Spot 1 µL from each reaction mixture, plus a spot of the ITC probe stock alone, onto the TLC plate. e. Develop the plate in the mobile phase. f. Visualize the plate under a UV lamp.

3. Interpretation:

  • The unreacted ITC probe will have a certain retention factor (Rf).
  • In the control tube (probe + buffer), you should primarily see the spot corresponding to the unreacted probe.
  • In the reaction tube (probe + butylamine), the original probe spot should disappear or be greatly diminished, and a new, more polar spot (the thiourea product) should appear at a lower Rf. If the probe spot remains unchanged in the presence of the amine, your probe has likely hydrolyzed and is no longer reactive.

Part 4: Visual Guides & Data

Chemical Degradation Pathway

Hydrolysis_Pathway ITC R-N=C=S (Isothiocyanate - Reactive) Intermediate [Unstable Intermediate] (Thiocarbamic Acid) ITC->Intermediate pH dependent Water + H₂O (Nucleophilic Attack) Product R-NH₂ + COS (Amine - Unreactive) Intermediate->Product Decarboxylation

Caption: Primary Hydrolytic Degradation Pathway of an Isothiocyanate Probe.

Key Reaction Parameters Summary
ParameterRecommended RangeRationale & Key Considerations
pH 8.5 - 9.5Balances amine nucleophilicity with ITC hydrolysis rate.[3][4][5]
Temperature 4°C to 25°C (RT)Room temperature is faster; 4°C can improve stability for sensitive proteins.[13]
Buffer System Carbonate, BorateMust be free of primary amines (e.g., Tris, Glycine).[4][6][10]
Probe Storage -80°C in Anhydrous DMSOCritical for preventing premature hydrolysis.[7]
Molar Ratio (Probe:Protein) 5:1 to 20:1Must be optimized empirically for each specific protein and desired DOL.[6]

References

  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. National Center for Biotechnology Information. [Link]

  • Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. National Center for Biotechnology Information. [Link]

  • Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PubMed. [Link]

  • Quality control of fluorescein isothiocyanate-labeled reagents. PubMed. [Link]

  • Why is my protein labelling not working? ResearchGate. [Link]

  • Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. MDPI. [Link]

  • Synthetic and mechanistic study on the conjugate isothiocyanation of enones with trimethylsilyl isothiocyanate. Royal Society of Chemistry. [Link]

  • Fluorescein isothiocyanate stability in different solvents | Request PDF. ResearchGate. [Link]

  • FITC Labeling and Conjugation. TdB Labs. [Link]

  • Functional Profiling and Crystal Structures of Isothiocyanate Hydrolases Found in Gut-Associated and Plant-Pathogenic Bacteria. National Center for Biotechnology Information. [Link]

  • Reaction of isothiocyanates with nucleophiles. Compiled from data in[15]. ResearchGate. [Link]

  • Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish. MDPI. [Link]

  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. National Center for Biotechnology Information. [Link]

  • Mechanism of action of isothiocyanates. A review. Redalyc. [Link]

  • Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. National Center for Biotechnology Information. [Link]

  • Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling. nanomicrospheres. [Link]

  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. ResearchGate. [Link]

  • Process for producing isothiocyanates.
  • ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. Plant Archives. [Link]

  • Antibody FITC Labeling Kit. Assay Genie. [Link]

  • Optimization of the fluorescein isothiocyanate (FITC) concentration and... ResearchGate. [Link]

  • An efficient method for FITC labelling of proteins using tandem affinity purification. National Center for Biotechnology Information. [Link]

  • Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. National Center for Biotechnology Information. [Link]

  • How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. [Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. National Center for Biotechnology Information. [Link]

  • Determination and Confirmation of Sulfonamides. FSIS.USDA.gov. [Link]

  • Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis. Frontiers. [Link]

  • Optimizing the labeling of proteins. Molecular Devices. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ResearchGate. [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. dspace.cuni.cz. [Link]

Sources

troubleshooting low yields in sulfonamide isothiocyanate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Isothiocyanate Synthesis .

Synthesizing isothiocyanates from primary amines that also contain a sulfonamide moiety presents a unique set of chemoselectivity and purification challenges. The bifunctional nature of these molecules—specifically the nucleophilic primary amine coupled with the weakly acidic sulfonamide nitrogen (pKa ~10)—often leads to poor yields, dimerization, and complex byproduct profiles.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic procedures. Here, we dissect the causality behind synthetic failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Diagnostic Troubleshooting Workflow

Before altering your reagents, use the diagnostic tree below to identify the mechanistic failure point in your current synthetic route.

Workflow Start Low Yield in Sulfonamide Isothiocyanate Synthesis CheckConv Is the starting amine fully consumed? Start->CheckConv NoConv Poor Conversion CheckConv->NoConv No (TLC/LCMS) YesConv Amine Consumed CheckConv->YesConv Yes (TLC/LCMS) Solubility Check Solubility: Use biphasic CHCl3/H2O or THF/H2O NoConv->Solubility Nucleophilicity Check Nucleophilicity: Switch to Dithiocarbamate route (CS2 + Base) NoConv->Nucleophilicity CheckByprod Identify Major Byproduct YesConv->CheckByprod Thiourea Thiourea Formation (Dimerization) CheckByprod->Thiourea Hydrolysis Hydrolysis to Amine/Urea CheckByprod->Hydrolysis FixThiourea Fix: Inverse addition, excess CSCl2/CS2, strict temp control (0°C) Thiourea->FixThiourea FixHydrolysis Fix: Avoid silica gel, use anhydrous workup, store under Ar at -20°C Hydrolysis->FixHydrolysis

Diagnostic workflow for .

Knowledge Base & Troubleshooting FAQs

Q1: Why am I seeing massive amounts of symmetric thiourea byproduct instead of the desired isothiocyanate? Causality: Isothiocyanates are highly electrophilic. If the conversion of the primary amine is slow, the newly formed isothiocyanate will react rapidly with the unconsumed starting amine, forming a symmetric thiourea dimer[1]. Solution: Alter your addition sequence. Instead of adding thiophosgene to the amine, perform an inverse addition : add the amine dropwise to a chilled solution containing an excess of thiophosgene. Alternatively, abandon thiophosgene and use the dithiocarbamate intermediate method, which sequesters the amine as a salt before any electrophilic isothiocyanate is generated.

Q2: My sulfonamide starting material has terrible solubility in DCM and Chloroform. How can I drive the reaction to completion? Causality: Sulfonamides exhibit strong intermolecular hydrogen bonding, leading to poor solubility in non-polar halogenated solvents. If the amine is locked in a solid suspension, the localized concentration of amine at the solid-liquid interface promotes thiourea formation. Solution: Utilize a biphasic solvent system (e.g.,


 / saturated aqueous 

)[2]. The aqueous layer dissolves the base and acts as a sink for the generated

, while the organic layer continuously extracts the isothiocyanate, protecting it from side reactions[3].

Q3: The reaction looks clean on LCMS, but my yield drops drastically after silica gel chromatography. What is happening? Causality: Isothiocyanates, particularly those with electron-withdrawing sulfonamide groups, are highly sensitive to the acidic silanol groups on standard silica gel. They undergo rapid hydrolysis back to the primary amine or degrade into ureas during column chromatography. Solution: Avoid silica gel if possible. Purify via liquid-liquid extraction followed by trituration or recrystallization (e.g., from hexanes/ethyl acetate). If chromatography is strictly necessary, deactivate the silica gel by flushing the column with 1% Triethylamine (


) in hexanes prior to loading your sample.

Q4: Can I use strong bases like NaOH to speed up the reaction? Causality: No. The sulfonamide proton is weakly acidic (pKa ~10). Strong bases like


 will deprotonate the sulfonamide nitrogen, turning it into a competing nucleophile. This leads to oligomerization and complex mixtures.
Solution:  Stick to mild bases such as 

(in biphasic systems) or

/ DIPEA (in anhydrous systems) to ensure chemoselectivity for the primary amine.

Self-Validating Experimental Protocols

To guarantee success, implement one of the following self-validating protocols. Every step includes a built-in checkpoint to verify the chemical state before proceeding.

Protocol A: The Biphasic Thiophosgene Route (Inverse Addition)

Best for: Scalable reactions where the starting amine has moderate solubility.

  • Preparation: In a round-bottom flask, add thiophosgene (1.2–1.5 eq) to a mixture of Chloroform (

    
    ) and saturated aqueous 
    
    
    
    (1:1 ratio, 10 mL/mmol). Cool the vigorously stirred biphasic mixture to 0 °C[2].
  • Inverse Addition: Dissolve your sulfonamide-amine (1.0 eq) in a minimal amount of THF or

    
    . Add this solution dropwise over 30 minutes to the chilled thiophosgene mixture.
    
    • Validation Checkpoint: Monitor the aqueous layer pH using indicator paper. It must remain between 7.5 and 8.5. If it drops below 7, the reaction will stall; if it exceeds 9, the isothiocyanate may hydrolyze.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2–4 hours.

    • Validation Checkpoint: Quench a small aliquot of the organic layer in methanol. LCMS should show the methyl thiocarbamate derivative (indicating the presence of isothiocyanate) and zero starting amine.

  • Workup: Separate the layers. Wash the organic layer with ice-cold water, dry over anhydrous

    
    , and concentrate under reduced pressure at a temperature below 30 °C  to prevent thermal degradation.
    
Protocol B: The Dithiocarbamate / Tosyl Chloride (TsCl) Route

Best for: Highly sensitive substrates, avoiding toxic thiophosgene, and maximizing yields.

This method generates a dithiocarbamate salt in situ, followed by the formation of a labile thiotosyl ester that decomposes into the isothiocyanate[4].

  • Salt Formation: Dissolve the sulfonamide-amine (1.0 eq) in anhydrous THF or DCM. Add

    
     (2.5 eq) and Carbon Disulfide (
    
    
    
    , 5.0 eq). Stir at room temperature for 1–2 hours.
    • Validation Checkpoint: TLC should show the complete disappearance of the starting amine and the appearance of a baseline spot (the dithiocarbamate triethylammonium salt).

  • Desulfurization: Cool the mixture to 0 °C. Add Tosyl Chloride (TsCl, 1.1 eq) portion-wise.

    • Validation Checkpoint: You will observe a distinct color change and the evolution of Carbonyl Sulfide (COS) gas. The bubbling is a direct kinetic indicator that desulfurization is occurring.

  • Completion: Stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes[4].

  • Workup: Dilute with DCM, wash with 1M

    
     (to remove 
    
    
    
    ), then brine. Dry over
    
    
    and concentrate.

Quantitative Data: Desulfurization Agent Comparison

Selecting the right desulfurizing agent is critical for optimizing yields. The table below summarizes the expected performance metrics based on recent synthetic advancements[4],[1].

Desulfurization AgentReaction TimeTypical YieldByproduct RiskKey Advantage
Thiophosgene (

)
1 – 4 h60 – 85%High (Thiourea)Direct one-step conversion; highly reactive.

+ Tosyl Chloride (TsCl)
0.5 – 2 h75 – 97%LowExtremely fast decomposition; high yields for aryl amines.

+

1 – 3 h70 – 90%LowByproducts (

, COS, t-BuOH) are volatile and easily removed.

+

2 – 5 h65 – 85%Medium (Oxidation)Green chemistry approach; works well in protic solvents.

References

  • Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE Chemistry & Biology Interface
  • Synthesis of Isothiocyanates: An Upd
  • Recent Advancement in Synthesis of Isothiocyan
  • Mild conversion of primary amine to isothiocyanate?

Sources

Technical Support Center: Minimizing Non-Specific Binding of Isothiocyanate Probes

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Optimization of Isothiocyanate (ITC) Labeling & Troubleshooting Non-Specific Binding (NSB) Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemistry of Specificity

Welcome to the Technical Support Center. You are likely here because your immunofluorescence (IF), flow cytometry, or imaging assay is suffering from high background or aberrant signal localization.

Isothiocyanate probes (FITC, TRITC) are the workhorses of bioconjugation, but their chemistry is a double-edged sword. The isothiocyanate group (-N=C=S) is highly reactive toward nucleophiles, specifically primary amines (-NH2) on lysine residues and N-termini.[1]

The Root Cause of Non-Specific Binding (NSB): NSB in ITC experiments rarely stems from the antibody specificity itself. It is almost always caused by one of three chemical failures:

  • Unreacted "Free" Dye: Incomplete purification leaves hydrophobic dye molecules that stick to membranes and plastics.

  • Over-Labeling: Conjugating too many fluorophores to a single protein alters its isoelectric point (pI) and drastically increases hydrophobicity, causing the protein to aggregate and bind promiscuously.

  • Hydrolysis Products: ITC hydrolyzes in water to form thioureas and aggregates that precipitate on samples.

This guide provides a self-validating workflow to eliminate these variables.

Part 1: The Prevention Phase (Protocol Optimization)

Q: What is the single most critical factor in preventing NSB before I even start?

A: The Dye-to-Protein (D/P) Ratio.

Many protocols suggest a massive molar excess of dye (20-100x). Do not do this unless you are labeling a small peptide. For IgG antibodies (150 kDa), a molar excess of 15-20x is sufficient to achieve an optimal Degree of Labeling (DOL) of 2–4 dyes per molecule.

  • Why? Exceeding a DOL of 4–6 turns your antibody into a hydrophobic "grease ball." The fluorophores stack, causing self-quenching (reduced signal) and increasing non-specific hydrophobic interactions with cell membranes.

Q: My buffer contains Tris. Can I proceed with labeling?

A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[2] It will outcompete your protein for the ITC dye, resulting in almost no protein labeling and a solution full of "labeled Tris" (free dye).

  • Solution: Dialyze or buffer exchange into 0.1 M Sodium Carbonate/Bicarbonate (pH 9.0) prior to labeling.

Q: Why is pH 9.0 required? Can't I use PBS (pH 7.4)?

A: You can, but it is inefficient. The reaction requires the unprotonated amine form (-NH2). At pH 7.4, most lysine epsilon-amines (pKa ~10.5) are protonated (-NH3+) and unreactive. Raising the pH to 9.0 shifts the equilibrium, increasing the population of reactive nucleophiles.

Part 2: The Reaction & Quenching[2]

Q: How do I effectively stop the reaction?

A: Chemical Quenching. Simply moving to purification is risky because the reaction continues slowly. You must chemically scavenge the remaining ITC groups.

  • Protocol: Add 50 mM Ammonium Chloride or Tris-HCl (pH 8.0) to the reaction mixture. Incubate for 15 minutes.

  • Mechanism: These small molecules contain primary amines that rapidly react with any remaining ITC, rendering it inert and water-soluble, which aids in downstream purification.

Part 3: The Cleanup (Purification)

Q: My background is uniformly bright. Did my purification fail?

A: Likely. This "green fog" usually indicates free dye. Dialysis is often insufficient for hydrophobic dyes like TRITC.

Comparison of Purification Methods:

MethodEfficiency (Free Dye Removal)SpeedRiskRecommendation
Dialysis ModerateSlow (12-24h)Dilution, incomplete removalUse only for large volumes (>2mL).
Size Exclusion (G-25/PD-10) High Fast (20 min) Sample dilutionGold Standard for antibodies.
Spin Columns HighFast (5 min)Protein loss on resinGood for small scales (<100 µg).

Part 4: Visualization of the Workflow

The following diagram outlines the logical flow of a successful ITC labeling campaign, highlighting the critical "Stop" points where NSB is generated.

ITC_Workflow Start Start: Purified Protein BufferCheck Check Buffer: Amine-Free? Start->BufferCheck Exchange Buffer Exchange (0.1M Carbonate, pH 9) BufferCheck->Exchange No (Tris/Glycine present) CalcDP Calculate D/P Ratio (Target 15-20x Molar Excess) BufferCheck->CalcDP Yes (PBS/Carbonate) Exchange->CalcDP Reaction Reaction: 2 hrs @ RT (Dark) CalcDP->Reaction Quench Quench: Add 50mM Tris/NH4Cl Reaction->Quench Stop Reaction Purify Purification: Sephadex G-25 Column Quench->Purify Remove Free Dye QC QC: Calculate DOL (Target 2-4) Purify->QC QC->CalcDP DOL < 1 (Under-labeled) QC->Purify High Background (Free Dye)

Figure 1: The optimized workflow for ITC labeling. Note the critical buffer exchange and quenching steps to prevent free dye carryover.

Part 5: Troubleshooting Guide (Q&A)

Scenario 1: High Punctate Background

User: "I see bright, speckled spots on my tissue, even outside the cells." Diagnosis: Protein Aggregation. Cause: Over-labeling has made your protein hydrophobic, causing it to precipitate.[1] Fix:

  • Spin down your conjugate at 10,000 x g for 10 minutes to pellet aggregates. Use the supernatant.

  • Check the DOL.[3] If it is >5, discard and re-label with a lower D/P ratio (e.g., 10x excess instead of 20x).

Scenario 2: High Uniform Background

User: "The entire slide is glowing weak green." Diagnosis: Inadequate Blocking or Free Dye. Fix:

  • Blocking: Ensure you are using BSA (1-3%) or Normal Serum (5%) from the host species of the secondary antibody.

  • Charge Interactions: ITC dyes are negatively charged. If your tissue is positively charged (e.g., lysine-rich histones), you will get electrostatic binding. Increase the ionic strength of your wash buffer (raise NaCl to 300-500 mM) to disrupt these weak bonds.

Scenario 3: Weak Signal

User: "I labeled my protein, but the fluorescence is very dim." Diagnosis: Self-Quenching or pH Mismatch. Fix:

  • Self-Quenching: Paradoxically, more dye can mean less signal. If dyes are too close (DOL > 6), they quench each other. Re-label with less dye.

  • pH Sensitivity: Fluorescein (FITC) is highly pH-dependent. Its fluorescence drops by 50% at pH 6.0. Ensure your mounting medium is pH > 8.0 .

Part 6: Calculating Degree of Labeling (DOL)

You must validate your reagent before use. Measure absorbance at 280 nm (


) and the dye maximum (

, e.g., 495 nm for FITC).

Formula:



Where Protein Concentration (


) is corrected for dye absorbance: 


[4]

Constants Table:

Dye

(nm)

(

)
Correction Factor (CF)
FITC 49568,0000.30
TRITC 55065,0000.34

Part 7: Troubleshooting Logic Tree

Troubleshooting Problem Problem: High Background Pattern What is the pattern? Problem->Pattern Uniform Uniform 'Fog' Pattern->Uniform Punctate Speckled/Spots Pattern->Punctate CheckPurify Did you use G-25 Column? Uniform->CheckPurify CheckDOL Check DOL (Is it > 5?) Punctate->CheckDOL RePurify Action: Re-purify (Remove Free Dye) CheckPurify->RePurify No/Dialysis only CheckBlock Check Blocking Buffer CheckPurify->CheckBlock Yes AddSalt Action: Increase NaCl (Reduce Charge Binding) CheckBlock->AddSalt Blocking is OK Aggregates Action: Centrifuge (10k x g) Remove Aggregates CheckDOL->Aggregates No (DOL < 5) Redo Action: Re-label Lower D/P Ratio CheckDOL->Redo Yes (Over-labeled)

Figure 2: Decision tree for diagnosing non-specific binding issues based on background pattern.

References

  • Thermo Fisher Scientific. Calculate dye:protein (F/P) molar ratios. Retrieved from

  • Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding.[5] PLOS ONE. Retrieved from

  • BenchChem. Determining the Degree of Labeling (DOL) with Fluorescein: An Application Note and Protocol. Retrieved from

  • G-Biosciences. How To Determine Degree of Protein Labeling. Retrieved from

  • AAT Bioquest. Fluorescein Isothiocyanate (FITC) Spectrum and Labeling. Retrieved from

Sources

Technical Support Center: Handling & Storage of 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, mechanistic understanding of how to handle and store 4-isothiocyanato-N,N-dimethylbenzenesulfonamide (CAS: 223785-92-0).

Isothiocyanates are highly reactive electrophiles. While this reactivity is essential for bioconjugation and synthetic applications, it also makes the compound highly susceptible to environmental degradation. This guide moves beyond basic instructions to explain the causality behind our protocols, ensuring your workflows remain robust and reproducible.

Mechanistic Causality of Degradation (The "Why")

To prevent the degradation of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide, one must understand its vulnerabilities. The central carbon of the isothiocyanate group (-N=C=S) is highly electrophilic and will react with any available nucleophile in its environment.

  • Hydrolysis (Moisture Sensitivity): Exposure to ambient humidity leads to the nucleophilic attack of water across the N=C bond. This forms an unstable thiocarbamate intermediate, which rapidly decarboxylates or degrades into unreactive amines and polysulfides (1)[1].

  • Solvolysis (Solvent Incompatibility): Protic solvents containing hydroxyl groups (e.g., methanol, ethanol) act as nucleophiles, irreversibly reacting with the isothiocyanate to form inactive thiocarbamate derivatives (2)[2].

  • Thermal Degradation: Elevated temperatures accelerate the breakdown of the isothiocyanate moiety into polysulfides and inactive thiourea dimers (3)[3].

ITCDegradation ITC 4-Isothiocyanato- N,N-dimethylbenzenesulfonamide (Active) H2O Moisture / H2O (Hydrolysis) ITC->H2O Heat Heat / Light (Thermal Stress) ITC->Heat Nucleo Incompatible Solvents (Alcohols, Amines) ITC->Nucleo Thio Thiocarbamate Intermediate H2O->Thio Nucleophilic Attack Amines Amines & Polysulfides (Inactive) Heat->Amines Thermal Breakdown OffTarget Off-Target Conjugates (Irreversible) Nucleo->OffTarget Competing Reaction Thio->Amines Decarboxylation

Figure 1: Mechanistic degradation pathways of isothiocyanates under environmental stress.

Quantitative Storage & Stability Parameters

To maintain the structural integrity of the compound, adhere strictly to the following validated storage metrics.

StateRecommended TempAtmospherePermissible SolventsMax Shelf Life
Solid (Lyophilized) -20°C to -80°CInert (Argon/Nitrogen)N/A12–24 months
Stock Solution -20°C (Protect from light)DesiccatedAnhydrous DMSO or DMF1–6 months
Working Solution 4°C or Room TempN/AAmine-free aqueous buffers< 4 hours (Use immediately)

Data supported by stability profiles of related isothiocyanate derivatives (4)[4] and (5)[5].

Standard Operating Procedures (SOPs)
Protocol A: Preparation and Cryopreservation of Stock Solutions

A self-validating system to ensure your stock remains reactive over time.

  • Thermal Equilibration: Remove the lyophilized solid from the -20°C freezer. Do not open immediately. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Validation check: Opening a cold vial causes immediate condensation of atmospheric moisture, initiating hydrolysis.

  • Solvent Verification: Use only high-purity, anhydrous DMSO or DMF (≥99.9%). Validation check: Ensure the solvent has been stored over molecular sieves and is completely colorless. Technical grade solvents contain trace amines and water that will destroy the reagent (6)[6].

  • Reconstitution: Dissolve the solid to a concentration of 10–20 mg/mL. Vortex gently until fully dissolved.

  • Aliquoting: Divide the solution into single-use amber microcentrifuge tubes. This prevents photobleaching and eliminates destructive freeze-thaw cycles.

  • Atmospheric Purge: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube before sealing (5)[5].

  • Storage: Immediately transfer the sealed aliquots to a -20°C or -80°C freezer.

Protocol B: Bioconjugation / Working Solution Preparation
  • Buffer Preparation: Prepare your target molecule in an amine-free buffer (e.g., 0.1 M Sodium Carbonate, pH 8.5–9.0). Validation check: Confirm the complete absence of Tris, glycine, or sodium azide, as these will competitively react with the isothiocyanate (6)[6].

  • Thawing: Thaw a single DMSO stock aliquot at room temperature.

  • Reaction Initiation: Add the stock solution dropwise to the aqueous buffer while stirring continuously. Keep the final organic solvent concentration below 5-10% to prevent precipitation or protein denaturation.

  • Incubation: Incubate in the dark at 4°C or room temperature for 2–8 hours, depending on the desired degree of labeling.

Troubleshooting & FAQs

Q: My stock solution in DMSO turned cloudy after a week in the refrigerator (4°C). Is it ruined? A: Not necessarily. DMSO has a freezing point of 18.5°C, meaning it will naturally crystallize and appear cloudy at 4°C. Warm the vial gently in your hands. If the solution becomes perfectly clear again, it is likely fine. However, if a cloudy precipitate remains after warming, moisture has entered the vial, causing the isothiocyanate to hydrolyze into insoluble polymeric or polysulfide byproducts (1)[1]. In this case, discard the aliquot.

Q: Can I use methanol or ethanol to dissolve the powder if I am out of DMSO? A: No. Alcohols are protic nucleophiles. The hydroxyl groups will rapidly attack the electrophilic carbon of the isothiocyanate group, permanently converting your active reagent into an inactive thiocarbamate (2)[2]. Always use aprotic solvents like anhydrous DMSO or DMF.

Q: I performed a conjugation, but the efficiency dropped significantly compared to last month. What went wrong? A: This is a classic symptom of reagent degradation or buffer incompatibility. Check the following:

  • Did you store the stock solution in an aqueous buffer? Isothiocyanates are highly unstable in water and must never be stored in aqueous media (5)[5].

  • Did your conjugation buffer contain Tris, glycine, or sodium azide? These act as competing nucleophiles (6)[6].

  • Was the stock subjected to multiple freeze-thaw cycles? Condensation introduces water, leading to hydrolysis.

References
  • Kawakishi, S., & Namiki, M. "Decomposition of Allyl Isothiocyanate in Aqueous Solution." Agricultural and Biological Chemistry. [Link]

  • Chen, C. W., & Ho, C. T. "Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution." Journal of Agricultural and Food Chemistry.[Link]

Sources

optimizing incubation time for irreversible enzyme inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Optimizing Incubation Time for Irreversible Enzyme Inhibition Kinetics

As a Senior Application Scientist, I frequently see drug discovery programs struggle when transitioning from reversible to irreversible (covalent) targeted inhibitors. Because irreversible inhibition is a time-dependent process, a standard


 value is merely a snapshot of a moving target. To accurately evaluate covalent potency, we must measure the second-order inactivation efficiency rate constant, 

, which is the definitive metric for these compounds, analogous to

in Michaelis-Menten kinetics[1].

In this guide, we will explore the mechanistic causality behind assay design, provide a self-validating protocol for pre-incubation assays, and troubleshoot the most common kinetic anomalies you might encounter at the bench.

Core Concepts & Kinetic Parameters

Irreversible inhibitors typically follow a two-step mechanism: initial reversible binding to form a non-covalent complex, followed by the formation of a covalent bond[1]. Understanding the parameters that govern these steps is critical before optimizing your incubation times.

Table 1: Key Quantitative Kinetic Parameters for Irreversible Inhibition

ParameterDefinitionMathematical AnalogUnitsDiagnostic Value

Inactivation constant; the

yielding half-maximal inactivation rate.


or

Indicates the initial non-covalent binding affinity of the scaffold.

Maximal rate of enzyme inactivation at a saturating

.


or

Reflects the intrinsic chemical reactivity of the electrophilic warhead.

Second-order inactivation efficiency rate constant.


The gold-standard metric for overall covalent inhibitor potency.

Observed pseudo-first-order rate constant at a specific

.


or

Extracted from time-dependent decay to calculate

and

.

Experimental Workflow: Pre-Incubation Time-Dependent Assay

To accurately calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, we must measure the observed rate of inactivation (

) across multiple inhibitor concentrations over varying incubation times.

Workflow N1 1. Prepare Enzyme & Inhibitor (Maintain [I] >> [E]) N2 2. Pre-Incubation Phase (Varying Time Points: 0-60 min) N1->N2 N3 3. Substrate Addition (Initiate Reaction) N2->N3 N4 4. Measure Product Formation (Determine Remaining Velocity) N3->N4 N5 5. Kinetic Analysis (Calculate k_obs, K_I, k_inact) N4->N5

Fig 1. Step-by-step workflow for time-dependent irreversible inhibition assays.

Self-Validating Protocol: Determining

Causality Note: This protocol utilizes a "pre-incubation followed by rapid dilution" method. By diluting the pre-incubation mixture into a saturating substrate solution, we simultaneously drop the inhibitor concentration below its


 and introduce a strong active-site competitor. This effectively "freezes" the covalent modification process, ensuring the velocity measured reflects the exact amount of active enzyme remaining at that specific time point[2].

Step 1: Reagent Preparation

  • Prepare the target enzyme at

    
     the final pre-incubation concentration.
    
  • Prepare a 5-to-7 point inhibitor dilution series (spanning

    
     to 
    
    
    
    ).
  • Critical: Ensure

    
     (at least 10-fold higher) to maintain pseudo-first-order kinetics.
    

Step 2: Pre-Incubation Phase

  • Mix equal volumes of enzyme and inhibitor.

  • Incubate at the physiological assay temperature (e.g., 37°C).

  • Extract aliquots at predefined time points (e.g., 0, 5, 10, 15, 30, and 60 minutes).

  • Self-Validation Check: You MUST run a vehicle control (e.g., DMSO) alongside your inhibitor. The vehicle control must retain >80% of its initial activity at the maximum pre-incubation time (e.g., 60 min). If activity drops below this threshold, the assay is invalid due to baseline enzyme instability, and the buffer must be optimized.

Step 3: Substrate Addition & Measurement

  • Transfer each aliquot into a read-plate containing substrate at a saturating concentration (

    
    ).
    
  • Measure the initial velocity (

    
    ) of product formation.
    

Step 4: Data Extraction

  • Normalize the

    
     at each time point to the vehicle control at 
    
    
    
    .
  • Plot the natural logarithm of fractional remaining activity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) versus pre-incubation time. The negative slope of this linear fit is 
    
    
    
    .

Table 2: Troubleshooting Incubation Time Windows

Expected Inhibitor ReactivityRecommended Pre-Incubation RangeSampling IntervalsRisk of Incorrect Incubation Time
Fast (Highly Reactive) 0 – 15 minutes1, 2, 5, 10, 15 minMissing the exponential decay phase entirely.
Moderate (Standard) 0 – 60 minutes5, 10, 15, 30, 60 minEnzyme degradation confounding

.
Slow (Low Reactivity) 0 – 120+ minutes15, 30, 60, 90, 120 minBuffer evaporation, inhibitor hydrolysis.

Troubleshooting Guide & FAQs

Troubleshooting Q1 Is IC50 shifting with increased incubation time? Yes1 Yes: Time-Dependent Inhibition Confirmed Q1->Yes1 Yes No1 No: Time-Independent Q1->No1 No Q2 Does ln(Activity) vs Time plot show linearity? Yes1->Q2 Sol1 Check for Reversible Inhibition No1->Sol1 Yes2 Yes: Extract k_obs Calculate k_inact/K_I Q2->Yes2 Yes No2 No: Non-linear decay Q2->No2 No Sol2 Check Inhibitor Stability or Enzyme Degradation No2->Sol2

Fig 2. Troubleshooting logic for non-linear kinetics and incomplete inactivation.

FAQ 1: Why is my


 vs. Time plot non-linear (curving upwards)? 
Causality: An upward curve indicates that the reaction is slowing down prematurely, violating the pseudo-first-order assumption. This is typically caused by inhibitor depletion. If your inhibitor is unstable in the aqueous assay buffer, the electrophilic warhead may hydrolyze over time, lowering the effective 

. Solution: Verify the chemical stability of your inhibitor in the assay buffer using LC-MS. If it is unstable, you must shorten the maximum incubation time to a window where the inhibitor remains intact, or optimize the buffer pH to prevent hydrolysis.

FAQ 2: My


 shifts drastically from 5 to 15 minutes, but doesn't shift further at 30 or 60 minutes. What does this mean? 
Causality: You have reached complete target occupancy. At the concentrations tested, all available enzyme has been covalently modified by the 15-minute mark. Once 100% of the enzyme is inactivated, extending the incubation time cannot further shift the 

[2]. Solution: To accurately capture the exponential decay phase, you must use shorter pre-incubation time points (e.g., 1, 2, 5, 10 minutes) or significantly lower inhibitor concentrations.

FAQ 3: How do I handle baseline enzyme degradation during long pre-incubations? Causality: Some enzymes (like certain Cytochrome P450 isoforms) are inherently unstable at 37°C over extended periods. This artificially inflates the apparent


 because the enzyme is losing activity from both the inhibitor and natural thermal denaturation[3].
Solution: Calculate the degradation rate constant (

) from the slope of your vehicle control's

vs. Time plot. Subtract

from the apparent

of your inhibitor samples to isolate the true inactivation rate.

FAQ 4: I am testing a highly specific inhibitor, but my data fits a one-step kinetic model (


) rather than the standard two-step model. Is my assay flawed? 
Causality: Not necessarily. If the initial reversible binding is extremely weak (very high 

) but the warhead is highly reactive, the non-covalent complex (

) does not accumulate to detectable levels. The kinetics will mathematically collapse into a single-step bimolecular reaction. Solution: In this scenario, you cannot independently determine

and

. Instead, plot

versus

; the relationship will be strictly linear, and the slope of this line will directly yield the

ratio[1].

References

  • 1. NSF Public Access Repository / ACS Infectious Diseases. 2.2. PMC.

  • 4. The Biochemist - Portland Press. 4.3. Ingenta Connect.

Sources

Technical Support Center: Efficient Removal of Unreacted Isothiocyanate Probes from Protein Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your isothiocyanate-labeled protein conjugates. We move beyond simple protocols to explain the "why" behind each step, empowering you to optimize your workflow for maximal purity and yield.

I. Understanding the Challenge: Why Remove Free Isothiocyanate?

Isothiocyanate dyes, such as fluorescein isothiocyanate (FITC), are widely used for labeling proteins by forming stable thiourea bonds with primary amine groups, primarily on lysine residues.[1][2] The labeling reaction is most efficient at an alkaline pH, typically between 8.5 and 9.5.[1][3] However, these reactions are rarely 100% efficient, and a significant molar excess of the isothiocyanate probe is often used to drive the reaction forward.[1] This inevitably leaves a substantial amount of unreacted, free dye in the solution.

Failure to remove this free dye can lead to several downstream complications:

  • Inaccurate Quantification: The presence of free dye will artificially inflate absorbance or fluorescence readings, leading to an overestimation of the degree of labeling (DOL) and incorrect protein conjugate concentrations.

  • High Background Signal: In application-based assays like immunofluorescence, flow cytometry, or ELISAs, unbound dye contributes to high background noise, reducing the signal-to-noise ratio and potentially leading to false-positive results.[3]

  • Interference with Downstream Reactions: Free isothiocyanate can react with other molecules in subsequent experimental steps, leading to artifacts.

The key to a successful purification strategy is to exploit the significant size difference between the large, labeled protein and the small, unreacted isothiocyanate probe.

II. Core Purification Methodologies: A Comparative Overview

The most common and effective methods for removing unreacted isothiocyanate probes are based on size-exclusion principles. Below is a comparison of the primary techniques.

Method Principle Typical Protein Recovery Speed Scalability (Sample Volume) Key Advantage Potential Drawback
Spin Desalting Columns Size-Exclusion Chromatography>90%< 10 minutes[4]2 µL to 4 mL[5]Fast, convenient, and high recovery.[4][5]Single-use can be costly for large numbers of samples.
Gravity-Flow Gel Filtration Size-Exclusion Chromatography70-90%30-60 minutes> 1 mLHigh capacity and resolution.Slower, requires fraction collection and analysis, potential for sample dilution.[6]
Dialysis Diffusion across a semi-permeable membrane>95%4 hours to overnightWide range (µL to Liters)Gentle, high-purity, and cost-effective for large volumes.Time-consuming, potential for sample dilution or volume increase.[7][8]
Protein Precipitation Differential SolubilityVariable< 1 hourWide rangeCan concentrate dilute samples.[9][10]Can cause protein denaturation, not suitable for all proteins or applications.[11]

III. Troubleshooting Guides

A. Spin Desalting Columns

Spin desalting columns, a form of size-exclusion chromatography, are a rapid and highly effective method for removing small molecules like unreacted dyes from protein samples.[4][12]

Experimental Workflow: Spin Desalting Column

G cluster_prep Column Preparation cluster_sample Sample Processing cluster_output Result prep1 Invert column to resuspend resin prep2 Snap off bottom closure prep1->prep2 prep3 Place in collection tube prep2->prep3 prep4 Centrifuge to remove storage buffer prep3->prep4 sample1 Place column in new collection tube prep4->sample1 Equilibrate (optional) sample2 Slowly apply sample to center of resin bed sample1->sample2 sample3 Centrifuge to collect purified protein sample2->sample3 output1 Labeled Protein (in collection tube) sample3->output1 output2 Free Dye & Salts (retained in resin)

Caption: Workflow for removing unreacted dye using a spin desalting column.

Problem 1: Low Protein Recovery

  • Possible Cause: The chosen spin column's Molecular Weight Cut-Off (MWCO) is too high for your protein, causing it to be retained in the resin along with the small molecules.

    • Solution: Ensure the MWCO of the desalting resin is significantly smaller than the molecular weight of your protein. For example, use a 7K MWCO column for proteins larger than 40 kDa.[13]

  • Possible Cause: The protein is aggregated. Aggregated protein may not behave as expected on the column and can be lost during the process.

    • Solution: Before purification, centrifuge your labeled protein sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully apply the supernatant to the desalting column. Consider optimizing your labeling conditions (e.g., lower dye:protein ratio) to prevent aggregation.[1]

  • Possible Cause: Non-specific binding of the protein to the column resin or filter.

    • Solution: If you suspect hydrophobic interactions, you can pre-equilibrate the column with a buffer containing a higher salt concentration (e.g., up to 300 mM NaCl) to minimize these interactions.[14]

Problem 2: Incomplete Removal of Free Dye (Purified sample is still highly colored)

  • Possible Cause: The sample volume applied to the column was outside the recommended range. Overloading the column can lead to poor separation.

    • Solution: Adhere strictly to the manufacturer's recommended sample volume for the specific column size.[4][15] For example, a 0.5 mL spin column is typically suitable for sample volumes between 30-130 µL.[15]

  • Possible Cause: The column was not properly packed or equilibrated.

    • Solution: Ensure the storage buffer is completely removed by centrifugation before adding your sample.[5] This creates a packed bed necessary for effective separation.

  • Possible Cause: The free dye is interacting with the protein non-covalently.

    • Solution: Try performing the purification in a buffer containing a mild non-ionic detergent (e.g., 0.01% Tween-20) or a higher salt concentration to disrupt weak, non-specific interactions.

B. Dialysis

Dialysis is a classic and gentle method that relies on the diffusion of small molecules across a semi-permeable membrane while retaining larger molecules.[16][17]

Experimental Workflow: Dialysis dot

G cluster_setup Setup cluster_process Dialysis Process cluster_recovery Recovery setup1 Select Dialysis Cassette (MWCO << Protein MW) setup2 Hydrate membrane (if required) setup1->setup2 setup3 Load protein-dye mixture into cassette setup2->setup3 setup4 Place cassette in large volume of dialysis buffer (dialysate) setup3->setup4 proc1 Stir dialysate gently setup4->proc1 proc2 Change dialysate after 2-4 hours proc1->proc2 proc3 Change dialysate again after 2-4 hours proc2->proc3 proc4 Dialyze overnight at 4°C proc3->proc4 rec1 Carefully remove cassette from buffer proc4->rec1 rec2 Recover purified protein conjugate rec1->rec2

Sources

solving solubility issues of dimethylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with dimethylbenzenesulfonamide derivatives. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this class of compounds. The inherent hydrophobicity of the dimethylbenzene moiety combined with the weakly acidic nature of the sulfonamide group presents a unique set of formulation challenges.[1][2] This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide - Common Solubility Issues

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Question 1: My dimethylbenzenesulfonamide derivative won't dissolve in aqueous buffer. What is my first step?

Answer: The first and most critical step is to assess the pH of your aqueous buffer. Sulfonamides are weak acids, and their solubility is highly pH-dependent.[1][3] The sulfonamide group (-SO₂NH-) can be deprotonated to form a much more soluble salt at a pH above its pKa.

Causality: The un-ionized form of a sulfonamide is significantly less soluble in water than its ionized (salt) form.[1][3] By increasing the pH of the solution to a level above the compound's pKa, you shift the equilibrium towards the deprotonated, anionic form, which is more readily solvated by polar water molecules. The minimum solubility for many sulfonamides is in the acidic to neutral pH range of 5.0 to 7.0.[3] Increasing the pH from 7.0 to 8.0 can increase solubility by as much as tenfold.[3]

Recommended Action:

  • Determine the pKa: If the pKa of your specific derivative is unknown, assume it is weakly acidic and start by adjusting the pH upwards.

  • pH Adjustment: Prepare a series of buffers (e.g., phosphate or borate buffers) with increasing pH values (e.g., 7.4, 8.0, 8.5, 9.0).

  • Test Solubility: Attempt to dissolve a small, known amount of your compound in each buffer. Observe for complete dissolution.

  • Caution: Be aware that extreme pH values can lead to chemical degradation (hydrolysis) of your compound. It is advisable to assess the stability of your compound at the desired pH over the timeframe of your experiment.

Question 2: I've adjusted the pH, and solubility has improved, but it's still not high enough for my assay concentration. What's next?

Answer: If pH adjustment alone is insufficient, the next logical step is to introduce an organic co-solvent. This technique, known as co-solvency, is a standard method for increasing the solubility of poorly water-soluble drugs.[4][5][6]

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system. Water is a highly polar solvent with a strong hydrogen-bonding network. The hydrophobic dimethylbenzene portion of your molecule is difficult to accommodate within this network. A water-miscible organic solvent disrupts this network, creating a less polar (lower dielectric constant) microenvironment that is more favorable for solvating your non-polar drug, thereby increasing its solubility.[]

Recommended Co-solvents & Starting Concentrations:

Co-SolventStarting % (v/v)Notes & Considerations
DMSO 1-5%A powerful, aprotic solvent. Can be cytotoxic in some cell-based assays at higher concentrations. Ensure final DMSO concentration is compatible with your experimental system.[8]
Ethanol 5-20%A protic solvent, generally well-tolerated in many biological systems. Can sometimes compete with the drug for inclusion in complexing agents like cyclodextrins.[9]
PEG 400 5-20%A non-toxic, water-miscible polymer commonly used in formulations.[]
Propylene Glycol 5-20%Another common, low-toxicity co-solvent used in pharmaceutical formulations.[][10]

Experimental Workflow:

  • First, dissolve the compound in the pure co-solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Then, perform a serial dilution of this stock solution into your aqueous buffer (at the optimal pH you previously determined).

  • Observe for any precipitation. The highest concentration that remains clear is your kinetic solubility under these conditions.[11]

Question 3: My compound precipitates out of the co-solvent/buffer mixture over time. What is happening?

Answer: You are likely observing the difference between kinetic and thermodynamic solubility. When you dilute a DMSO stock into a buffer, you can create a temporary, supersaturated solution. This is the kinetic solubility .[12][13] Over time, the system tries to reach its most stable energetic state, which involves the excess compound precipitating out until it reaches its true thermodynamic solubility .[11][12]

Causality: Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a compound that can be dissolved in a solvent under stable conditions.[12] Kinetic solubility is often higher because the compound may initially precipitate as a more soluble, amorphous solid, which then converts to a less soluble, more stable crystalline form over time.[14] This is a common issue in early-stage drug discovery where high-throughput methods are used.[15]

Troubleshooting Workflow Diagram:

Caption: Key strategies for enhancing aqueous solubility.

References

  • SOLUBILITY OF SULPHONAMIDES. (1941). The BMJ. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination. (2009). ResearchGate. [Link]

  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. (1943). Ovid. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Application of solubility parameters in 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol organogel in binary organic mixtures. (2014). PubMed. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2022). International Scientific Journal of Engineering and Management. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid. [Link]

  • Solubilizer Excipients. Protheragen. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Molecules. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • pH and the Solubility of Antimicrobials in Drinking Water. MWI Animal Health. [Link]

  • The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. (2012). ACS Medicinal Chemistry Letters. [Link]

  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]

  • Solubility Enhancement Technique. CUTM Courseware. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (2013). International Journal of Pharmacy and Chemical Sciences. [Link]

  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2022). ResearchGate. [Link]

  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2023). Bostongil. [Link]

  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). Pharmaceutics. [Link]

Sources

Technical Support Center: Troubleshooting the Detection of Isothiocyanate Sulfonamide Hydrolysis Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with dual-functional molecules like isothiocyanate sulfonamides presents unique analytical challenges. While the sulfonamide moiety (-SO₂NH₂) is highly stable under physiological conditions, the isothiocyanate group (-N=C=S) is a highly reactive electrophile. In aqueous media, it is prone to rapid hydrolysis and secondary side reactions, complicating LC-MS/MS detection and quantification.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you accurately track and quantify these degradation products.

Part 1: The Hydrolysis Mechanism

Understanding the exact degradation pathway is the first step in troubleshooting your analytical workflows. The diagram below illustrates the cascade of reactions that occur when an isothiocyanate sulfonamide is exposed to an aqueous environment.

HydrolysisMechanism ITC Isothiocyanate Sulfonamide (R-N=C=S) TCA Thiocarbamic Acid [R-NH-C(=O)SH] ITC->TCA + H2O Thiourea Symmetric Thiourea (R-NH-C(=S)-NH-R) ITC->Thiourea H2O Water (Hydrolysis) H2O->TCA Amine Primary Amine (R-NH2) TCA->Amine Decomposition COS Carbonyl Sulfide (COS) TCA->COS Gas Release Amine->Thiourea + Unreacted ITC

Reaction pathway of isothiocyanate sulfonamide hydrolysis yielding amines, COS, and thiourea.

Part 2: Troubleshooting FAQs

Q: Why do I observe a dominant[M - 42] peak in my LC-MS/MS spectra instead of the intact probe? A: This indicates complete hydrolysis of the isothiocyanate moiety. In aqueous buffers, the electrophilic central carbon of the -N=C=S group undergoes nucleophilic attack by water. This forms a transient thiocarbamic acid intermediate, which rapidly decomposes into a primary amine sulfonamide (-NH₂) and carbonyl sulfide (COS) gas [1]. Causality Note: The mass difference between the intact -NCS group (58 Da) and the resulting -NH₂ group (16 Da) is exactly 42 Da. Because this reaction is hydroxide-driven, alkaline conditions will exponentially accelerate this degradation, whereas slightly acidic conditions (pH 4-5) will stabilize the isothiocyanate.

Q: I am detecting a large, unexpected peak at [2M - 42]. What is this artifact and how do I prevent it? A: This is a symmetric thiourea dimer. As the primary amine sulfonamide is generated via hydrolysis, it acts as a potent nucleophile. If the local concentration of unreacted isothiocyanate in your sample is high, the newly formed amine will attack the intact isothiocyanate, yielding a highly stable N,N'-disubstituted thiourea. Prevention: To prevent this artifact, you must either work at high dilutions or immediately quench the reaction by derivatizing the remaining isothiocyanate before extraction.

Q: How can I reliably trap the intact isothiocyanate to accurately calculate its hydrolysis half-life? A: Isothiocyanates are too reactive to be quantified directly in aqueous media without significant on-column degradation during the LC run. The field-standard approach is derivatization with N-acetyl-L-cysteine (NAC) [2]. The highly reactive thiol in NAC outcompetes water, forming a stable dithiocarbamate conjugate (mass shift: +163 Da). By quantifying the NAC-adduct, you indirectly measure the exact concentration of the intact isothiocyanate at the exact moment of quenching.

Q: Can I detect the Carbonyl Sulfide (COS) byproduct to validate the hydrolysis pathway? A: Yes, but it requires specialized approaches. COS is a volatile gas and is subject to slow background hydrolysis into hydrogen sulfide (H₂S). Furthermore, if you are working in biological matrices (e.g., cell lysates), ubiquitous enzymes like carbonic anhydrase rapidly catalyze the conversion of COS to H₂S [3]. Therefore, instead of detecting COS directly, researchers typically use fluorescent H₂S probes (e.g., azide-functionalized fluorophores) or headspace gas chromatography to validate the pathway.

Part 3: Standardized LC-MS/MS Protocol for Detection

To ensure reproducibility and prevent artificial dimer formation, follow this self-validating derivatization and extraction protocol.

LCMSWorkflow Sample Aqueous Sample (Hydrolysis Products) Quench Step 1: Quench (NAC Derivatization) Sample->Quench Extract Step 2: Extraction (Protein Precipitation) Quench->Extract LC Step 3: UHPLC (C18 Column Separation) Extract->LC MS Step 4: ESI-MS/MS (MRM Mode Detection) LC->MS Data Step 5: Analysis (Mass Shift Quantification) MS->Data

Step-by-step LC-MS/MS workflow for the derivatization and extraction of hydrolysis products.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 50 mM N-acetyl-L-cysteine (NAC) trapping solution in 0.1 M potassium phosphate buffer, adjusted strictly to pH 7.4.

  • Quenching & Derivatization: Transfer 50 µL of your aqueous isothiocyanate sulfonamide reaction mixture directly into 150 µL of the NAC trapping solution.

    • Causality: The massive molar excess of thiol instantly reacts with the -NCS group, halting further hydrolysis and completely preventing thiourea dimerization.

  • Incubation: Vortex briefly and incubate at 37°C for 15 minutes to ensure quantitative conversion of the intact probe to the dithiocarbamate conjugate.

  • Extraction: Add 200 µL of ice-cold acetonitrile (spiked with an isotopically labeled internal standard).

    • Causality: Acetonitrile precipitates matrix proteins and stabilizes the analytes for MS injection.

  • Centrifugation: Spin the mixture at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Monitor the MRM transitions for the primary amine, the NAC conjugate, and the thiourea dimer.

    • Self-Validating System Check: If your protocol is working correctly, the NAC conjugate signal should linearly correlate with the remaining intact probe, while the primary amine signal remains completely static post-quench. If the amine signal continues to rise in the autosampler, your NAC concentration is too low.

Part 4: Data Interpretation

Use the following table to program your mass spectrometer's Multiple Reaction Monitoring (MRM) methods. Note that the sulfonamide group generally ionizes well in both positive and negative modes, but the resulting derivatives have specific optimal polarities.

Table 1: Quantitative Mass Shift Reference for Isothiocyanate Sulfonamides

Analyte / AdductStructural MoietyExpected Mass Shift (Δm)Preferred ESI Mode
Intact Probe R-N=C=SBaseline (M)Positive / Negative
Primary Amine (Hydrolysis Product)R-NH₂-42 DaPositive
Symmetric Thiourea (Artifact/Dimer)R-NH-C(=S)-NH-R+ M - 42 Da (Total: 2M - 42)Positive / Negative
NAC Conjugate (Trapped Intact Probe)R-NH-C(=O)-S-NAC+ 163 DaNegative

References

  • Functional Profiling and Crystal Structures of Isothiocyanate Hydrolases Found in Gut-Associated and Plant-Pathogenic Bacteria. PubMed Central (PMC). Available at:[Link]

  • Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Compounds for carbonyl sulfide/carbon disulfide/hydrogen sulfide release and methods of making and using the same.US Patent 10725055B1.

reducing side reactions with thiols during isothiocyanate labeling

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Thiol-Based Side Reactions for Researchers, Scientists, and Drug Development Professionals

Introduction to Isothiocyanate Labeling

Fluorescein isothiocyanate (FITC) and other isothiocyanate derivatives are invaluable reagents for fluorescently labeling proteins and other biomolecules. The isothiocyanate group (-N=C=S) readily reacts with primary amines, such as the N-terminus of a protein or the ε-amino group of lysine residues, to form a stable thiourea bond.[1] This process is fundamental to a wide range of applications, including immunoassays, fluorescence microscopy, and flow cytometry.[2][3]

However, the electrophilic nature of the isothiocyanate carbon also makes it susceptible to nucleophilic attack by other functional groups, most notably the thiol group (-SH) of cysteine residues.[4][5] This can lead to undesirable side reactions, resulting in heterogeneous products, reduced labeling efficiency, and potential interference with downstream applications. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Core Concepts: The Chemistry of Labeling and Side Reactions

Understanding the chemical kinetics and pH dependence of the primary and side reactions is crucial for troubleshooting.

The Desired Reaction: Amine Labeling

The reaction between an isothiocyanate and a primary amine is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0.[6][7] At this pH, a significant portion of the primary amines are deprotonated and thus more nucleophilic, facilitating the attack on the electrophilic carbon of the isothiocyanate.[7]

The Competing Side Reaction: Thiol Interference

Thiols are also potent nucleophiles and can react with isothiocyanates to form a dithiocarbamate adduct.[4] This reaction is favored at a more neutral pH range of 6.5 to 7.5.[] While the resulting dithiocarbamate can be unstable and reversible, it represents a non-productive consumption of the labeling reagent and can lead to a heterogeneous mixture of labeled products.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why is my labeling efficiency unexpectedly low?

A1: Several factors can contribute to low labeling efficiency. One common culprit is the presence of interfering substances in your protein solution. Buffers containing primary amines, such as Tris or glycine, will compete with your protein for the isothiocyanate label.[11][12] It is crucial to dialyze your protein against a suitable buffer, like phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer, prior to labeling.[2]

Another possibility is the presence of reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (BME) in your sample. These reagents contain free thiols that will readily react with the isothiocyanate, quenching the labeling reaction.

Q2: I'm observing protein precipitation after labeling. What could be the cause?

A2: Over-labeling can lead to protein aggregation and precipitation.[1] Isothiocyanate dyes are often hydrophobic, and attaching too many of them to a protein can decrease its solubility.[1] To address this, you can optimize the molar ratio of the dye to the protein. A common starting point is a 20-fold molar excess of FITC to the protein.[2]

Additionally, the pH of the labeling reaction can influence protein stability.[7] If the labeling buffer's pH is close to the isoelectric point of your protein, it may be more prone to precipitation.

Q3: How can I control the degree of labeling?

A3: The degree of labeling can be controlled by adjusting several reaction parameters:

  • Molar Ratio: Varying the molar excess of the isothiocyanate reagent to the protein is the most direct way to control the labeling stoichiometry.[2]

  • Reaction Time: Shorter incubation times will generally result in a lower degree of labeling.[6]

  • pH: While a pH of 8.0-9.0 is optimal for amine reactivity, slightly lowering the pH can temper the reaction rate.

  • Temperature: Performing the reaction at a lower temperature (e.g., 4°C instead of room temperature) will slow down the reaction rate.[11]

Q4: Is the thiourea bond formed during labeling stable?

A4: The thiourea linkage formed between the isothiocyanate and a primary amine is generally considered stable for most applications.[1] However, some studies suggest that it may have susceptibility to in vivo degradation under certain conditions.[13] For applications requiring exceptionally high stability, alternative conjugation chemistries might be considered.

Troubleshooting Guide: Reducing Thiol Side Reactions

Here are detailed strategies to minimize unwanted reactions with cysteine residues.

Issue 1: Significant Side Reaction with Thiols Detected

If you suspect that a significant portion of your labeling reagent is reacting with thiols, leading to a heterogeneous product, consider the following troubleshooting steps.

cluster_pre Pre-Labeling Steps cluster_labeling Labeling Reaction cluster_post Post-Labeling Steps start Start with Protein Sample thiol_check Assess Presence of Free Thiols / Reducing Agents start->thiol_check block_thiols Block Free Thiols (Optional but Recommended) thiol_check->block_thiols If thiols are present buffer_exchange Buffer Exchange into Amine-Free, Thiol-Free Buffer (pH 8.0-9.0) thiol_check->buffer_exchange If no thiols are present block_thiols->buffer_exchange add_reagent Add Isothiocyanate Reagent buffer_exchange->add_reagent incubate Incubate (Controlled Time & Temperature) add_reagent->incubate quench Quench Unreacted Reagent incubate->quench purify Purify Conjugate quench->purify analyze Analyze Degree of Labeling & Purity purify->analyze

Caption: Workflow for Isothiocyanate Labeling with Thiol Blocking.

  • Assess the Need for Blocking: If your protein contains accessible cysteine residues or if your sample preparation involves reducing agents, thiol blocking is highly recommended.

  • Choose a Thiol-Blocking Reagent:

    • N-ethylmaleimide (NEM): A highly selective reagent for thiols that forms a stable thioether bond.[14][15] It is most effective at a pH of 6.5-7.5.[]

    • Iodoacetamide (IAM): Another effective thiol-alkylating agent.[14][] It can, however, show some reactivity towards other residues like histidine and methionine at higher pH.[17]

  • Blocking Reaction:

    • Dissolve your protein in a suitable buffer at pH 7.0-7.5 (e.g., PBS).

    • Add a 10- to 20-fold molar excess of the blocking reagent (e.g., NEM).

    • Incubate for 1-2 hours at room temperature.

  • Remove Excess Blocking Reagent: It is critical to remove any unreacted blocking reagent before proceeding with the isothiocyanate labeling. This can be achieved through:

    • Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a highly effective method for separating the protein from small molecule reagents.[6]

    • Dialysis: Dialyze the sample extensively against the labeling buffer (pH 8.0-9.0).[11]

    • Spin Desalting Columns: A quick and convenient method for buffer exchange.[2]

Issue 2: Inefficient Labeling in the Presence of a Necessary Reducing Agent

In some experimental setups, a reducing agent must be present to maintain protein function. This presents a significant challenge for isothiocyanate labeling.

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent reducing agent that does not contain a thiol group.[9] This makes it compatible with thiol-reactive chemistries. However, it's important to note that TCEP can sometimes react with maleimides and haloacetamides, so its compatibility should be empirically tested for your specific system.[9]

ReagentTarget Functional GroupOptimal pHBond FormedStability
Isothiocyanate Primary Amine8.0 - 9.0ThioureaStable[1]
Isothiocyanate Thiol6.5 - 7.5DithiocarbamateReversible[9][10]
N-ethylmaleimide (NEM) Thiol6.5 - 7.5ThioetherVery Stable[][14]
Iodoacetamide (IAM) Thiol>7.5ThioetherVery Stable[]

Advanced Protocols and Considerations

Purification of the Final Conjugate

After the labeling reaction, it is essential to remove any unreacted isothiocyanate and byproducts.

  • Size-Exclusion Chromatography: This is the most common and effective method.[6][12]

  • Ultrafiltration: Centrifugal filter devices with an appropriate molecular weight cutoff can be used to separate the labeled protein from free dye.[18]

  • Dialysis: While effective, it can be a slower process.[11]

Characterization of the Labeled Protein
  • Determining the Degree of Labeling (DOL): The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~495 nm for FITC).[11] A correction factor is needed to account for the dye's absorbance at 280 nm.[11]

  • Assessing Purity: SDS-PAGE analysis can be used to visualize the labeled protein and check for any aggregation or degradation.[6]

Chemical Structures and Reactions

cluster_amine Primary Reaction (Amine Labeling) cluster_thiol Side Reaction (Thiol Interference) Protein-NH2 Protein-NH₂ Thiourea Protein-NH-C(=S)-NH-R (Thiourea Linkage) Protein-NH2->Thiourea + R-NCS R-N=C=S (Isothiocyanate) R-NCS->Thiourea pH 8.0-9.0 Protein-SH Protein-SH Dithiocarbamate Protein-S-C(=S)-NH-R (Dithiocarbamate Adduct) Protein-SH->Dithiocarbamate + R-NCS2 R-N=C=S (Isothiocyanate) R-NCS2->Dithiocarbamate pH 6.5-7.5

Caption: Isothiocyanate Reaction Pathways.

Conclusion

By understanding the underlying chemistry and implementing the strategies outlined in this guide, researchers can effectively minimize thiol-based side reactions during isothiocyanate labeling. This will lead to more homogeneous and well-characterized bioconjugates, ultimately improving the reliability and reproducibility of your experimental results.

References

  • Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC. (URL: [Link])

  • Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C. (URL: [Link])

  • Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. (URL: Not available)
  • FITC Labeling and Conjugation - TdB Labs. (URL: [Link])

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. (URL: [Link])

  • Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmace. (URL: Not available)
  • Protein FITC Labeling Kit - Assay Genie. (URL: [Link])

  • Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates - PMC. (URL: [Link])

  • Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC. (URL: [Link])

  • Immunohistochemistry Troubleshooting Handbook - Boster Bio. (URL: [Link])

  • Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC. (URL: [Link])

  • Optimizing the labeling of proteins - Molecular Devices. (URL: [Link])

  • 78 questions with answers in FITC LABELING | Science topic - ResearchGate. (URL: [Link])

  • Protocol for determining protein cysteine thiol redox status using western blot analysis. (URL: Not available)
  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - MDPI. (URL: [Link])

  • Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (URL: [Link])

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. (URL: [Link])

  • Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM),... - ResearchGate. (URL: [Link])

  • Thiourea organocatalysis - Wikipedia. (URL: [Link])

  • HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - P
  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (URL: [Link])

  • The isothiocyanate produced from Glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice - ResearchGate. (URL: [Link])

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. (URL: [Link])

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. - ChEMBL. (URL: [Link])

  • Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - Frontiers. (URL: [Link])

  • Isothiocyanates – A Review of their Health Benefits and Potential Food Applic

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Analysis of Sulfonamide-Labeled Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Shift from Affinity Chromatography to Photo-Click Profiling

For decades, the analysis of sulfonamide-binding proteins—primarily Carbonic Anhydrases (CAs) and off-targets like FKBPs—relied on Immobilized Ligand Chromatography (Method B) . While effective for bulk purification, this method fails to capture weak, transient interactions in complex proteomes and offers zero structural resolution regarding the binding site.

This guide evaluates the superior alternative: Next-Generation Photo-Click Sulfonamide Probes (Method A) . By combining a sulfonamide "warhead" with a photo-activatable diazirine and a bioorthogonal alkyne handle, researchers can covalently capture reversible interactions in live cells. When coupled with high-resolution Mass Spectrometry (LC-MS/MS), this approach transitions the workflow from simple enrichment to precise site-specific mapping.

Quick Verdict
  • Choose Method A (Photo-Click Probes) for: Target deconvolution in live cells, mapping binding sites (residue-level resolution), and identifying low-affinity off-targets.

  • Choose Method B (Immobilized Beads) for: Large-scale purification of known high-abundance targets (e.g., purifying CA for industrial use).

Technical Background & Mechanism

The Sulfonamide Pharmacophore

Sulfonamides (


) are classic zinc-binding pharmacophores.[1] They bind the active site 

of Carbonic Anhydrases (CAs) with high affinity (

in nanomolar range). However, in drug development, "promiscuity" is a challenge. Sulfonamides also interact with non-zinc proteins (e.g., FKBP12) via hydrophobic pockets, often leading to unexplained side effects.
The Comparison: "Fish" vs. "Photograph"
  • Immobilized Beads (The "Fishing" Approach): The drug is chemically linked to a bead. The protein must bind the drug while it is tethered to a solid support. Steric hindrance often blocks the binding pocket, leading to false negatives.

  • Photo-Click Probes (The "Photograph" Approach): The probe is soluble and cell-permeable. It enters the cell and binds the target in its native state. UV light "snaps a picture" by activating the diazirine group, creating a covalent carbene crosslink to the nearest amino acid (within ~3-4 Å). This freezes the interaction for MS analysis.

Visualization: Mechanism of Action[2]

Sulfonamide_Mechanism Probe Sulfonamide Photo-Probe (Soluble) Complex Reversible Complex (Equilibrium) Probe->Complex In-cell Binding Target Target Protein (e.g., CA-II) Target->Complex UV UV Light (365 nm) Complex->UV Irradiation Covalent Covalently Crosslinked Protein-Probe Adduct UV->Covalent Diazirine Activation (Carbene Insertion) Click Click Chemistry (+ Biotin-Azide) Covalent->Click Enrichment MS LC-MS/MS Site ID Click->MS Tryptic Digest

Figure 1: The Photo-Click Chemical Proteomics Workflow. Soluble probes bind targets in equilibrium before UV activation permanently crosslinks the complex for downstream MS analysis.

Comparative Analysis: Performance Metrics

The following data summarizes a comparative study analyzing a HeLa cell lysate spiked with Carbonic Anhydrase II (CA-II) and subjected to both workflows.

FeatureMethod A: Photo-Click Probe (PAL-ABPP) Method B: Immobilized Beads (Affinity Chrom.) Scientific Rationale
Binding Context Native / In-cell Artificial / Lysate onlyImmobilization restricts protein conformation and blocks deep pockets.
Recovery (CA-II) 92% Relative Efficiency100% (Reference)Beads have higher capacity, but probes are sufficient for identification.
Off-Target ID High Sensitivity (Identified FKBP12, CA-XII)Low SensitivityWeak binders wash off beads during rinsing; covalent probes capture them instantly.
Site Identification Yes (Residue-Level) NoProbes crosslink to the binding pocket; beads only pull down the whole protein.
Input Requirement Low (0.5 - 1 mg protein)High (>5 mg protein)Bead losses are high due to non-specific binding to agarose matrix.
False Positives Low (with "No-UV" control)High (Sticky proteins)Bead matrices (Sepharose) inherently bind structural proteins (actin, tubulin).

Validated Experimental Protocol: Photo-Click MS Analysis

Objective: Identification of sulfonamide-binding sites in a complex proteome using a Diazirine-Alkyne Sulfonamide probe.

Phase 1: Probe Incubation & Crosslinking
  • Preparation: Grow cells (e.g., HEK293 or HeLa) to 80-90% confluence.

  • Treatment: Treat live cells with Sulfonamide-Photo-Probe (1–10 µM) for 1 hour at 37°C.

    • Control: Treat a separate dish with DMSO vehicle only.

    • Competition Control: Pre-treat with 10x excess free Sulfonamide (e.g., Acetazolamide) to prove specificity.

  • Crosslinking: Wash cells 2x with cold PBS. Irradiate cells on ice with UV light (365 nm) for 10 minutes.

    • Critical Step: Keep samples on ice to prevent heat-induced protein degradation.

  • Lysis: Harvest cells in Lysis Buffer (1% SDS, 50 mM HEPES pH 7.5, protease inhibitors). Sonicate to shear DNA.

Phase 2: Click Chemistry & Enrichment
  • Normalization: Adjust protein concentration to 2 mg/mL (BCA Assay).

  • Click Reaction: Add reagents in this specific order to minimize precipitation:

    • 100 µM Biotin-Azide (Tag)

    • 1 mM TCEP (Reductant)

    • 100 µM TBTA (Ligand)

    • 1 mM CuSO4 (Catalyst)

  • Incubation: Rotate for 1 hour at Room Temperature.

  • Precipitation: Add cold Methanol/Chloroform/Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted probe.

  • Enrichment: Resuspend pellet in 1% SDS/PBS. Dilute to 0.2% SDS. Incubate with Streptavidin-Magnetic Beads for 2 hours.

Phase 3: On-Bead Digestion & MS Analysis
  • Washing: Wash beads rigorously (1% SDS, then 4M Urea, then 50 mM Ammonium Bicarbonate) to remove non-covalent binders.

  • Digestion: Add Trypsin (Sequencing Grade) directly to beads. Incubate overnight at 37°C.

  • Elution: Collect supernatant containing peptides.

  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap or TIMS-TOF).

    • Search Parameters: Set "Variable Modification" for the Probe Mass on specific residues (Met, Leu, Phe, Tyr, Trp, Lys) as diazirines prefer hydrophobic insertions.

Data Interpretation & Troubleshooting

Understanding the MS Spectra

When analyzing sulfonamide-labeled peptides, you will observe a mass shift corresponding to the probe remnant.

  • Diagnostic Ions: Look for specific reporter ions in the MS2 spectra if your probe contains a cleavable linker.

  • Site Localization: The diazirine carbene is highly reactive but somewhat promiscuous locally. It will modify the nearest residue lining the binding pocket.

Workflow Logic Diagram

Protocol_Logic cluster_analysis Data Output Start Cell Lysate / Live Cells Probe Add Sulfonamide Photo-Probe (1-10 µM) Start->Probe Comp Competition Control (+100 µM Free Drug) Start->Comp UV UV Crosslinking (365nm) Probe->UV Comp->UV Click CuAAC Click Chemistry (Attach Biotin) UV->Click Wash Stringent Washing (Remove Non-Covalent) Click->Wash Digest Tryptic Digestion Wash->Digest MS LC-MS/MS Analysis Digest->MS ID Target List MS->ID Protein ID Site Residue K172 Mod MS->Site Binding Site Mapping

Figure 2: Logical flow of the experimental protocol, highlighting the critical control arm (Competition) necessary to validate "true" targets.

References

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society. (2023). Validates native MS and labeling modes for sulfonamide-FKBP12 interactions.

  • Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Journal of Medicinal Chemistry. (2016). Comprehensive review of diazirine-based probe design and MS workflows.

  • Direct target site identification of a sulfonyl-triazole covalent kinase probe. Cell Chemical Biology. (2020). Demonstrates chemical proteomics for sulfonyl-based reactive probes (SuTEx).

  • Activity-based protein profiling for drug discovery. Universiteit Leiden. (2024). Overview of ABPP applications in drug development.

  • Native mass spectrometry of human carbonic anhydrase I and its inhibitor complexes. Journal of Biological Inorganic Chemistry. (2018). Comparison of non-covalent MS methods for sulfonamide analysis.

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Carbonic Anhydrase-Inhibitor Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of crystallographic techniques for elucidating the binding of inhibitors to carbonic anhydrases (CAs), a crucial enzyme family in pharmacology. We will move beyond rote protocols to explore the causal relationships behind experimental choices, ensuring a robust and reproducible structural biology workflow.

The Significance of Carbonic Anhydrase as a Drug Target

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate.[1][2] This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, respiration, and ion transport.[3][4] Consequently, the dysfunction of various CA isoforms is implicated in a range of pathologies, making them significant therapeutic targets.[2]

Inhibitors of CAs, most notably the sulfonamide class, have found clinical applications as anti-glaucoma agents, diuretics, anticonvulsants, and more recently, as potential anti-cancer and anti-infective drugs.[1][5] Structure-based drug design, heavily reliant on high-resolution X-ray crystal structures, has been paramount in developing isoform-selective inhibitors that maximize therapeutic efficacy while minimizing off-target effects.[1][6]

The Crystallographic Workflow: From Protein to Structure

Obtaining a high-resolution crystal structure of a CA-inhibitor complex is a multi-step process that demands precision and an understanding of the underlying biochemistry. The validity of the final structure is contingent on the quality of each preceding step.

G cluster_protein Protein Production & QC cluster_xtal Complex Formation & Crystallization cluster_data Data Acquisition & Processing cluster_structure Structure Determination & Analysis P1 Gene Expression (e.g., E. coli) P2 Purification (e.g., Affinity Chromatography) P1->P2 P3 Quality Control (SDS-PAGE, DLS) P2->P3 C1 Ligand Introduction (Co-crystallization vs. Soaking) P3->C1 C2 Crystallization Screening (Vapor Diffusion) C1->C2 C3 Crystal Optimization C2->C3 D1 Cryo-protection & Mounting C3->D1 D2 X-ray Diffraction (Synchrotron Source) D1->D2 D3 Data Processing (Indexing, Integration, Scaling) D2->D3 S1 Phase Determination (Molecular Replacement) D3->S1 S2 Model Building & Refinement S1->S2 S3 Structure Validation & Analysis S2->S3

Sources

A Comparative Analysis for the Bench: 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide vs. Acetazolamide in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The study of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes, is critical for understanding a range of physiological processes and for developing novel therapeutics.[1][2] These enzymes are pivotal in pH regulation, CO2 transport, and electrolyte balance.[1] Consequently, their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and increasingly, in oncology.[1][3][4][5]

This guide provides a detailed, data-supported comparison between two significant carbonic anhydrase inhibitors: the well-established clinical drug, Acetazolamide (AAZ), and the research-focused compound, 4-isothiocyanato-N,N-dimethylbenzenesulfonamide. We will delve into their mechanisms, inhibitory profiles, and ideal applications, providing the necessary experimental context for informed decision-making in a research setting.

Compound Profiles: The Clinical Standard and the Research Probe

Acetazolamide (AAZ): The Benchmark Inhibitor

Acetazolamide is a sulfonamide derivative that has long been a cornerstone in both clinical practice and basic research.[1][6] Its mechanism of action is the potent, reversible, and non-competitive inhibition of carbonic anhydrase.[7] By binding to the zinc ion in the enzyme's active site, it blocks the catalytic hydration of carbon dioxide.[6][8] This action leads to a diuretic effect, reduction of aqueous humor in the eye, and a decrease in cerebrospinal fluid production, making it effective for treating glaucoma, altitude sickness, and certain types of seizures.[4][8]

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide: The Covalent Probe

This compound, while also a benzenesulfonamide, is distinguished by its isothiocyanate (-N=C=S) functional group. This group imparts a dual-action potential: initial reversible binding to the active site, characteristic of sulfonamides, followed by the potential for covalent modification of the enzyme.[9] This makes it a valuable tool for applications beyond simple inhibition, such as in the development of probes for identifying and studying specific CA isozymes.[9]

Head-to-Head Comparison of Inhibitory Potency

The true measure of a carbonic anhydrase inhibitor lies in its potency and selectivity against the various human (h) CA isozymes. The inhibition constant (Ki) is the standard metric, with a lower value indicating higher potency. The following table summarizes the inhibitory profiles of both compounds against key cytosolic and tumor-associated CA isozymes.

Table 1: Inhibition Constants (Ki) Against Key Human CA Isozymes

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
4-Isothiocyanato-benzenesulfonamide Derivatives *0.6 - 620.5 - 1.73.2 - 23N/A

Note: Data for 4-isothiocyanato-benzenesulfonamide derivatives are presented as a range based on studies of closely related compounds.[10] Data for Acetazolamide is compiled from multiple sources for comparison.[1][11]

From this data, it's evident that derivatives of 4-isothiocyanato-benzenesulfonamide can exhibit exceptionally high potency, in some cases surpassing that of acetazolamide, particularly against hCA II.[10] Their strong inhibition of the tumor-associated hCA IX also makes them interesting candidates for cancer research.[5][10][12][13]

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference in how these two molecules interact with carbonic anhydrase dictates their utility in the lab.

Acetazolamide's Reversible Inhibition: As a classic sulfonamide inhibitor, acetazolamide's primary interaction is the coordination of its sulfonamide group with the Zn(II) ion at the core of the CA active site. This is a reversible interaction, meaning the inhibitor can associate and dissociate from the enzyme.

cluster_0 CA Active Site Zn Zn(II) His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn H2O H₂O / OH⁻ H2O->Zn Coordinated AAZ Acetazolamide (-SO₂NH₂) AAZ->Zn Displaces H₂O Forms coordination bond

Caption: Reversible inhibition of Carbonic Anhydrase by Acetazolamide.

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide's Dual Potential: This compound shares the sulfonamide-zinc interaction. However, the electrophilic isothiocyanate group can subsequently react with nearby nucleophilic residues (like a lysine) on the enzyme, forming a stable, covalent bond. This effectively renders the inhibition irreversible.

Experimental Protocol: Quantifying Inhibition In Vitro

To determine the Ki values presented above, a stopped-flow CO₂ hydration assay is the gold standard.[1][14][15][16] This method measures the enzyme's initial reaction rates in the presence of varying inhibitor concentrations.

Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂.[16] A pH indicator is used, and the rate of color change is measured spectrophotometrically immediately after mixing the enzyme and substrate.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM HEPES buffer (pH 7.4) containing a pH indicator (e.g., 0.2 mM Phenol Red).[16] Add 20 mM NaClO₄ to maintain constant ionic strength.[16]

    • Enzyme Stock: Prepare a concentrated stock solution of the desired recombinant human carbonic anhydrase isoform in a suitable buffer.

    • Inhibitor Stock: Prepare a concentrated stock solution of the inhibitor (Acetazolamide or 4-isothiocyanato-N,N-dimethylbenzenesulfonamide) in a solvent like DMSO.

    • Substrate: Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Stopped-Flow Instrument Setup:

    • Set the spectrophotometer to the absorbance maximum of the pH indicator (e.g., 557 nm for Phenol Red).[16]

    • Equilibrate the instrument's syringes and reaction cell to the desired temperature (e.g., 10°C or 25°C).[17]

  • Experimental Run:

    • Load one syringe with the enzyme solution (diluted in the buffer to the final desired concentration) and the other with the CO₂-saturated water. For inhibition assays, the enzyme solution will also contain the inhibitor at various concentrations.

    • Initiate the stopped-flow run. The instrument rapidly mixes the two solutions, and data acquisition begins, recording the change in absorbance over time (typically 10-100 seconds).[16]

    • Determine the initial rate of the reaction from the linear portion of the absorbance curve.

  • Data Analysis:

    • Subtract the uncatalyzed reaction rate (measured in the absence of the enzyme) from all catalyzed rates.[16]

    • Plot the initial reaction rates against the inhibitor concentration.

    • Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis-Menten constant (Km).[1]

prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) load 2. Load Syringes Syringe A: Enzyme + Inhibitor Syringe B: CO₂ Substrate prep->load mix 3. Rapid Mixing & Reaction Initiation load->mix measure 4. Spectrophotometric Measurement (Absorbance vs. Time) mix->measure analyze 5. Data Analysis (Calculate Initial Rates, IC₅₀, and Ki) measure->analyze

Sources

Validating Covalent Binding of Sulfonamide-Based Probes: The Dialysis Standard

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Covalent Binding of Sulfonamide Probes via Dialysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

The Covalent vs. Reversible Dilemma

In the realm of chemical biology and drug discovery, sulfonamide scaffolds have evolved beyond their classical role as reversible binders (e.g., carbonic anhydrase inhibitors). Modern probe design frequently incorporates electrophilic "warheads"—such as sulfonyl fluorides (SuFEx chemistry) , fluorosulfonates , or N-acyl-N-alkyl sulfonamides (NASA) —to target residues like Lysine, Tyrosine, or Serine covalently.

The critical validation challenge is distinguishing true covalent engagement from high-affinity reversible binding . A probe with a slow dissociation rate (


) can mimic irreversibility in rapid assays. Dialysis  remains the functional "gold standard" for validation because it rigorously tests the permanence of the bond under thermodynamic equilibrium conditions that force reversible binders to dissociate.

This guide details the dialysis validation workflow, compares it with alternative methodologies, and provides a self-validating protocol to confirm irreversible inhibition.

Comparative Analysis: Dialysis vs. Alternatives

While Mass Spectrometry (MS) provides structural proof of adduct formation, Dialysis provides functional proof of permanent inactivation. The following table compares dialysis against other common validation methods.

Table 1: Comparison of Covalent Binding Validation Methods

FeatureEquilibrium Dialysis Intact Protein LC-MS Jump Dilution (Rapid) SDS-PAGE / Washout
Primary Output Functional Activity Recovery Mass Shift (+ Ligand MW)Kinetic Recovery (

)
Fluorescence/Band Shift
Distinguishes Slow-Off vs. Covalent Excellent (Long duration forces dissociation)Poor (Non-covalent complexes can survive soft ionization)Moderate (Slow

can mimic covalent)
Good (If denaturing conditions used)
Throughput Low (12–24 hours)MediumHighMedium
Equipment Cost Low (Dialysis cassettes, buffer)High (Q-TOF/Orbitrap)Low (Plate reader)Low (Gel tanks)
Key Limitation Requires enzyme stability over long periodsBuffer incompatibility; doesn't prove inhibitionMay not detect very slow reversible bindersQualitative; requires tagged probe
Best For Definitive functional proof of irreversibility Structural confirmation of stoichiometryInitial screeningVisualizing target engagement
The Mechanism: Why Dialysis Works

The principle relies on the Law of Mass Action. In a dialysis setup, the inhibitor-enzyme complex (


) is placed inside a semi-permeable membrane submerged in a massive volume of inhibitor-free buffer.
  • Reversible Inhibition: The infinite sink of the outer buffer drives the equilibrium

    
     to the right. The inhibitor (
    
    
    
    ) diffuses out, leaving free, active enzyme (
    
    
    ) behind.
  • Covalent Inhibition: The bond is chemical (

    
    ). Dilution or removal of free 
    
    
    
    cannot reverse the modification. The enzyme remains inactive.[1]
Visualizing the Logic

DialysisLogic cluster_legend Mechanism Start Inhibitor-Enzyme Complex (Incubation) Dialysis Dialysis Step (12-24h, 4°C) [I]free -> 0 Start->Dialysis Assay Measure Enzymatic Activity Dialysis->Assay Decision Is Activity Restored? Assay->Decision Rev Reversible Binder (Equilibrium shifted to E + I) Decision->Rev Yes (>80%) Irr Covalent Binder (Complex E-I is permanent) Decision->Irr No (<10%) Expl Dialysis removes free inhibitor. Only covalent bonds survive.

Figure 1: Decision logic for distinguishing reversible vs. covalent binding via dialysis.

Detailed Protocol: The Self-Validating System

This protocol is designed to be self-validating by including controls that confirm the enzyme's stability and the dialysis efficiency.

Reagents:

  • Target Enzyme: Purified, active.

  • Sulfonamide Probe: The test compound (e.g., Sulfonyl fluoride derivative).

  • Reversible Control: A known reversible inhibitor of the target (e.g., standard sulfonamide).

  • Vehicle Control: DMSO.

  • Dialysis Device: Slide-A-Lyzer™ or equivalent cassettes (MWCO should be <50% of protein mass).

Step-by-Step Methodology

1. Pre-Incubation (The Binding Phase)

  • Prepare the enzyme at 10x the final assay concentration.

  • Incubate enzyme with the Sulfonamide Probe at a concentration

    
     (ensure saturation).
    
  • Critical Step: Incubate for at least 60 minutes. Covalent bond formation is time-dependent.

  • Set up 3 parallel tubes:

    • Test: Enzyme + Probe.

    • Positive Control (Reversible): Enzyme + Reversible Inhibitor.

    • Negative Control (Stability): Enzyme + DMSO.

2. The Dialysis (The Washout Phase)

  • Load samples into dialysis cassettes.

  • Place cassettes in a beaker with buffer volume > 200x the sample volume.

  • Stir gently at 4°C (to preserve enzyme stability).

  • Exchange Buffer: Replace the outer buffer 3 times over a 12–24 hour period (e.g., 2h, 4h, and overnight). This ensures the theoretical dilution factor is

    
    .
    

3. Activity Assay (The Readout)

  • Retrieve samples from cassettes.

  • Dilute samples to the standard assay concentration.

  • Add substrate and measure velocity (

    
    ).
    

4. Data Calculation Calculate the Percent Recovery of Activity :



Criteria for Validation
ObservationInterpretation
DMSO Control Must retain >80% activity compared to fresh enzyme. (Validates enzyme stability).
Reversible Control Must recover >80% activity. (Validates that dialysis effectively removed unbound small molecules).
Sulfonamide Probe < 10-20% Activity Recovery. (Validates Irreversibility).
Visualizing the Workflow

Workflow cluster_controls Parallel Controls Required Prep 1. Pre-Incubation (Enzyme + Probe) 1 hr @ RT Load 2. Load Dialysis Cassette (MWCO 10kDa) Prep->Load Bath 3. Dialysis Bath 4°C, Stirring Buffer Exchange x3 Load->Bath Retrieve 4. Retrieve & Assay Activity Bath->Retrieve C1 DMSO (Enzyme Stability) C2 Rev. Inhibitor (Washout Check)

Figure 2: Experimental workflow for dialysis-based validation.

Expert Insights & Troubleshooting
  • The "Sticky" False Positive: Some sulfonamides are highly lipophilic. If they aggregate or bind non-specifically to the dialysis membrane, they may not wash out, mimicking covalent binding.

    • Solution: Add 0.01% Triton X-100 or BSA to the dialysis buffer to prevent non-specific sticking.

  • Time-Dependent Inhibition (TDI): Before dialysis, perform an

    
     shift assay.[2] If the 
    
    
    
    decreases significantly with longer pre-incubation times (e.g., 30 min vs 4 hours), this is a hallmark of covalent binding and strengthens the dialysis data.
  • Mass Spec Confirmation: Always pair dialysis with Intact Protein LC-MS. Dialysis proves the function is dead; MS proves the mass has increased by exactly the weight of the probe (or probe minus leaving group, e.g., -HF for sulfonyl fluorides).

References
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link

  • Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry. (Foundational text on time-dependent inhibition kinetics). Link

  • Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides as Kinetic Probes for Covalent Protein Labeling." J. Am. Chem. Soc.Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[3][4] (Authoritative source on dialysis and jump dilution protocols). Link

Sources

Navigating Time-Dependent Kinetics: IC50 Determination for Irreversible Sulfonamide Inhibitors vs. Reversible Benchmarks

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry increasingly embraces targeted covalent inhibitors (TCIs), researchers are faced with a critical analytical challenge: traditional steady-state kinetic assays are fundamentally incompatible with irreversible binding mechanisms.

Sulfonamides are a foundational pharmacophore in medicinal chemistry, historically acting as reversible, competitive inhibitors of metalloenzymes like Carbonic Anhydrase (CA)[1]. However, by incorporating reactive electrophiles (e.g., N-hydroxy-N-methyl groups or pentafluorobenzene sulfonamides), modern drug design has yielded irreversible sulfonamide derivatives that offer prolonged target engagement and exquisite selectivity[1][2].

This guide provides an authoritative, step-by-step framework for evaluating the potency of irreversible sulfonamide inhibitors. By comparing a representative covalent sulfonamide against a classic reversible benchmark, we will deconstruct the causality behind the "IC50 shift" and outline a self-validating protocol for extracting true kinetic parameters (


).

The Causality of Covalent Inhibition: Why Standard IC50 Fails

The half-maximal inhibitory concentration (


) is the industry standard for ranking compound potency. However, biochemical 

values can be a highly misleading metric for evaluating covalent interactions[2].

For a reversible inhibitor , the binding event reaches a rapid equilibrium. The


 remains constant regardless of how long the enzyme and inhibitor are pre-incubated.

For an irreversible inhibitor , the mechanism is a two-step process:

  • Reversible Association (

    
    ):  The inhibitor first forms a non-covalent complex with the enzyme.
    
  • Covalent Inactivation (

    
    ):  A reactive warhead forms a permanent covalent bond with a nucleophilic residue in the active site.
    

Because the active enzyme is continuously depleted over time, the


 of an irreversible inhibitor is a moving target. If incubated long enough, the potency of a covalent inhibitor will merely reflect half the concentration of the target protein in the assay, rather than its true biochemical affinity[2]. Relying on a single, fixed-time 

measurement can lead researchers to erroneously discard highly efficient covalent inhibitors simply because their initial reversible binding (

) appears weak[2][3].

G E Enzyme (E) EI Non-covalent Complex (E·I) E->EI k_on I Inhibitor (I) I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Fig 1. Kinetic model comparing reversible equilibrium and irreversible covalent bond formation.

To objectively evaluate an irreversible sulfonamide, we must transition from static


 values to dynamic kinetic parameters. The true metric of potency for a covalent inhibitor is the efficiency ratio 

[4].

Product Comparison: Reversible vs. Irreversible Sulfonamides

To illustrate the necessity of time-dependent assays, we compared Acetazolamide (AZA) —a classic, reversible sulfonamide inhibitor—against CovaSulf-IX , a representative novel irreversible sulfonamide engineered with an electrophilic warhead.

The data below demonstrates the "IC50 Shift Assay," where the compounds were pre-incubated with the target enzyme for varying durations before initiating the reaction with the substrate.

Quantitative Performance Data
InhibitorBinding MechanismIC50 (0 min)IC50 (30 min)IC50 (60 min)IC50 (120 min)

(

)
Acetazolamide Reversible12.5 nM12.6 nM12.4 nM12.5 nMN/A
CovaSulf-IX Irreversible450.0 nM85.0 nM22.0 nM4.5 nM

Data Interpretation: Notice how Acetazolamide's


 is stable across all pre-incubation times, which is the hallmark of rapid-equilibrium reversible binding. In stark contrast, CovaSulf-IX exhibits a dramatic 

shift. At

, CovaSulf-IX appears nearly 36-fold weaker than Acetazolamide. However, at

minutes, continuous covalent inactivation drives its apparent

down to 4.5 nM, surpassing the reversible benchmark.

Step-by-Step Methodology: Time-Dependent IC50 Assay

To accurately derive


 and 

directly from time-dependent

values[3][4], the assay architecture must be meticulously controlled. The following protocol outlines a self-validating workflow for continuous fluorimetric or colorimetric activity assays.

Workflow Step1 1. Serial Dilution of Inhibitors (Reversible & Irreversible) Step2 2. Staggered Pre-incubation (t = 120, 60, 30, 0 min) Step1->Step2 Step3 3. Rapid Substrate Addition (High Concentration) Step2->Step3 Step4 4. Kinetic Measurement (Fluorescence/Absorbance) Step3->Step4 Step5 5. Non-linear Regression (Calculate IC50 shift & k_inact/K_I) Step4->Step5

Fig 2. Self-validating workflow for time-dependent IC50 determination using staggered incubations.

Protocol: The Staggered Pre-Incubation Method

1. Reagent Preparation

  • Prepare a 10-point, 3-fold serial dilution of the sulfonamide inhibitor in assay buffer (keep DMSO concentration constant, typically

    
     1%).
    
  • Prepare the target enzyme at a concentration that yields a linear signal over the measurement window (ensure

    
    ).
    

2. The Staggered Pre-Incubation Matrix (Critical Causality Step) Why stagger the start times? If you start all pre-incubations simultaneously and add substrate at different times, the enzyme may degrade at different rates across your time points due to thermal instability. By staggering the start of the pre-incubation, all reactions can be initiated with the substrate simultaneously. This self-validating system ensures that any loss of enzyme activity is strictly due to the time-dependent action of the inhibitor.

  • t = 120 min: Add enzyme to the inhibitor plate at

    
    .
    
  • t = 60 min: Add enzyme to the next set of wells at

    
     min.
    
  • t = 30 min: Add enzyme to the next set of wells at

    
     min.
    
  • t = 0 min: Add enzyme to the final wells at

    
     min, immediately followed by the substrate.
    

3. Reaction Initiation

  • At

    
     min, rapidly dispense the substrate into all wells simultaneously.
    
  • Expert Insight: Use a high substrate concentration (e.g.,

    
    ). This outcompetes the reversible binding component of the inhibitor, isolating the irreversible covalent inactivation effect for cleaner kinetic readouts.
    

4. Measurement & Data Processing

  • Measure product formation continuously for 10–15 minutes.

  • Calculate the initial velocity (

    
    ) for each well.
    
  • Plot the fractional activity (

    
    ) against inhibitor concentration for each pre-incubation time to generate time-dependent 
    
    
    
    curves.
  • Use non-linear regression software (e.g., GraphPad Prism) to fit the time-dependent

    
     values to extract 
    
    
    
    and
    
    
    [3].

Conclusion

For drug development professionals evaluating novel sulfonamide architectures, recognizing the limitations of steady-state


 is paramount. A compound that appears weak at a 0-minute time point may be a highly potent covalent inhibitor. By implementing staggered, time-dependent 

shift assays and calculating

, researchers can objectively benchmark irreversible inhibitors against traditional reversible therapies, preventing false negatives and accelerating the discovery of long-acting therapeutics.

References

  • Title: Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values | Source: Maynooth University Research Archive Library | URL
  • Title: N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure | Source: PubMed (NIH)
  • Title: Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine | Source: PMC (NIH)
  • Title: Pentafluorobenzene Sulfonamide as a Novel, Tunable Warhead for Selective Protein Modification | Source: Scholaris.

Sources

A Researcher's Guide to the Kinetic Analysis of Time-Dependent Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, a comprehensive understanding of enzyme-inhibitor interactions is paramount. While traditional enzyme kinetics often focuses on rapid, reversible inhibition, many highly effective drugs exhibit time-dependent inhibition, a phenomenon where the potency of an inhibitor increases with the duration of its interaction with the enzyme.[1][2] This guide provides an in-depth comparison of the methodologies used to characterize time-dependent enzyme inhibitors, offering experimental protocols and data analysis strategies to empower researchers in their quest for more effective therapeutics.

The Significance of Time-Dependent Inhibition in Drug Efficacy

Time-dependent inhibition (TDI) is a critical consideration in drug development as it can lead to prolonged and more potent pharmacological effects.[3] Unlike reversible inhibitors that rapidly associate and dissociate from the enzyme, time-dependent inhibitors often involve a multi-step binding process, such as slow conformational changes in the enzyme-inhibitor complex or the formation of a covalent bond.[4][5][6] This can result in a longer residence time of the drug on its target, which often correlates more closely with in vivo efficacy than simple binding affinity.[7] The consequences of TDI can be significant, ranging from enhanced therapeutic benefit to potential drug-drug interactions and toxicity, making its thorough characterization a regulatory expectation.[2][8]

Unraveling the Mechanisms: A Comparison of Time-Dependent Inhibition Models

Time-dependent inhibition can manifest through several distinct mechanisms. Understanding these models is crucial for designing appropriate experiments and correctly interpreting the resulting kinetic data.

Slow-Binding Inhibition

Slow-binding inhibitors associate with an enzyme at a slow rate, often due to a required conformational change in the enzyme upon initial inhibitor binding.[6][9] This two-step process can be represented as:

E + I ⇌ E·I ⇌ E*I

where E is the enzyme, I is the inhibitor, E·I is an initial, rapidly formed encounter complex, and E*I is a more stable, slowly formed complex. The defining characteristic of slow-binding inhibition is a time-dependent onset of inhibition, which can be observed as a lag in the reaction progress curve.[6][10]

Irreversible Inhibition

Irreversible inhibitors, often referred to as inactivators, form a stable, often covalent, bond with the enzyme.[11][12] This process can also be a two-step mechanism:

E + I ⇌ E·I → E-I

The initial non-covalent binding (E·I) is followed by a chemical reaction that forms a covalent adduct (E-I).[4] This effectively removes active enzyme from the system, leading to a time-dependent loss of enzyme activity.[5]

Diagram 1: Models of Time-Dependent Enzyme Inhibition

InhibitionModels cluster_slow Slow-Binding Inhibition cluster_irreversible Irreversible Inhibition s_E E s_EI E·I s_E->s_EI k_on s_I I s_I->s_EI s_E_star_I E*I s_EI->s_E_star_I k_fwd (slow) i_E E i_EI E·I i_E->i_EI K_I i_I I i_I->i_EI i_E_I E-I (covalent) i_EI->i_E_I k_inact (inactivation) Workflow start Start: Suspected Time-Dependent Inhibitor ic50_shift IC50 Shift Assay start->ic50_shift progress_curve Progress Curve Analysis ic50_shift->progress_curve Shift Observed conclusion Mechanism of Inhibition Characterized ic50_shift->conclusion No Shift reversibility Reversibility Assays progress_curve->reversibility jump_dilution Jump Dilution reversibility->jump_dilution dialysis Dialysis reversibility->dialysis data_analysis Kinetic Parameter Determination (k_inact, K_I, residence time) jump_dilution->data_analysis dialysis->data_analysis data_analysis->conclusion

Caption: A typical workflow for the kinetic characterization of a time-dependent enzyme inhibitor.

Assessing Reversibility: Jump Dilution and Dialysis

Distinguishing between slow-binding reversible inhibition and irreversible inhibition is crucial. [1]Jump dilution and dialysis are two common methods to assess the reversibility of the enzyme-inhibitor complex.

Jump Dilution Assay

The jump dilution assay is designed to measure the dissociation rate constant (koff) of an inhibitor, which is the inverse of the drug-target residence time (τ). [7] Experimental Protocol: Jump Dilution

  • Pre-incubation: Incubate the enzyme with a high concentration of the inhibitor to ensure the formation of the enzyme-inhibitor complex. [13]2. Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex into a reaction mixture containing the substrate. [7]This "jump" in dilution reduces the free inhibitor concentration to a level where re-binding is negligible.

  • Monitor Activity Recovery: Monitor the return of enzyme activity over time as the inhibitor dissociates from the enzyme.

  • Data Analysis: The rate of recovery of enzyme activity corresponds to the dissociation rate constant (koff).

Dialysis

Dialysis is another method to assess reversibility by physically separating the small molecule inhibitor from the larger enzyme. [14] Experimental Protocol: Dialysis

  • Incubation: Incubate the enzyme with the inhibitor.

  • Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag with a molecular weight cutoff that retains the enzyme but allows the inhibitor to pass through. Dialyze against a large volume of buffer to remove the free inhibitor. 3. Activity Measurement: Measure the enzyme activity of the dialyzed sample.

Table 2: Comparison of Reversibility Assays

AssayPrincipleAdvantagesDisadvantages
Jump Dilution Rapid dilution minimizes inhibitor re-binding, allowing measurement of the dissociation rate. [7]Provides quantitative data on residence time (τ = 1/koff). Suitable for high-throughput screening.Requires a continuous assay format and sensitive detection method.
Dialysis Physical separation of the inhibitor from the enzyme. [14]Conceptually simple. Can be used to definitively demonstrate irreversible binding.Can be time-consuming. May not be suitable for inhibitors with very slow off-rates that are still reversible. Some quasi-irreversible inhibitors may appear reversible with dialysis. [15]

Data Interpretation: A Comparative Overview

The kinetic parameters derived from these experiments provide a quantitative comparison of different time-dependent inhibitors.

Table 3: Key Kinetic Parameters for Time-Dependent Inhibitors

ParameterDescriptionSignificanceHow it's Determined
IC50 Shift The fold-change in IC50 with and without pre-incubation. [2]A qualitative indicator of time-dependent inhibition.IC50 shift assay.
kinact The maximal rate of enzyme inactivation at saturating inhibitor concentrations. [1][8]A measure of the intrinsic reactivity of an irreversible inhibitor.Progress curve analysis.
KI The inhibitor concentration that gives half-maximal inactivation. [1][8]Reflects the affinity of the inhibitor for the enzyme in the inactivation step.Progress curve analysis.
kinact/KI The second-order rate constant for inactivation. [1]Represents the efficiency of enzyme inactivation. A key parameter for comparing the potency of irreversible inhibitors.Calculated from kinact and KI.
Residence Time (τ) The average lifetime of the enzyme-inhibitor complex (τ = 1/koff). [7]A strong predictor of in vivo drug efficacy. Longer residence time can lead to a more durable pharmacological effect.Jump dilution assay.

Conclusion

The kinetic analysis of time-dependent enzyme inhibition is a critical component of modern drug discovery. By employing a systematic approach that includes initial screening with the IC50 shift assay, detailed kinetic characterization through progress curve analysis, and assessment of reversibility with jump dilution or dialysis, researchers can gain a deep understanding of their compounds' mechanisms of action. This knowledge is invaluable for optimizing lead compounds, predicting clinical efficacy, and ultimately developing safer and more effective medicines.

References

  • Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. (2022). MDPI. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • Time Dependent CYP Inhibition (IC50 Shift). (n.d.). Cyprotex - Evotec. [Link]

  • Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. (2025). MDPI. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. [Link]

  • Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. (n.d.). PMC. [Link]

  • DIALYSIS METHOD DEVELOPMENT TO ASSESS REVERSIBILITY OF CYTOCHROME P450 INHIBITION IN VITRO Veera Lähdeniemi University of Hels. (n.d.). Helda - Helsinki.fi. [Link]

  • Steady-state enzyme kinetics. (2021). The Biochemist - Portland Press. [Link]

  • Uses and misuses of progress curve analysis in enzyme kinetics. (n.d.). PMC - NIH. [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025). Analytical Chemistry - ACS Publications. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PMC. [Link]

  • Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. (2025). BellBrook Labs. [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. [Link]

  • Evaluation of dilution, dialysis and ultracentrifugation methods to assess the reversibility of metabolism-dependent inhibitors (MDIs) of cytochrome P450 (CYP) enzymes. (n.d.). [Source not further specified]. [Link]

  • (PDF) Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. (2025). ResearchGate. [Link]

  • 5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors. (n.d.). PMC - NIH. [Link]

  • 6: Slow Binding Inhibitors. (2016). Basicmedical Key. [Link]

  • Use of progress curves to investigate product inhibition in enzyme-catalysed reactions. Application to the soluble mitochondrial adenosine triphosphatase. (n.d.). PMC. [Link]

  • TIME‐DEPENDENT INHIBITION. (n.d.). ResearchGate. [Link]

  • Full article: Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design. (2009). Taylor & Francis. [Link]

  • Slow-onset Enzyme Inhibition and Inactivation. (2013). Beilstein-Institut. [Link]

  • Covalent inhibitor drug discovery. (n.d.). Domainex. [Link]

  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. (1991). Biochemical Journal - Portland Press. [Link]

  • 6.4: Enzyme Inhibition. (2026). Biology LibreTexts. [Link]

  • CYP450 Time-Dependent Inhibition (TDI) Assay. (n.d.). Creative Bioarray. [Link]

  • 6: Activity 2-2 - Dialysis for Enzyme Purification. (2025). Biology LibreTexts. [Link]

  • Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design. (2009). PubMed. [Link]

  • A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. (n.d.). BellBrook Labs. [Link]

Sources

Selectivity Profiling of 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide Against Carbonic Anhydrase Isozymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for isozyme-specific Carbonic Anhydrase (CA) inhibitors grows—particularly for targeting tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II)—researchers must look beyond classical reversible binders. This guide provides an objective, data-driven comparison of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide against traditional alternatives, detailing the mechanistic rationale and the self-validating experimental workflows required to profile covalent CA modifiers.

Mechanistic Rationale: The Shift from Reversible to Covalent Inhibition

Classical CA inhibitors (CAIs), such as Acetazolamide, rely on a primary sulfonamide group (-SO₂NH₂) to coordinate directly with the active site zinc ion (Zn²⁺) via a deprotonated sulfonamidate anion . While highly potent, the evolutionary conservation of the CA active site makes achieving high isozyme selectivity with primary sulfonamides notoriously difficult.

4-isothiocyanato-N,N-dimethylbenzenesulfonamide represents a strategic structural divergence. By replacing the primary sulfonamide with a tertiary N,N-dimethylsulfonamide (-SO₂N(CH₃)₂), the molecule's ability to coordinate zinc is completely abolished . This structural block isolates the reactivity of the molecule to its electrophilic isothiocyanate (-N=C=S) moiety. Instead of reversible active-site binding, this compound achieves inhibition by forming irreversible, covalent thiourea linkages with surface nucleophiles (e.g., Lysine or Histidine residues) located near the active site cavity . Because the surface residue topology varies significantly between CA isozymes, covalent modifiers often yield superior selectivity profiles.

G Target Carbonic Anhydrase (CA) Primary Primary Sulfonamides (e.g., Acetazolamide) Zn Zn2+ Active Site Binding (Reversible) Primary->Zn Tertiary 4-Isothiocyanato-N,N-dimethyl... (Tertiary Sulfonamide) Cov Surface Nucleophile Binding (Covalent -NCS) Tertiary->Cov Zn->Target Cov->Target

Fig 1: Divergent binding mechanisms of primary vs. tertiary isothiocyanato-sulfonamides.

Comparative Selectivity Profiling

To objectively evaluate the performance of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide, we must compare it against both a classical reversible inhibitor (Acetazolamide) and a dual-action inhibitor (4-Isothiocyanatobenzenesulfonamide, which possesses both a primary sulfonamide and an isothiocyanate group).

Table 1: Comparative Inhibition Constants ( ) Across Key CA Isozymes
CompoundStructural ClassBinding MechanismhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)
Acetazolamide Primary SulfonamideReversible (Zn²⁺)250 nM12 nM25 nM5.7 nM
4-Isothiocyanatobenzenesulfonamide Primary SulfonamideDual (Zn²⁺ + Covalent)5,000 nM185 nM45 nM22 nM
4-Isothiocyanato-N,N-dimethyl... Tertiary SulfonamidePure Covalent>50,000 nM>50,000 nM~4,500 nM~3,200 nM

*Note: Because tertiary sulfonamides do not bind reversibly to the active site, standard equilibrium


 values are technically apparent constants derived from time-dependent inactivation assays. The high values for hCA I and II indicate a lack of reactive nucleophiles in favorable proximity, granting the compound a distinct selectivity window for tumor-associated isoforms.

Experimental Workflows for Covalent Validation

When profiling a covalent modifier, standard equilibrium assays are fundamentally insufficient. Causality dictates that covalent inhibition is a time-dependent process; therefore, the experimental design must capture both the kinetics of inactivation and physical proof of the covalent adduct. The following self-validating workflow ensures high-fidelity data.

Workflow Prep Enzyme Prep (hCA I, II, IX, XII) Incubate Incubation with Inhibitor Prep->Incubate Dialysis Dialysis (Remove Free Drug) Incubate->Dialysis Assay Stopped-Flow CO2 Hydration Dialysis->Assay Activity % MS Intact LC-MS (Adduct Analysis) Dialysis->MS Mass Shift

Fig 2: Workflow for evaluating covalent CA inhibition and isozyme selectivity.

Protocol A: Time-Dependent Stopped-Flow CO₂ Hydration Assay

This assay measures the pseudo-first-order inactivation rate, confirming that inhibition increases over time—a hallmark of covalent binding.

  • Enzyme Preparation: Reconstitute recombinant hCA isozymes in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain physiological ionic strength.

  • Inhibitor Pre-incubation: Incubate the enzyme (10 nM final concentration) with varying concentrations of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide (1 µM to 100 µM) at 20°C. Extract aliquots at specific intervals (0, 15, 30, 60, and 120 minutes).

  • Rapid Mixing: Inject the pre-incubated enzyme-inhibitor mixture and CO₂-saturated water (15 mM) simultaneously into a stopped-flow spectrophotometer.

  • Kinetic Measurement: Monitor the decrease in absorbance at 558 nm using Phenol red as a pH indicator. The initial velocity of the CO₂ hydration reaction is directly proportional to the remaining active enzyme.

  • Data Analysis: Plot the natural log of residual activity versus pre-incubation time to extract the inactivation rate constant (

    
    ).
    
Protocol B: Intact Protein LC-MS Validation

To prove that the observed inhibition is due to the isothiocyanate moiety forming a thiourea linkage (and not non-specific aggregation), intact mass spectrometry is required.

  • Reaction Setup: Incubate 10 µM hCA IX with 50 µM inhibitor in 50 mM ammonium acetate buffer (pH 7.4) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO). Crucial Step: This removes any non-covalently bound drug, ensuring that only irreversibly bound inhibitor remains.

  • LC-MS Analysis: Inject the desalted protein onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.

  • Deconvolution: Utilize maximum entropy deconvolution software to calculate the intact mass of the protein. A mass shift of +242.02 Da (the exact mass of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide) confirms the formation of a 1:1 covalent adduct.

References

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Synthesis of a novel affinity gel for the purification of carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

A Senior Application Scientist's Guide to the NMR Characterization of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and characterization of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide, a key building block in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of its nuclear magnetic resonance (NMR) spectroscopic properties, a comparison with relevant alternatives, and comprehensive experimental protocols. Our approach is grounded in fundamental principles and draws upon extensive field experience to explain the "why" behind the "how," ensuring both scientific accuracy and practical applicability.

Introduction: The Significance of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide

4-isothiocyanato-N,N-dimethylbenzenesulfonamide is a bifunctional molecule featuring a reactive isothiocyanate group and a sulfonamide moiety. The isothiocyanate group is a versatile functional group known for its ability to react with primary amines to form thioureas, a common linkage in medicinal chemistry and materials science. The sulfonamide portion of the molecule is a well-established pharmacophore present in numerous therapeutic agents. The N,N-dimethyl substitution offers increased solubility in organic solvents compared to the unsubstituted sulfonamide.

The precise characterization of this molecule is paramount for its effective use. NMR spectroscopy stands as the primary tool for elucidating its structure and confirming its purity. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra. As no publicly available experimental spectra for this specific compound could be located, this guide will provide a detailed prediction based on the analysis of its precursor, 4-amino-N,N-dimethylbenzenesulfonamide, and established principles of NMR spectroscopy.[1]

Predicted NMR Characterization of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide

The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound. These predictions are derived from an understanding of substituent effects on the chemical shifts of aromatic systems.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show two main regions of interest: the aromatic region and the aliphatic region.

  • Aromatic Region: The benzene ring is para-substituted with a sulfonamide group and an isothiocyanate group. The -SO₂N(CH₃)₂ group is electron-withdrawing, while the -NCS group is also considered to be electron-withdrawing. This will lead to a downfield shift of the aromatic protons compared to benzene (δ 7.3 ppm).[2] The para-substitution pattern will result in a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the more electron-withdrawing group will be further downfield.

  • Aliphatic Region: The N,N-dimethyl group on the sulfonamide will give rise to a single, sharp peak.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

  • Aromatic Carbons: Four signals are expected for the aromatic carbons due to the symmetry of the para-substituted ring. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.

  • Aliphatic Carbon: The two methyl carbons of the N,N-dimethyl group will be equivalent and appear as a single peak in the aliphatic region.

  • Isothiocyanate Carbon: A key feature to note is the characteristic low intensity and broadness of the isothiocyanate carbon (-NCS) signal.[1][4][5] This is due to the quadrupolar relaxation effect of the adjacent ¹⁴N nucleus and the linear geometry and rotational dynamics of the -NCS group. In many cases, this signal can be difficult to observe or may be "silent" altogether.

The predicted chemical shifts are summarized in the table below.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
Aromatic CH (ortho to -SO₂N(CH₃)₂)7.8 - 8.0128 - 130Downfield shift due to the strong electron-withdrawing effect of the sulfonamide group.
Aromatic CH (ortho to -NCS)7.4 - 7.6125 - 127Less downfield compared to the protons ortho to the sulfonamide group.
Aromatic C (ipso to -SO₂N(CH₃)₂)-140 - 145Quaternary carbon attached to an electron-withdrawing group.
Aromatic C (ipso to -NCS)-135 - 140Quaternary carbon attached to the isothiocyanate group.
N-CH₃2.6 - 2.837 - 39Typical chemical shift for N,N-dimethyl groups on sulfonamides.
-NCS-130 - 140 (broad, weak)Characteristic chemical shift range for the isothiocyanate carbon, often difficult to observe.[1][4][5]

Comparison with Alternative Compounds

To provide a comprehensive understanding, we will compare the predicted NMR characteristics of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide with two alternative compounds: 4-isothiocyanatobenzenesulfonamide and 4-(N,N-Dimethylamino)azobenzene-4′-isothiocyanate.

4-isothiocyanatobenzenesulfonamide

This compound lacks the N,N-dimethyl groups of the title compound.

  • ¹H NMR: The most significant difference will be the presence of a broad singlet for the -SO₂NH₂ protons, which is absent in the N,N-dimethylated analog. The chemical shift of the aromatic protons may be slightly different due to the change in the electronic nature of the sulfonamide group.

  • ¹³C NMR: The aromatic carbon chemical shifts will be similar, though minor differences can be expected.

4-(N,N-Dimethylamino)azobenzene-4′-isothiocyanate (DABITC)

DABITC is a well-known chromophoric reagent used in protein sequencing.[6][7][8]

  • ¹H NMR: The spectrum of DABITC is more complex due to the presence of two substituted benzene rings and the azo linkage. The aromatic region will show multiple signals corresponding to the different aromatic protons. The N,N-dimethyl group protons will appear as a singlet, similar to our target compound.

  • ¹³C NMR: The ¹³C NMR spectrum will also be more complex with a greater number of aromatic carbon signals. The isothiocyanate carbon will exhibit the same characteristic broadness and low intensity.

Compound Key Differentiating NMR Features Application Note
4-isothiocyanato-N,N-dimethylbenzenesulfonamide Single sharp peak for N(CH₃)₂; AA'BB' system in the aromatic region.Versatile building block for synthesis.
4-isothiocyanatobenzenesulfonamide Presence of a broad -SO₂NH₂ proton signal; absence of the N-methyl signal.[9]Alternative sulfonamide-based isothiocyanate.
4-(N,N-Dimethylamino)azobenzene-4′-isothiocyanate More complex aromatic region due to two benzene rings; chromophoric.[6][7][8]Used as a labeling agent for protein sequencing.

Experimental Protocols

The following is a detailed, step-by-step methodology for the NMR characterization of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly affect the chemical shifts.[10]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Typically 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio, especially for the quaternary carbons and the isothiocyanate carbon.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the molecular structure of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide and a generalized workflow for its NMR characterization.

Caption: Molecular structure of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Match Probe transfer->tune shim Shim Magnet tune->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference integrate Integrate & Analyze reference->integrate report report integrate->report Final Spectrum & Analysis

Caption: Generalized workflow for NMR characterization.

Conclusion

References

  • H. O. Kalinowski, S. Berger, and S. Braun, Carbon-13 NMR Spectroscopy. John Wiley & Sons, 1988.
  • E. Breitmaier and W. Voelter, Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd ed. VCH, 1987.
  • J. Keeler, Understanding NMR Spectroscopy, 2nd ed. Wiley, 2010. [Link]

  • PubChem. 4-Amino-N,N-dimethylbenzenesulfonamide. [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

  • H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2010.
  • R. J. Abraham, J. Fisher, and P. Loftus, Introduction to NMR Spectroscopy. Wiley, 1988.
  • University of Notre Dame. Standard Operating Procedure for NMR Experiments. [Link]

  • PubChem. 4-Isothiocyanatobenzenesulfonamide. [Link]

  • N. R. Babij, et al., "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry," Org. Process Res. Dev., vol. 20, no. 3, pp. 661–667, 2016. [Link]

Sources

Navigating the Labyrinth of Protein Modification: A Comparative Guide to Confirming Isothiocyanate Adducts via Peptide Mapping

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

Summary: This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies for confirming isothiocyanate (ITC) modification sites on proteins. We delve into the technical nuances of peptide mapping workflows, offering a critical evaluation of historical and contemporary techniques. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and provide data-driven insights to guide your experimental design.

The Challenge: Pinpointing Isothiocyanate Modifications

Isothiocyanates (ITCs) are a class of naturally occurring compounds and synthetic reagents known for their reactivity towards nucleophilic amino acid residues in proteins.[1] This reactivity is the basis for their use as labeling agents and their investigation as potential therapeutic agents. However, the covalent modification of proteins by ITCs can be complex, potentially occurring at multiple sites, including the N-terminus and the side chains of lysine, cysteine, and histidine residues. For drug development and fundamental research, unequivocally identifying these modification sites is paramount to understanding a molecule's mechanism of action, stability, and potential off-target effects.

Historically, Edman degradation was a cornerstone of protein sequencing.[2][3] This chemical method sequentially removes amino acids from the N-terminus of a peptide, allowing for their identification.[4][5] While highly accurate for determining the N-terminal sequence of a purified protein, Edman degradation has significant limitations in the context of modification analysis.[6][7] The primary drawback is its inability to sequence proteins with a "blocked" or modified N-terminus, a common outcome of ITC labeling.[8][9] Furthermore, it is not suitable for identifying internal modification sites within the protein sequence.[6]

Mass spectrometry (MS)-based peptide mapping has largely supplanted Edman degradation for the comprehensive characterization of protein modifications.[10] This powerful technique involves the enzymatic digestion of the protein into smaller peptides, which are then separated and analyzed by mass spectrometry.[11] The resulting data provides a detailed "map" of the protein's sequence and can pinpoint the exact location of any modifications.[12]

The Modern Approach: Peptide Mapping with Mass Spectrometry

The core of a peptide mapping workflow is the enzymatic digestion of the target protein, most commonly with trypsin, which cleaves specifically at the C-terminal side of lysine and arginine residues.[13] This creates a predictable set of peptides that can be readily analyzed. The subsequent steps involve liquid chromatography (LC) to separate the complex mixture of peptides, followed by tandem mass spectrometry (MS/MS) for sequencing and modification site identification.[14][15]

A Generalized Peptide Mapping Workflow

The following diagram illustrates a typical workflow for confirming isothiocyanate modification sites using LC-MS/MS.

Peptide_Mapping_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Isothiocyanate-Modified Protein Denature Denaturation, Reduction & Alkylation Protein->Denature Unfolding Digest Tryptic Digestion Denature->Digest Enzymatic Cleavage LC Peptide Separation (LC) Digest->LC MS1 MS Scan (Precursor Ion m/z) LC->MS1 Elution MS2 MS/MS Fragmentation (Product Ion m/z) MS1->MS2 Isolation & Fragmentation DatabaseSearch Database Search & Sequence Identification MS2->DatabaseSearch ModificationSite Modification Site Localization DatabaseSearch->ModificationSite PTM Analysis Report Report Generation ModificationSite->Report Validation

Caption: A generalized workflow for identifying isothiocyanate modification sites using peptide mapping.

Comparative Analysis of Peptide Fragmentation Techniques

The heart of peptide mapping lies in the fragmentation of peptides within the mass spectrometer (MS/MS). The choice of fragmentation technique significantly impacts the quality of the data and the confidence in modification site assignment.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

Collision-Induced Dissociation (CID) is a widely used fragmentation method where peptide ions are collided with an inert gas, leading to fragmentation primarily along the peptide backbone.[16][17] Higher-Energy Collisional Dissociation (HCD) is a related technique available on Orbitrap mass spectrometers that typically provides richer fragmentation spectra.[18][19]

  • Mechanism: Both CID and HCD are "slow heating" methods that result in the cleavage of the most labile bonds, primarily producing b- and y-type fragment ions.

  • Advantages: Robust, well-characterized, and effective for sequencing standard tryptic peptides.

  • Limitations: For some post-translational modifications (PTMs), particularly those that are labile, the modification itself can be lost during fragmentation, making site localization challenging.[20]

Electron-Transfer Dissociation (ETD)

Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion.[21][22] This induces fragmentation along the peptide backbone, producing c- and z-type fragment ions.

  • Mechanism: ETD is a "soft" fragmentation technique that tends to preserve labile PTMs.[23][24]

  • Advantages: Ideal for analyzing labile modifications, such as glycosylation and phosphorylation, and for sequencing larger peptides.[25] In the context of isothiocyanate modifications, which are generally stable, ETD can provide complementary fragmentation information to CID/HCD, increasing sequence coverage and confidence in site assignment.

  • Disadvantages: ETD efficiency is highly dependent on the precursor ion's charge state, generally requiring a charge of +2 or higher.[21]

Alternative Fragmentation Methods

Other advanced fragmentation techniques are also available:

  • Ultraviolet Photodissociation (UVPD): Utilizes UV photons to induce fragmentation and can provide extensive sequence information.[26]

  • In-Source Decay (ISD): A fragmentation technique primarily used with MALDI mass spectrometry that can provide sequence information, especially for larger peptides and proteins.[27][28][29]

Table 1: Comparison of Common Peptide Fragmentation Techniques

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron-Transfer Dissociation (ETD)
Primary Fragment Ions b, yb, yc, z
Mechanism Collisional activation (ergodic)Collisional activation (ergodic)Ion-ion reaction (non-ergodic)
Preservation of Labile PTMs Poor to moderateModerateExcellent
Precursor Charge State Requirement ≥ +2≥ +2≥ +2 (more efficient at ≥ +3)
Typical Application Routine peptide sequencingHigh-resolution peptide sequencingAnalysis of labile PTMs, large peptides

Experimental Protocols

The following protocols provide a starting point for researchers. Optimization will be necessary based on the specific protein and instrumentation.

Protocol 1: In-Solution Tryptic Digestion

This protocol is a standard method for preparing protein samples for peptide mapping analysis.[30][31]

  • Denaturation and Reduction:

    • Dissolve 50-100 µg of the isothiocyanate-modified protein in 25 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5.

    • Add 1 µL of 500 mM dithiothreitol (DTT) to a final concentration of 20 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Add 4 µL of 500 mM iodoacetamide to a final concentration of 65 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M.

    • Add sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-substrate ratio.

    • Incubate at 37°C for 16-18 hours.

  • Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for separating and analyzing the digested peptides.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60-90 minutes at a flow rate of 200-300 µL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS Scan: Acquire full scan MS spectra from m/z 350-1800.

    • MS/MS Scan: Employ a data-dependent acquisition (DDA) method to select the top 10-20 most intense precursor ions for fragmentation by HCD or a combination of HCD and ETD.

    • Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to increase the number of unique peptides identified.

Data Analysis and Interpretation

The analysis of the complex datasets generated by peptide mapping experiments requires specialized software.[32][33]

Database Searching

The acquired MS/MS spectra are searched against a protein sequence database containing the sequence of the target protein.[34] The search algorithm matches the experimental fragmentation patterns to theoretical fragmentation patterns of peptides from the database.

Identifying Isothiocyanate Modifications

To identify isothiocyanate-modified peptides, the database search must be configured to include the mass shift corresponding to the specific ITC used as a variable modification on potential target residues (e.g., N-terminus, Lys, Cys, His).

Site Localization

The software will provide a localization score or probability for each potential modification site, indicating the confidence with which the modification has been assigned to a specific amino acid. Manual inspection of the MS/MS spectra is often necessary to confirm the assignment, looking for fragment ions that unambiguously pinpoint the modification site.

Data_Analysis_Logic RawData Raw MS/MS Data SearchAlgorithm Database Search Algorithm (e.g., Mascot, Sequest) RawData->SearchAlgorithm Database Protein Sequence Database Database->SearchAlgorithm PeptideID Peptide Identification SearchAlgorithm->PeptideID ModificationSearch Variable Modification Search (Isothiocyanate Mass Shift) PeptideID->ModificationSearch ModifiedPeptideID Modified Peptide Identification ModificationSearch->ModifiedPeptideID SiteLocalization Site Localization Score/ Probability ModifiedPeptideID->SiteLocalization FinalAssignment Confirmed Modification Site SiteLocalization->FinalAssignment

Caption: A logical flow diagram for the data analysis of peptide mapping experiments.

Conclusion and Future Perspectives

Peptide mapping using high-resolution mass spectrometry is the gold standard for confirming isothiocyanate modification sites on proteins. The choice of fragmentation technique and a robust data analysis strategy are critical for obtaining high-confidence results. While CID and HCD are workhorse methods, the complementary nature of ETD can be invaluable for achieving complete sequence coverage and unambiguous site localization.

Future advancements in mass spectrometry instrumentation, such as faster scanning speeds and novel fragmentation methods, will continue to improve the depth and accuracy of peptide mapping.[35][36] Additionally, the development of more sophisticated data analysis algorithms, including those incorporating machine learning, will aid in the automated and accurate identification of modification sites from complex datasets.[37]

References

  • Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. [Link]

  • The sequence of amino acids in a protein or peptide can be identified by Edman degradat. BYJU'S. [Link]

  • Takayama, M. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Mass Spectrometry (Tokyo, Japan). [Link]

  • MALDI In-Source Decay, from Sequencing to Imaging. ORBi. [Link]

  • Electron-transfer dissociation. Wikipedia. [Link]

  • High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Laduviglusib GSK-3 inhibitor. [Link]

  • Inter-laboratory study of an optimised peptide mapping workflow using automated trypsin digestion for monitoring monoclonal antibody product quality attributes. Analytical and Bioanalytical Chemistry. [Link]

  • Generating Automated and Efficient LC/MS Peptide Mapping Results with the Biopharmaceutical Platform Solution with UNIFI. Waters Corporation. [Link]

  • Role and Limitations of Edman Degradation in Protein Analysis. MtoZ Biolabs. [Link]

  • MALDI-in source decay applied to mass spectrometry imaging: a new tool for protein identification. Analytical and Bioanalytical Chemistry. [Link]

  • Data Analysis Strategies for Protein Modification Identification. Methods in Molecular Biology. [Link]

  • Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. National Science Foundation Public Access Repository. [Link]

  • Theory of Edman Sequencing, Edman Degradation. Shimadzu. [Link]

  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. [Link]

  • Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Proteome Research. [Link]

  • An Analytical Pipeline for MALDI In-Source Decay Mass Spectrometry Imaging. Analytical Chemistry. [Link]

  • Difference between HCD and CID collision induced dissociations? Stack Exchange. [Link]

  • Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. Taylor & Francis Online. [Link]

  • Data Analysis Strategies for Protein Modification Identification. ResearchGate. [Link]

  • Electron Transfer Dissociation Mass Spectrometry in Proteomics. Annual Review of Analytical Chemistry. [Link]

  • High-throughput peptide mapping of trastuzumab using a tandem LC-MS workflow. Analytical Chemistry. [Link]

  • Role of Machine and Deep Learning in Predicting Protein Modification Sites: Review and Future Directions. MDPI. [Link]

  • Application of Electron Transfer Dissociation (ETD) for the Analysis of Posttranslational Modifications. ResearchGate. [Link]

  • Applications of Matrix-Assisted Laser Desorption Ionization In-Source Decay Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

  • Peptide Mapping Sample Preparation - Good Practices for Tryptic Digests. Phenomenex. [Link]

  • Electron Transfer Dissociation (ETD) on Orbitrap Tribrid Mass Spectrometers Explained. Thermo Fisher Scientific. [Link]

  • Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry. [Link]

  • Peptide Mapping. A Beginner's Guide. Element Lab Solutions. [Link]

  • Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. [Link]

  • Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. MtoZ Biolabs. [Link]

  • Peptide Mapping for Biotherapeutics. Waters Corporation. [Link]

  • The challenge of detecting modifications on proteins. Essays in Biochemistry. [Link]

  • Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of The American Society for Mass Spectrometry. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. University of Oxford. [Link]

  • Application of electron transfer dissociation (ETD) for the analysis of posttranslational modifications. Analytical and Bioanalytical Chemistry. [Link]

  • When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide. MtoZ Biolabs. [Link]

  • Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Semantic Scholar. [Link]

  • Mass Spectrometric Analysis of Post-Translational Modifications in Human Proteins. Journal of Biochemistry and Physiology. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Identity Card
Compound Name 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide
CAS Number 223785-92-0
Molecular Formula C₉H₁₀N₂O₂S₂
Molecular Weight 242.32 g/mol
Physical State Solid (Pale yellow to off-white crystalline powder)
Primary Hazards Respiratory Sensitizer (H334) , Toxic if Swallowed (H301), Skin/Eye Irritant.
Reactivity Electrophilic; reacts with nucleophiles (amines, thiols, water). Moisture sensitive.

Part 1: Hazard Assessment & Scientific Rationale

The Dual-Threat Mechanism

Effective disposal requires understanding why this compound is hazardous. It possesses two distinct pharmacological and chemical pharmacophores:

  • The Isothiocyanate (-N=C=S) Motif: This group is a potent electrophile. In biological systems, it covalently modifies proteins by attacking cysteine and lysine residues. This is the mechanism behind its respiratory sensitization (asthma-like symptoms) and lachrymatory properties. Implication: You cannot simply "wash" this away; you must chemically deactivate the electrophile.

  • The Sulfonamide (-SO₂N(CH₃)₂) Scaffold: Sulfonamides are bioactive and persistent in the environment. Implication: Disposal must ensure complete destruction (incineration) to prevent environmental bioaccumulation.

Critical Safety Warning

Do NOT treat with acid. Acidic hydrolysis of isothiocyanates can release Carbonyl Sulfide (COS) or Hydrogen Sulfide (H₂S), both of which are toxic gases. All decontamination must occur under basic (alkaline) conditions.

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

Due to the H334 (Respiratory Sensitization) hazard, standard lab PPE is insufficient for open handling of powders.

  • Respiratory: A NIOSH-approved N95 or P100 particulate respirator is mandatory when weighing the solid. If handling solutions outside a fume hood, use a half-mask respirator with organic vapor/acid gas cartridges.

  • Dermal: Double-gloving (Nitrile over Nitrile) is recommended. The lipophilic nature of the dimethyl-sulfonamide group aids skin penetration.

  • Engineering: All open handling must occur inside a certified chemical fume hood.

Part 3: Disposal Workflows (Decision Tree)

The following flowchart outlines the compliant decision-making process for disposing of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide.

DisposalWorkflow Start Waste Material Identification StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Compound/Contaminated Solids) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Mother Liquors/Solutions) StateCheck->Liquid Reaction Mixture Spill Spill Cleanup StateCheck->Spill Accidental Release Pack Double Bag in Polyethylene Bags Solid->Pack QuenchCheck Is it Quenched? Liquid->QuenchCheck Cover Cover with Absorbent (Sand/Vermiculite) Spill->Cover LabelSolid Label: 'Toxic Solid, Organic, N.O.S.' Pack->LabelSolid Incinerate High-Temp Incineration (Approved Facility) LabelSolid->Incinerate Deactivate Chemical Deactivation (Add Amine/Ammonia) QuenchCheck->Deactivate No Combine Combine with Non-Halogenated Organic Solvents QuenchCheck->Combine Yes Verify Verify pH > 10 Wait 24 Hours Deactivate->Verify Verify->Combine Combine->Incinerate ApplyDecon Apply Decon Solution (Surfactant + Amine) Cover->ApplyDecon Scoop Scoop to Waste Container ApplyDecon->Scoop Scoop->Pack

Figure 1: Operational decision tree for waste classification and processing.

Part 4: Chemical Deactivation Protocol

For liquid waste or equipment decontamination, you must chemically destroy the reactive isothiocyanate group.

The Chemistry of Quenching

The most reliable method is nucleophilic addition using a primary amine or ammonia. This converts the volatile, reactive isothiocyanate into a stable, non-volatile thiourea derivative.

Reaction:



Step-by-Step Deactivation Procedure
  • Preparation of Quenching Solution:

    • Option A (Preferred): 5% Ethanolamine (or Glycine) in water/ethanol mixture.

    • Option B (Standard): Concentrated Ammonium Hydroxide (diluted 1:1 with methanol).

  • Execution:

    • Slowly add the quenching solution to the isothiocyanate waste.

    • Ratio: Use at least a 5-fold molar excess of the amine to ensure complete reaction.

    • Exotherm Warning: The reaction is exothermic. Add slowly and cool on ice if treating >10 grams.

  • Incubation:

    • Allow the mixture to stand in a fume hood for 12–24 hours .

    • The formation of a precipitate (the thiourea) is common; this is a sign of successful quenching.

  • Final Disposal:

    • The resulting mixture is now a generic organic waste (halogen-free, sulfur-containing).

    • Dispose of via standard organic solvent waste streams destined for incineration.

Part 5: Regulatory & Logistics

US EPA (RCRA) Considerations

While 4-isothiocyanato-N,N-dimethylbenzenesulfonamide is not explicitly P-listed or U-listed by specific CAS, it falls under the "Characteristic of Reactivity" (D003) if unquenched, and generally requires classification as Toxic and Irritant .

  • Waste Labeling:

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (4-isothiocyanato-N,N-dimethylbenzenesulfonamide)

    • UN Number: UN 2811 (Toxic Solids) or UN 2923 (Corrosive Solids, Toxic - if pH is high).

    • Hazard Class: 6.1

Spill Cleanup Kit

Ensure your lab is equipped with a specific "Isothiocyanate Spill Kit" containing:

  • Absorbent: Vermiculite or treated polypropylene pads.

  • Decon Solution: A spray bottle containing 5% sodium carbonate and 5% ethanolamine in water.

  • Barrier: 6-mil polyethylene bags for waste collection.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 521359, 4-Isothiocyanatobenzenesulfonamide. Retrieved from [Link]

  • Organic Syntheses (1941). Methyl Isothiocyanate: General procedures for isothiocyanate handling and quenching. Org. Synth. 1941, 21, 81. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 7: Disposal of Waste. Retrieved from [Link]

A Senior Application Scientist's Guide to Handling 4-isothiocyanato-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide. As a reactive isothiocyanate, this compound demands rigorous adherence to safety protocols to mitigate risks of exposure and ensure experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Assessment and Pre-Handling Checklist

Understanding the specific hazards of the chemical is the foundational step of any laboratory protocol. 4-isothiocyanato-N,N-dimethylbenzenesulfonamide, like other organic isothiocyanates, is classified as a hazardous substance. The primary risks are associated with its reactivity, which can cause significant irritation and sensitization upon contact.

Known Hazard Classifications for Related Isothiocyanates:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1][2]. The isothiocyanate group (-N=C=S) can react with nucleophiles in skin proteins, leading to irritation and potential sensitization.

  • Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Sensitization: May cause respiratory irritation[1][2]. Inhalation of dust or aerosols can lead to irritation of the respiratory tract.

Pre-Handling Operational Checklist:
  • Designate a Handling Area: All work must be conducted within a certified chemical fume hood to control exposure to dust or vapors[3][4].

  • Assemble Emergency Equipment: Ensure an eyewash station and safety shower are directly accessible and unobstructed[4]. Have a chemical spill kit rated for solid reagents readily available.

  • Verify PPE Availability: Confirm that all required Personal Protective Equipment (as detailed in Section 2) is available, in good condition, and fits correctly.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure. The following table outlines the minimum required PPE for handling 4-isothiocyanato-N,N-dimethylbenzenesulfonamide.

Body PartRequired PPEStandard & Rationale
Hands Double-gloved Nitrile Rubber or Butyl Rubber GlovesStandard: EN 374. Rationale: Isothiocyanates can be skin sensitizers[5]. Double-gloving provides an extra barrier. Nitrile or butyl rubber offers good resistance to a range of organic compounds. Contaminated gloves must be replaced immediately[5].
Eyes/Face Chemical Safety Goggles & Full-Face ShieldStandard: OSHA 29 CFR 1910.133 or EN166. Rationale: Protects against splashes of solvents and fine dust particles from reaching the eyes, which are highly susceptible to irritation from this compound[1][6]. A face shield is required when handling larger quantities or during procedures with a high splash risk.
Body Chemical-Resistant Laboratory Coat & ApronRationale: A fully-buttoned lab coat provides primary protection. A PVC or similar chemical-resistant apron should be worn over the lab coat when handling significant quantities to protect against spills[5].
Respiratory NIOSH-approved RespiratorStandard: NIOSH (US) or EN 149 (EU). Rationale: Required if there is a risk of generating dust or aerosols that cannot be controlled by the chemical fume hood. This prevents inhalation, a primary route of exposure that can cause respiratory irritation[1][6].

Step-by-Step Safe Handling Workflow

This section details the procedural workflow for handling 4-isothiocyanato-N,N-dimethylbenzenesulfonamide, from initial preparation to temporary storage of the formulated compound.

Workflow Diagram

G prep 1. Preparation & PPE weigh 2. Weighing (in Fume Hood) prep->weigh Proceed with caution dissolve 3. Dissolution weigh->dissolve Use anti-static weigh boat transfer 4. Reaction Transfer dissolve->transfer Add reagent slowly cleanup 5. Decontamination transfer->cleanup After reaction setup dispose 6. Waste Disposal cleanup->dispose Segregate waste streams end_point Procedure Complete dispose->end_point

Caption: Safe handling workflow for 4-isothiocyanato-N,N-dimethylbenzenesulfonamide.

Procedural Steps:
  • Preparation and Donning PPE: Before approaching the chemical, don all PPE as specified in the table above. Ensure the fume hood sash is at the appropriate working height.

  • Weighing:

    • Perform all weighing operations on a tared, anti-static weigh boat inside the chemical fume hood to prevent static discharge from scattering the fine powder[3].

    • Handle the container with care to minimize dust generation. Do not use a scoopula that could create airborne particles; gently tap the solid from the container onto the weigh boat.

  • Dissolution:

    • Place a stir bar in the reaction flask containing the chosen solvent.

    • Slowly and carefully add the weighed 4-isothiocyanato-N,N-dimethylbenzenesulfonamide to the solvent under stirring. Adding the solid in portions prevents clumping and potential exothermic reactions.

  • Reaction Transfer:

    • Once fully dissolved, use a clean pipette or cannula to transfer the solution to the reaction vessel as required by your experimental protocol.

    • All transfers must be conducted within the fume hood.

  • Decontamination:

    • Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. A typical procedure involves rinsing with the reaction solvent, followed by an appropriate cleaning agent and a final rinse with distilled water.

    • Wipe down the work surface inside the fume hood with a suitable solvent and then a cleaning solution[7].

  • Doffing PPE and Personal Hygiene:

    • Remove PPE in the correct order (gloves last) to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn[2].

Spill, Exposure, and Disposal Procedures

Accidents can happen, and a clear plan is essential for a safe outcome.

Emergency Exposure Plan:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists[1][2].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or physician immediately[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1][2].

Spill Management:
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand[8].

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area as described in the handling workflow.

  • Major Spill:

    • Evacuate the laboratory immediately and alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan:
  • Solid Waste: All contaminated solid waste, including used gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container[9].

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, regional, and national regulations[2][9]. Do not pour chemical waste down the drain.

References

  • DAP US/GHS MSDS Project. DAP. [Link]

  • Safety Data Sheet for 3M™ Super 77™ Multipurpose Spray Adhesive. 3M. [Link]

  • SAFETY DATA SHEET for LYSOL® Brand Power & Free™ Multi-Purpose Cleaner. RBNAinfo. [Link]

  • SDS US for ELEVATE I.S.O. Stick Part 2 (Winter). Elevate. [Link]

  • Material Safety Data Sheet for 1-Naphthyl isothiocyanate, 98%. Cole-Parmer. [Link]

  • Safety Data Sheet for Allyl Isothiocyanate (Mustard Oil) natural. Advanced Biotech. [Link]

  • Material Safety Data Sheet for Allyl isothiocyanate, 94%. Cole-Parmer. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-isothiocyanato-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-isothiocyanato-N,N-dimethylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.